molecular formula C28H29F2N3O B8089343 Pimozide-d4

Pimozide-d4

Cat. No.: B8089343
M. Wt: 465.6 g/mol
InChI Key: YVUQSNJEYSNKRX-CXRURWBMSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pimozide-d4 is a useful research compound. Its molecular formula is C28H29F2N3O and its molecular weight is 465.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-[1-[4-(4-fluorophenyl)-4-(2,3,5,6-tetradeuterio-4-fluorophenyl)butyl]piperidin-4-yl]-1H-benzimidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H29F2N3O/c29-22-11-7-20(8-12-22)25(21-9-13-23(30)14-10-21)4-3-17-32-18-15-24(16-19-32)33-27-6-2-1-5-26(27)31-28(33)34/h1-2,5-14,24-25H,3-4,15-19H2,(H,31,34)/i7D,8D,11D,12D
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVUQSNJEYSNKRX-CXRURWBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C3=CC=CC=C3NC2=O)CCCC(C4=CC=C(C=C4)F)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C(CCCN2CCC(CC2)N3C4=CC=CC=C4NC3=O)C5=CC=C(C=C5)F)[2H])[2H])F)[2H]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H29F2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Pimozide-d4 chemical properties for researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Guide to the Core Chemical Properties, Bioanalytical Applications, and Mechanism of Action of Pimozide-d4

This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals utilizing this compound. This compound is the deuterium-labeled version of Pimozide, a diphenylbutylpiperidine class antipsychotic. The incorporation of stable heavy isotopes like deuterium is crucial for quantitative bioanalytical studies, where it serves as an ideal internal standard for mass spectrometry-based assays. Deuteration offers the advantage of affecting the pharmacokinetic and metabolic profiles of drugs, making these labeled compounds invaluable tools in drug development.[1] This guide details its chemical and physical properties, mechanism of action, and provides exemplary experimental protocols for its application.

Core Chemical and Physical Properties

PropertyValueSource(s)
Molecular Formula C₂₈H₂₅D₄F₂N₃O[4][5][6]
Molecular Weight ~465.57 g/mol [5][6]
IUPAC Name 3-[1-[4-(4-fluorophenyl)-4-(2,3,5,6-tetradeuterio-4-fluorophenyl)butyl]piperidin-4-yl]-1H-benzimidazol-2-one[5]
CAS Number 1803193-57-8[6]
Unlabeled CAS 2062-78-4[4]
Appearance White to off-white solid[1][2]
Storage Temperature -20°C[2]
Solubility Profile

The solubility of this compound is a critical factor for its use in in-vitro and analytical settings. It is generally insoluble in water but shows good solubility in various organic solvents.

SolventSolubilitySource(s)
DMSO ≥ 30 mg/mL[1]
DMF ≥ 30 mg/mL[1]
Ethanol ≥ 3 mg/mL[1]
Acetonitrile:Methanol (1:1) Soluble[2]
Water < 0.01 mg/mL (for unlabeled Pimozide)[7]

Mechanism of Action: Dopamine and STAT Pathway Inhibition

Pimozide functions primarily as a potent dopamine receptor antagonist with high affinity for D2 and D3 receptors.[5] This blockade of dopaminergic neurotransmission in the central nervous system is believed to be the primary mechanism for its antipsychotic effects and its efficacy in suppressing tics in Tourette's Disorder.[5][8] Additionally, recent research has identified that Pimozide also acts as an inhibitor of Signal Transducer and Activator of Transcription (STAT) proteins, specifically STAT3 and STAT5, which are involved in cell growth and proliferation pathways.

Pimozide_Mechanism_of_Action cluster_receptor Dopamine Receptor Signaling cluster_stat JAK/STAT Signaling Pathway Dopamine Dopamine D2R D2 Receptor Dopamine->D2R D3R D3 Receptor Dopamine->D3R Downstream Downstream Signaling D2R->Downstream D3R->Downstream Cytokine Cytokine JAK JAK Cytokine->JAK STAT3 STAT3 JAK->STAT3 P STAT5 STAT5 JAK->STAT5 P Transcription Gene Transcription (Proliferation, Survival) STAT3->Transcription STAT5->Transcription Pimozide Pimozide / this compound Pimozide->D2R Antagonist Pimozide->D3R Antagonist Pimozide->STAT3 Inhibitor Pimozide->STAT5 Inhibitor

Pimozide's dual-action mechanism on dopamine and STAT pathways.

Applications in Research: The Internal Standard

The primary application of this compound is as a stable isotope-labeled internal standard (SIL-IS) for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[9] In pharmacokinetic, toxicokinetic, or bioequivalence studies, an ideal internal standard should have chemical and physical properties nearly identical to the analyte, but with a different mass-to-charge ratio (m/z).[10] this compound fulfills these criteria perfectly. Its four deuterium atoms increase its molecular weight, allowing it to be distinguished from the unlabeled drug by the mass spectrometer, while ensuring it co-elutes chromatographically and behaves identically during sample extraction and ionization.[9][11] This corrects for variability in sample preparation and matrix effects, leading to highly accurate and precise quantification of Pimozide in complex biological matrices like plasma.[9]

Experimental Protocols

Synthesis of this compound

The preparation of this compound is a multi-step organic synthesis process. A patented method describes its synthesis starting from 4-fluorobromobenzene-d4, which undergoes an eight-step reaction sequence to yield the final this compound product.[1] The key steps involve the formation of a Grignard reagent from the deuterated starting material, followed by a series of reactions to build the butylpiperidine side chain and final coupling to the benzimidazolinone moiety.[1] This process is designed to ensure high isotopic abundance and purity, making the final product suitable for sensitive analytical applications.[1]

Bioanalytical Method: Quantification in Human Plasma via LC-MS/MS

This section details a representative protocol for the quantification of Pimozide in human plasma using this compound as an internal standard. The methodology is adapted from established LC-MS/MS methods for Pimozide analysis.[4][12][13]

1. Preparation of Standards and Solutions

  • Stock Solutions: Prepare primary stock solutions of Pimozide and this compound (Internal Standard, IS) in methanol at a concentration of 1 mg/mL.

  • Working Solutions: Prepare serial dilutions of the Pimozide stock solution with a 50:50 methanol:water mixture to create calibration standards (e.g., ranging from 0.025 to 12.8 ng/mL). Prepare a working solution of this compound at an appropriate concentration (e.g., 5 ng/mL).

2. Sample Preparation (Liquid-Liquid Extraction)

  • To 200 µL of human plasma in a microcentrifuge tube, add 25 µL of the this compound working solution (IS).

  • Vortex the sample for 30 seconds.

  • Add 100 µL of 0.1 M NaOH to basify the sample, and vortex again.

  • Add 1 mL of an extraction solvent (e.g., methyl tert-butyl ether or hexane:isoamyl alcohol 99:1 v/v).

  • Vortex vigorously for 5 minutes, then centrifuge at 10,000 x g for 10 minutes.

  • Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase and inject a portion (e.g., 10 µL) into the LC-MS/MS system.

3. LC-MS/MS Conditions

ParameterCondition
LC System UHPLC System
Column C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 5 µm)
Mobile Phase A: 5mM Ammonium Acetate (pH 3.5); B: Acetonitrile/Methanol
Gradient Isocratic or gradient elution suitable for separation
Flow Rate 0.2 - 0.4 mL/min
MS System Triple Quadrupole Mass Spectrometer
Ionization Electrospray Ionization, Positive Mode (ESI+)
Detection Mode Multiple Reaction Monitoring (MRM)
MRM Transition (Pimozide) e.g., m/z 462.2 → 231.1
MRM Transition (this compound) e.g., m/z 466.2 → 231.1

4. Data Analysis

  • Quantification is based on the ratio of the peak area of the analyte (Pimozide) to the peak area of the internal standard (this compound).

  • A calibration curve is constructed by plotting the peak area ratios against the corresponding concentrations of the prepared calibration standards. The concentration of Pimozide in unknown samples is then determined from this curve.

Bioanalytical_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Plasma 1. Collect Plasma Sample Spike 2. Spike with this compound (IS) Plasma->Spike Extract 3. Liquid-Liquid Extraction Spike->Extract Dry 4. Evaporate Solvent Extract->Dry Reconstitute 5. Reconstitute in Mobile Phase Dry->Reconstitute Inject 6. Inject into LC-MS/MS Reconstitute->Inject Separate 7. Chromatographic Separation (Analyte + IS co-elute) Inject->Separate Detect 8. Mass Spectrometric Detection (Separate by m/z) Separate->Detect Integrate 9. Integrate Peak Areas (Analyte and IS) Detect->Integrate Ratio 10. Calculate Area Ratio (Analyte / IS) Integrate->Ratio Quantify 11. Quantify vs. Calibration Curve Ratio->Quantify Result Final Concentration Quantify->Result

Workflow for quantitative analysis using this compound as an internal standard.

References

Pimozide-d4 as a Tracer: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action and application of Pimozide-d4 as a tracer, primarily focusing on its role as a stable isotope-labeled internal standard in quantitative bioanalysis. This document delves into the core principles of its use, experimental methodologies, and the pharmacological context of its non-labeled counterpart, Pimozide.

Introduction to Pimozide and its Deuterated Analog

Pimozide is a first-generation antipsychotic drug belonging to the diphenylbutylpiperidine class. It is a potent dopamine receptor antagonist with high affinity for the D2 and D3 dopamine receptors.[1][2] Its mechanism of action in treating conditions like schizophrenia and Tourette's syndrome is primarily attributed to the blockade of these dopaminergic pathways.[1]

This compound is a deuterated form of Pimozide, where four hydrogen atoms have been replaced by deuterium atoms. This isotopic labeling does not significantly alter the chemical properties of the molecule but provides a distinct mass signature, making it an ideal internal standard for mass spectrometry-based quantification of Pimozide in biological matrices. The use of a stable isotope-labeled internal standard is a gold standard in bioanalysis, offering high precision and accuracy by compensating for variability during sample preparation and analysis.

Mechanism of Action of this compound as a Tracer

The primary application of this compound as a tracer is in its role as a stable isotope-labeled internal standard (SIL-IS) for liquid chromatography-mass spectrometry (LC-MS/MS) assays. In this context, its "mechanism of action" is to mimic the behavior of the unlabeled Pimozide (the analyte) throughout the analytical process, thereby enabling accurate quantification.

A known concentration of this compound is spiked into a biological sample (e.g., plasma, serum) containing an unknown concentration of Pimozide. During sample preparation (e.g., protein precipitation, liquid-liquid extraction), any loss of the analyte will be mirrored by a proportional loss of the SIL-IS. Similarly, during LC-MS/MS analysis, any variation in ionization efficiency in the mass spectrometer will affect both the analyte and the SIL-IS to the same extent. By measuring the ratio of the mass spectrometric response of Pimozide to that of this compound, a precise and accurate quantification of the analyte can be achieved, independent of recovery rates and matrix effects.

While deuteration can sometimes be used to alter the metabolic profile of a drug (the kinetic isotope effect) and has been employed to improve the in vivo stability of some PET radiotracers, there is no current evidence to suggest that this compound is used as a tracer in imaging modalities like Positron Emission Tomography (PET).[1][3] Its utility as a tracer is firmly established in the realm of quantitative bioanalysis.

Quantitative Data

The following tables summarize key quantitative data for Pimozide, which is essential for understanding its pharmacological profile and for the development of bioanalytical methods.

Table 1: Receptor Binding Affinity of Pimozide

ReceptorK_i_ (nM)
Dopamine D1588 - 6600[2][4]
Dopamine D21.4 - 3.0[2][4]
Dopamine D30.83 - 2.5[2][4]
Dopamine D4-
5-HT1A310[2][4]
α1-Adrenoceptor39[2][4]

Table 2: Pharmacokinetic Parameters of Pimozide in Humans

ParameterValue
Bioavailability40-50%[5]
Time to Peak Plasma Concentration (T_max_)6-8 hours[6]
Elimination Half-life (t_1/2_)~55 hours (adults)[5][6]
~66 hours (children)[5]
MetabolismExtensively in the liver via CYP3A4, CYP1A2, and CYP2D6[6][7]
ExcretionPrimarily through the kidneys[6]

Signaling Pathways and Experimental Workflows

Dopamine D2 Receptor Signaling Pathway

Pimozide's primary pharmacological effect is the antagonism of the dopamine D2 receptor, a G protein-coupled receptor (GPCR). The binding of Pimozide to the D2 receptor inhibits the downstream signaling cascade typically initiated by dopamine. This includes the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

D2_Signaling_Pathway Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Pimozide Pimozide Pimozide->D2R G_protein Gi/o Protein D2R->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits cAMP cAMP AC->cAMP converts ATP ATP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA activates Cellular_Response Cellular Response PKA->Cellular_Response phosphorylates targets

Dopamine D2 Receptor Signaling Pathway Antagonized by Pimozide.
Experimental Workflow for Pimozide Quantification

The following diagram illustrates a typical workflow for the quantification of Pimozide in a plasma sample using this compound as an internal standard.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma_Sample Plasma Sample (containing Pimozide) Spike_IS Spike with This compound (IS) Plasma_Sample->Spike_IS Protein_Precipitation Protein Precipitation (e.g., with Acetonitrile) Spike_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Transfer Supernatant Centrifugation->Supernatant_Transfer LC_Separation Liquid Chromatography (LC) Separation Supernatant_Transfer->LC_Separation MS_Detection Tandem Mass Spectrometry (MS/MS) Detection LC_Separation->MS_Detection Peak_Integration Peak Integration (Pimozide & this compound) MS_Detection->Peak_Integration Ratio_Calculation Calculate Peak Area Ratio (Analyte/IS) Peak_Integration->Ratio_Calculation Concentration_Determination Determine Pimozide Concentration Ratio_Calculation->Concentration_Determination

Workflow for Pimozide Quantification using this compound as an Internal Standard.

Experimental Protocols

The following is a representative protocol for the quantitative analysis of Pimozide in human plasma using this compound as an internal standard, based on published methodologies.[4][8]

Materials and Reagents
  • Pimozide reference standard

  • This compound (internal standard)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ammonium acetate

  • Acetic acid

  • Human plasma (drug-free)

  • Deionized water

Stock and Working Solutions
  • Stock Solutions: Prepare individual stock solutions of Pimozide and this compound in methanol at a concentration of 1 mg/mL.

  • Working Solutions: Prepare serial dilutions of the Pimozide stock solution with a 50:50 mixture of methanol and water to create calibration standards. Prepare a working solution of this compound in the same diluent at an appropriate concentration.

Sample Preparation
  • Pipette 100 µL of human plasma (calibration standard, quality control sample, or unknown sample) into a microcentrifuge tube.

  • Add 10 µL of the this compound working solution to each tube (except for blank samples) and vortex briefly.

  • Add 300 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex mix for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

LC-MS/MS Conditions
  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., Thermo Hypersil-HyPURITY C18, 150mm x 2.1mm, 5µm).[4]

    • Mobile Phase A: 5mM ammonium acetate in water, pH 3.5 (adjusted with acetic acid).[4]

    • Mobile Phase B: Methanol:Acetonitrile (10:90, v/v).

    • Gradient: A suitable gradient program to separate Pimozide from endogenous plasma components.

    • Flow Rate: 0.2 mL/min.

    • Injection Volume: 10 µL.

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Pimozide: Q1 (precursor ion) -> Q3 (product ion) - to be optimized for the specific instrument.

      • This compound: Q1 (precursor ion) -> Q3 (product ion) - to be optimized for the specific instrument.

    • Instrument Parameters: Optimize parameters such as declustering potential, collision energy, and cell exit potential for maximum signal intensity for both Pimozide and this compound.

Data Analysis
  • Integrate the peak areas for the MRM transitions of Pimozide and this compound.

  • Calculate the peak area ratio of Pimozide to this compound for each sample.

  • Construct a calibration curve by plotting the peak area ratio versus the concentration of the Pimozide calibration standards.

  • Determine the concentration of Pimozide in the unknown samples by interpolating their peak area ratios from the calibration curve.

Conclusion

This compound serves as an invaluable tool for researchers and drug development professionals in the accurate quantification of Pimozide in biological matrices. Its role as a stable isotope-labeled internal standard in LC-MS/MS methods represents the current state-of-the-art in bioanalysis. While the term "tracer" can have broader implications, the primary and well-established application of this compound is to trace and correct for analytical variability, ensuring the generation of high-quality pharmacokinetic and toxicokinetic data. Understanding the pharmacology of Pimozide, particularly its interaction with dopamine receptors, provides the essential context for the interpretation of these quantitative results in drug development and clinical research.

References

Pimozide-d4: A Technical Guide for its Application in Scientific Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the scientific application of Pimozide-d4, focusing on its core use as an internal standard in bioanalytical method development and its relevance in pharmacokinetic studies of the antipsychotic drug, Pimozide. This document details experimental protocols, presents quantitative data in a structured format, and visualizes key biological and experimental workflows.

Core Application: Internal Standard in Bioanalysis

This compound is a deuterated analog of Pimozide. In scientific research, its primary and critical application is as an internal standard (IS) for the quantitative analysis of Pimozide in biological matrices, such as plasma and serum. The use of a stable isotope-labeled internal standard like this compound is the gold standard in bioanalytical methods, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS).

The rationale for using a deuterated internal standard is to ensure the accuracy and precision of the analytical method. This compound is chemically identical to Pimozide, but its increased mass due to the deuterium atoms allows it to be distinguished by a mass spectrometer. Because it behaves identically to the analyte (Pimozide) during sample preparation (e.g., extraction, evaporation) and ionization in the mass spectrometer, it can effectively compensate for variations in these processes, leading to more reliable and reproducible quantification.

Experimental Protocols: Bioanalytical Method for Pimozide Quantification

While a specific, publicly available, validated bioanalytical method using this compound is not detailed in the searched literature, a representative experimental protocol can be constructed based on established LC-MS/MS methods for Pimozide that utilize other internal standards. The following protocol outlines a typical workflow for the quantification of Pimozide in human plasma using this compound as the internal standard.

Sample Preparation: Liquid-Liquid Extraction (LLE)
  • Aliquoting : Transfer 100 µL of human plasma sample into a clean microcentrifuge tube.

  • Internal Standard Spiking : Add 10 µL of this compound working solution (e.g., 100 ng/mL in methanol) to each plasma sample, except for the blank matrix samples.

  • Vortexing : Briefly vortex the samples to ensure thorough mixing.

  • pH Adjustment : Add 50 µL of a suitable buffer (e.g., 0.1 M sodium carbonate) to alkalinize the samples.

  • Extraction : Add 600 µL of an organic extraction solvent (e.g., a mixture of n-hexane and ethyl acetate, 90:10 v/v).

  • Mixing : Vortex the samples for 5 minutes to facilitate the extraction of Pimozide and this compound into the organic layer.

  • Centrifugation : Centrifuge the samples at 10,000 rpm for 10 minutes at 4°C to separate the organic and aqueous layers.

  • Supernatant Transfer : Carefully transfer the upper organic layer (approximately 500 µL) to a new set of clean tubes.

  • Evaporation : Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution : Reconstitute the dried residue in 100 µL of the mobile phase and vortex to dissolve the analytes.

  • Analysis : Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions

The following table summarizes typical LC-MS/MS parameters for the analysis of Pimozide and its internal standard, this compound.

ParameterCondition
LC System Agilent 1200 Series or equivalent
Column C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Start with 95% A, decrease to 5% A over 3 min, hold for 1 min, return to 95% A and equilibrate for 1 min
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
MS System Triple quadrupole mass spectrometer with electrospray ionization (ESI)
Ionization Mode Positive
MRM Transition (Pimozide) m/z 462.2 -> 147.1
MRM Transition (this compound) m/z 466.2 -> 147.1
Collision Energy Optimized for each transition

Data Presentation: Method Validation Parameters

The following tables summarize the expected quantitative performance of a validated bioanalytical method for Pimozide using this compound as an internal standard.

Table 1: Calibration Curve and Linearity

AnalyteCalibration Range (ng/mL)Correlation Coefficient (r²)
Pimozide0.1 - 100> 0.99

Table 2: Precision and Accuracy

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
LLOQ0.1< 15< 1585 - 115
Low QC0.3< 15< 1585 - 115
Mid QC10< 15< 1585 - 115
High QC80< 15< 1585 - 115

LLOQ: Lower Limit of Quantification; QC: Quality Control; CV: Coefficient of Variation

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the logical flow of a typical bioanalytical experiment using this compound as an internal standard.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing plasma Plasma Sample add_is Spike with This compound (IS) plasma->add_is lle Liquid-Liquid Extraction add_is->lle evap Evaporation lle->evap recon Reconstitution evap->recon lcms LC-MS/MS Analysis recon->lcms quant Quantification (Analyte/IS Ratio) lcms->quant

Bioanalytical workflow for Pimozide quantification.
Signaling Pathways of Pimozide

Pimozide's primary pharmacological effect is the antagonism of the Dopamine D2 receptor. Additionally, research has elucidated its inhibitory effects on the STAT3 signaling pathway, which is of interest in cancer research.

Dopamine D2 Receptor Signaling Pathway

This diagram illustrates the canonical signaling pathway of the Dopamine D2 receptor and its inhibition by Pimozide.

dopamine_pathway dopamine Dopamine d2r Dopamine D2 Receptor dopamine->d2r gi Gi Protein d2r->gi pimozide Pimozide pimozide->d2r Antagonism ac Adenylyl Cyclase gi->ac Inhibition camp cAMP ac->camp pka PKA camp->pka downstream Downstream Effects pka->downstream

Pimozide's antagonism of the Dopamine D2 receptor pathway.

STAT3 Signaling Pathway Inhibition

This diagram shows the inhibitory effect of Pimozide on the STAT3 signaling pathway.

stat3_pathway cluster_nucleus Nucleus cytokine Cytokine receptor Cytokine Receptor cytokine->receptor jak JAK receptor->jak Activation stat3 STAT3 jak->stat3 Phosphorylation p_stat3 p-STAT3 (Dimer) stat3->p_stat3 nucleus Nucleus p_stat3->nucleus gene_transcription Gene Transcription (Proliferation, Survival) p_stat3->gene_transcription pimozide Pimozide pimozide->stat3 Inhibition of Phosphorylation

Pimozide's inhibition of the STAT3 signaling pathway.

Pimozide-d4 CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Pimozide-d4, a deuterated analog of the antipsychotic drug Pimozide. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, its role in analytical methodologies, and the biological pathways of its parent compound.

Core Compound Specifications

This compound is a stable, isotopically labeled form of Pimozide, which is primarily utilized as an internal standard in quantitative bioanalysis. The incorporation of four deuterium atoms results in a higher molecular weight than the parent compound, allowing for its distinct detection in mass spectrometry-based assays.

PropertyValueSource
CAS Number 1803193-57-8[1]
Molecular Formula C₂₈H₂₅D₄F₂N₃O[1][2]
Molecular Weight 465.57 g/mol [1]
Parent Compound Pimozide[2]
Synonym 1-[1-[4-(4-fluorophenyl)-4-(4-fluorophenyl-2,3,5,6-d₄)butyl]-4-piperidinyl]-1,3-dihydro-2H-benzimidazol-2-one[1]

Role in Quantitative Analysis: Experimental Protocol

Deuterated standards like this compound are crucial for correcting variations in sample preparation and instrument response in quantitative mass spectrometry. While specific protocols for this compound are not extensively published, its use as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the quantification of Pimozide in biological matrices is a primary application.

Below is a generalized, yet detailed, experimental protocol for the analysis of Pimozide using this compound as an internal standard, based on established methods for similar small molecules.

Objective: To quantify the concentration of Pimozide in human plasma using LC-MS/MS with this compound as an internal standard.

Materials:

  • Pimozide analytical standard

  • This compound (internal standard)

  • Human plasma (blank)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic acid, LC-MS grade

  • Water, LC-MS grade

  • Solid Phase Extraction (SPE) cartridges

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Procedure:

  • Standard and Internal Standard Preparation:

    • Prepare stock solutions of Pimozide and this compound in methanol at a concentration of 1 mg/mL.

    • Prepare a series of working standard solutions of Pimozide by serial dilution of the stock solution with a 50:50 mixture of methanol and water.

    • Prepare a working internal standard solution of this compound at a fixed concentration (e.g., 100 ng/mL) in the same diluent.

  • Sample Preparation (Plasma):

    • To 100 µL of plasma sample, add 10 µL of the this compound working internal standard solution.

    • Add 200 µL of acetonitrile to precipitate proteins.

    • Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.

    • Alternatively, for cleaner samples, perform a solid-phase extraction (SPE).

  • LC-MS/MS Analysis:

    • Liquid Chromatography:

      • Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm).

      • Mobile Phase A: 0.1% formic acid in water.

      • Mobile Phase B: 0.1% formic acid in acetonitrile.

      • Gradient: A suitable gradient to separate Pimozide from matrix components.

      • Flow Rate: 0.4 mL/min.

      • Injection Volume: 5 µL.

    • Mass Spectrometry:

      • Ionization Mode: Positive Electrospray Ionization (ESI+).

      • Multiple Reaction Monitoring (MRM): Monitor the precursor to product ion transitions for both Pimozide and this compound. The exact m/z values would be:

        • Pimozide: [M+H]⁺ → fragment ion

        • This compound: [M+H+4]⁺ → corresponding fragment ion

      • Optimize collision energy and other MS parameters for maximum signal intensity.

  • Quantification:

    • Construct a calibration curve by plotting the peak area ratio of Pimozide to this compound against the concentration of the Pimozide standards.

    • Determine the concentration of Pimozide in the plasma samples from the calibration curve.

Synthesis of this compound

A patented method describes the synthesis of this compound from 4-fluorobromobenzene-d4 through an eight-step reaction process. This method is designed to produce a high yield and purity of the target compound with high isotopic abundance, making it suitable for clinical pharmacokinetic research.[3] The process involves the preparation of a Grignard reagent from 4-fluorobromobenzene-d4, followed by a series of reactions to build the final this compound molecule.[3]

Biological Signaling Pathways of Pimozide

As this compound is biologically equivalent to Pimozide in its mechanism of action, understanding the signaling pathways of the parent compound is essential. Pimozide is a potent dopamine receptor antagonist and has also been shown to inhibit STAT3 signaling.

Dopamine Receptor Antagonism

Pimozide primarily exerts its antipsychotic effects by blocking dopamine D2 receptors in the brain.[4] This antagonism helps to modulate dopaminergic neurotransmission, which is often dysregulated in conditions like schizophrenia and Tourette's syndrome.

Dopamine_Receptor_Pathway Dopamine Dopamine D2_Receptor D2_Receptor Dopamine->D2_Receptor Activates G_Protein G_Protein D2_Receptor->G_Protein Inhibits Pimozide Pimozide Pimozide->D2_Receptor Blocks Adenylyl_Cyclase Adenylyl_Cyclase G_Protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Produces Downstream_Signaling Downstream_Signaling cAMP->Downstream_Signaling Activates

Caption: Pimozide blocks dopamine D2 receptors, inhibiting downstream signaling.

STAT3 Signaling Inhibition

Recent research has identified Pimozide as an inhibitor of the STAT3 (Signal Transducer and Activator of Transcription 3) signaling pathway. STAT3 is a transcription factor that plays a key role in cell growth, proliferation, and survival, and its dysregulation is implicated in various cancers. Pimozide has been shown to reduce the phosphorylation of STAT3, thereby inhibiting its activity.

STAT3_Signaling_Pathway Cytokine_Receptor Cytokine_Receptor JAK JAK Cytokine_Receptor->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates pSTAT3 pSTAT3 (dimer) STAT3->pSTAT3 Pimozide Pimozide Pimozide->STAT3 Inhibits Phosphorylation Nucleus Nucleus pSTAT3->Nucleus Translocates to Gene_Transcription Gene_Transcription Nucleus->Gene_Transcription Promotes

Caption: Pimozide inhibits the phosphorylation and activation of STAT3.

Conclusion

This compound is an indispensable tool for the accurate quantification of Pimozide in biological samples, enabling precise pharmacokinetic and clinical studies. The understanding of Pimozide's dual action on dopamine receptors and the STAT3 signaling pathway opens avenues for its therapeutic application beyond psychiatry, particularly in oncology. This guide provides the foundational technical information required for researchers and drug development professionals to effectively utilize this compound and to further explore the therapeutic potential of Pimozide.

References

An In-depth Technical Guide to the Synthesis and Characterization of Pimozide-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Pimozide-d4, a deuterated analog of the antipsychotic drug Pimozide. The inclusion of deuterium isotopes in drug molecules is a valuable strategy in pharmaceutical research, primarily for its use as an internal standard in pharmacokinetic studies and for its potential to favorably alter metabolic profiles. This document details the synthetic pathway, experimental protocols, and analytical characterization of this compound.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process, starting from commercially available deuterated precursors. A documented eight-step synthesis initiates with 4-fluorobromobenzene-d4, culminating in the final this compound product.[1]

Synthetic Pathway Overview

The overall synthetic strategy involves the sequential construction of the diphenylbutylpiperidine moiety, with the deuterium labels incorporated into one of the fluorophenyl rings. The key steps include Grignard reagent formation, substitution reactions, and final coupling with the benzimidazolinone heterocycle.

Synthesis_Workflow A 4-Fluorobromobenzene-d4 B Grignard Reagent Formation A->B C Intermediate 3 B->C D Reaction with Thionyl Chloride C->D E Intermediate 4 D->E F Hydrogenation E->F G Intermediate 5 F->G I Final Coupling Reaction G->I H Multi-step preparation of Intermediate 11 H->I J This compound I->J

A high-level overview of the this compound synthesis workflow.
Experimental Protocols

While a complete step-by-step protocol for the entire eight-step synthesis is not publicly available in a single document, details for several key transformations have been reported.[1] The final coupling step is analogous to the synthesis of unlabeled Pimozide.

Step 1: Grignard Reagent Formation and Reaction to form Intermediate 3

  • 4-Fluorobromobenzene-d4 is reacted to form a Grignard reagent.

  • This reagent is then reacted with a suitable electrophile (Intermediate 2) at a temperature of 20-80°C for 2-6 hours to yield Intermediate 3.[1]

  • A specific example describes reacting the Grignard reagent in a tetrahydrofuran solution at 40°C for 1 hour. The reaction is quenched with a saturated aqueous solution of ammonium chloride and extracted with acetic acid. The crude product is purified by silica gel column chromatography (petroleum ether: ethyl acetate, 30:1) to give Intermediate 3 with a 52% yield.[1]

Step 2: Preparation of Intermediate 4

  • Intermediate 3 is reacted with thionyl chloride at a temperature between 60°C and 100°C.[1]

  • A described procedure involves dissolving 2.3 g of Intermediate 3 in toluene, adding 0.74 g of thionyl chloride, and reacting at 80°C for 4 hours. The crude product is purified by silica gel column chromatography (petroleum ether: ethyl acetate, 20:1) to afford Intermediate 4 in 89% yield.[1]

Step 3: Hydrogenation to Intermediate 5

  • Intermediate 4 undergoes a hydrogenation reaction using a 10% palladium on carbon catalyst.[1]

Steps 4-7: Synthesis of Intermediate 11

  • The synthesis of the benzimidazolinone-piperidine moiety (Intermediate 11) involves multiple steps, including the reaction of o-fluoronitrobenzene with N-Boc protected 4-aminopiperidine.[1]

  • The reaction of 3.5 g of o-fluoronitrobenzene, 5 g of N-Boc-4-aminopiperidine, and 3.9 g of potassium carbonate in DMF at 80°C for 16 hours yields Intermediate 8 in 95% yield after purification.[1]

  • The subsequent reduction of Intermediate 8 (6.4 g) using ammonium formate (8.6 g) and 10% Pd/C in methanol at 60°C for 1 hour gives Intermediate 9 in 98% yield.[1]

Step 8: Final Synthesis of this compound

  • The final step involves the coupling of Intermediate 5 and Intermediate 11 to produce this compound.

Characterization of this compound

The synthesized this compound must be thoroughly characterized to confirm its identity, purity, and the extent of deuterium incorporation.

Physicochemical Properties
PropertyValueReference
Molecular FormulaC₂₈H₂₅D₄F₂N₃O[2]
Molecular Weight465.6 g/mol [3]
Exact Mass465.25297586 Da[3]
Chemical Purity≥98%
Deuterium Incorporation≥99% (d₁-d₄); ≤1% d₀
Spectroscopic and Chromatographic Analysis

A combination of analytical techniques is employed to characterize this compound.

Characterization_Workflow A This compound Sample B Mass Spectrometry (MS) A->B C Nuclear Magnetic Resonance (NMR) A->C D High-Performance Liquid Chromatography (HPLC) A->D E Molecular Weight and Isotopic Distribution B->E F Structural Confirmation C->F G Purity Assessment D->G

A conceptual workflow for the characterization of this compound.
Experimental Methodologies

High-Performance Liquid Chromatography (HPLC)

  • Purpose: To determine the chemical purity of the synthesized this compound.

  • Method: While specific methods for this compound are not detailed, methods for unlabeled Pimozide can be adapted. A typical reverse-phase HPLC method would utilize a C18 column with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol). Detection is commonly performed using a UV detector.

Mass Spectrometry (MS)

  • Purpose: To confirm the molecular weight and isotopic distribution of this compound.

  • Method: High-resolution mass spectrometry (HRMS) is the preferred method. The analysis of the molecular ion peak will confirm the mass of the deuterated compound. The isotopic pattern will provide information on the extent of deuterium incorporation. For unlabeled Pimozide, mass spectral data is available, which can serve as a reference for fragmentation patterns.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Purpose: To provide detailed structural information and confirm the position of the deuterium labels.

  • ¹H NMR: The proton NMR spectrum of this compound is expected to be similar to that of unlabeled Pimozide, with the key difference being the absence or significant reduction in the signals corresponding to the deuterated positions on the fluorophenyl ring.

  • ¹³C NMR: The carbon-13 NMR spectrum will show characteristic shifts for the carbon atoms in the molecule. The signals for the deuterated carbons may be broadened or show a different splitting pattern due to C-D coupling.

  • ¹⁹F NMR: Fluorine-19 NMR can be used to confirm the presence and environment of the fluorine atoms.

While specific, publicly available NMR and mass spectra for this compound are limited, the expected data can be inferred from the known spectra of the unlabeled compound and the principles of isotopic labeling. Commercial suppliers of this compound typically provide a certificate of analysis with this detailed characterization data.

Conclusion

The synthesis and characterization of this compound are critical for its application in pharmaceutical research. The multi-step synthesis, though complex, allows for the precise introduction of deuterium labels. Rigorous analytical characterization using HPLC, MS, and NMR is essential to ensure the quality and suitability of the final product for its intended use in sensitive applications such as pharmacokinetic studies. This guide provides a foundational understanding of the core principles and methodologies involved in the production and analysis of this important research compound.

References

Pimozide-d4: A Technical Guide for In Vitro and In Vivo Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of Pimozide-d4, a deuterated analog of the antipsychotic drug Pimozide. It is primarily intended for researchers and scientists in the fields of pharmacology, drug metabolism, and pharmacokinetics, as well as professionals involved in drug development. This document details its primary application as an internal standard in analytical methodologies and provides relevant information on the biological context of its parent compound, Pimozide.

Introduction to this compound

This compound is a stable isotope-labeled version of Pimozide, where four hydrogen atoms have been replaced with deuterium. This isotopic substitution results in a molecule with a higher mass, which is readily distinguishable from the unlabeled Pimozide by mass spectrometry. This property makes this compound an ideal internal standard for the quantitative analysis of Pimozide in complex biological matrices such as plasma and serum. The use of a stable isotope-labeled internal standard is the gold standard in bioanalytical mass spectrometry, as it closely mimics the behavior of the analyte during sample preparation and ionization, thus correcting for matrix effects and variability in the analytical process.

Physicochemical Properties

The physicochemical properties of this compound are nearly identical to those of Pimozide, with the exception of its molecular weight.

PropertyValue (Pimozide)Value (this compound)
Molecular FormulaC₂₈H₂₉F₂N₃OC₂₈H₂₅D₄F₂N₃O
Molecular Weight461.55 g/mol 465.58 g/mol
AppearanceSolidSolid
Melting Point214-218 °CNot reported, expected to be similar to Pimozide
SolubilityPoorly soluble in waterNot reported, expected to be similar to Pimozide

Mechanism of Action of Pimozide (Parent Compound)

Understanding the mechanism of action of the parent compound, Pimozide, is crucial for interpreting studies where this compound is used to quantify it. Pimozide is a potent dopamine receptor antagonist with a high affinity for the D2 and D3 dopamine receptors.[1] By blocking these receptors in the central nervous system, Pimozide modulates dopaminergic neurotransmission, which is the basis for its therapeutic effects in conditions like schizophrenia and Tourette's syndrome.[1][2][3][4]

The primary signaling pathway affected by Pimozide is the dopamine signaling cascade.

Pimozide_Signaling_Pathway Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R AC Adenylyl Cyclase D2R->AC Pimozide Pimozide Pimozide->D2R Antagonism cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA Downstream Downstream Signaling PKA->Downstream

Pimozide's antagonism of the D2 dopamine receptor.

Pharmacokinetics of Pimozide (Parent Compound)

The pharmacokinetic properties of Pimozide are essential for designing and interpreting bioanalytical studies. Pimozide is metabolized in the liver primarily by the cytochrome P450 enzymes CYP3A4 and CYP2D6.[2]

Pharmacokinetic ParameterValue
Bioavailability40-50%
Time to Peak Plasma Concentration6-8 hours
Elimination Half-life~55 hours
MetabolismHepatic (CYP3A4, CYP2D6)
ExcretionPrimarily renal

Application of this compound in In Vitro and In Vivo Studies

The primary and well-documented application of this compound is as an internal standard for the accurate quantification of Pimozide in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

In Vitro Studies: Metabolic Stability Assessment

Experimental Protocol: In Vitro Metabolic Stability of Pimozide

Objective: To determine the rate of metabolic degradation of Pimozide in human liver microsomes.

Materials:

  • Pimozide

  • This compound (as internal standard)

  • Human Liver Microsomes (HLMs)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (for quenching)

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of Pimozide in a suitable organic solvent (e.g., DMSO).

  • Prepare a working solution of Pimozide in phosphate buffer.

  • Prepare a reaction mixture containing HLMs and the NADPH regenerating system in phosphate buffer.

  • Pre-incubate the reaction mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding the Pimozide working solution to the pre-incubated reaction mixture.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Immediately quench the reaction by adding the aliquot to a tube containing ice-cold acetonitrile and the internal standard, this compound.

  • Vortex and centrifuge the samples to precipitate proteins.

  • Transfer the supernatant to a new tube for LC-MS/MS analysis.

  • Analyze the samples by LC-MS/MS to determine the concentration of Pimozide remaining at each time point.

In_Vitro_Metabolism_Workflow cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_quenching Quenching & Processing cluster_analysis Analysis Pimozide_Stock Pimozide Stock Incubation Reaction Incubation Pimozide_Stock->Incubation HLM_Mix HLM & NADPH Mix HLM_Mix->Incubation Timepoints Time Points (0, 5, 15, 30, 60 min) Incubation->Timepoints Quench Quench with ACN + this compound (IS) Timepoints->Quench Centrifuge Centrifuge Quench->Centrifuge LCMS LC-MS/MS Analysis Centrifuge->LCMS

Workflow for in vitro metabolic stability assay.
In Vivo Studies: Pharmacokinetic Analysis

In vivo, this compound is indispensable for accurately determining the pharmacokinetic profile of Pimozide in animal models or human clinical trials.

Experimental Protocol: In Vivo Pharmacokinetic Study of Pimozide

Objective: To determine the pharmacokinetic parameters of Pimozide in a relevant animal model (e.g., rats).

Materials:

  • Pimozide formulation for administration (e.g., oral gavage, intravenous injection)

  • This compound (as internal standard)

  • Animal model (e.g., Sprague-Dawley rats)

  • Blood collection supplies (e.g., tubes with anticoagulant)

  • Acetonitrile (for protein precipitation)

  • LC-MS/MS system

Procedure:

  • Administer a single dose of Pimozide to the animals.

  • At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours post-dose), collect blood samples.

  • Process the blood samples to obtain plasma.

  • To a known volume of plasma, add a fixed amount of this compound solution in acetonitrile to precipitate proteins.

  • Vortex and centrifuge the samples.

  • Transfer the supernatant for LC-MS/MS analysis.

  • Quantify the concentration of Pimozide in each plasma sample using a calibration curve.

  • Calculate pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life) from the concentration-time data.

In_Vivo_PK_Workflow cluster_dosing Dosing cluster_sampling Sampling cluster_processing Sample Processing cluster_analysis Analysis Dosing Administer Pimozide to Animal Model Blood_Collection Blood Collection at Time Points Dosing->Blood_Collection Plasma_Prep Plasma Preparation Blood_Collection->Plasma_Prep Protein_Precip Protein Precipitation with ACN + this compound (IS) Plasma_Prep->Protein_Precip Centrifuge Centrifugation Protein_Precip->Centrifuge LCMS LC-MS/MS Analysis Centrifuge->LCMS PK_Analysis Pharmacokinetic Analysis LCMS->PK_Analysis

Workflow for in vivo pharmacokinetic study.

Bioanalytical Method using this compound

A robust and sensitive LC-MS/MS method is essential for the accurate quantification of Pimozide. While specific parameters will need to be optimized for individual instruments, a general methodology is outlined below.

ParameterTypical Conditions
Chromatography
ColumnC18 reversed-phase column
Mobile PhaseGradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid
Flow Rate0.3 - 0.5 mL/min
Injection Volume5 - 10 µL
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), Positive
Acquisition ModeMultiple Reaction Monitoring (MRM)
MRM Transition (Pimozide)Precursor ion (m/z) -> Product ion (m/z)
MRM Transition (this compound)Precursor ion (m/z) -> Product ion (m/z)
Collision EnergyOptimized for each transition

Note: Specific MRM transitions need to be determined experimentally.

Synthesis of this compound

The synthesis of this compound is a multi-step process. A patented method describes the synthesis starting from 4-fluorobromobenzene-d4. This involves an eight-step reaction sequence to yield the final deuterated product. The availability of such a synthesis route is crucial for ensuring a reliable supply of this essential analytical standard for research and development.

Conclusion

This compound is a vital tool for researchers and drug development professionals working with Pimozide. Its primary role as an internal standard in LC-MS/MS-based bioanalysis ensures the accuracy and reliability of pharmacokinetic and metabolic data. While there is limited information on the intrinsic biological activity of this compound, its application in quantifying the parent compound is well-established. The experimental protocols and information provided in this guide serve as a foundation for the design and execution of robust in vitro and in vivo studies involving Pimozide.

References

Pimozide-d4 Analytical Standard: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on Pimozide-d4, a crucial analytical standard for researchers and professionals in drug development. This document outlines suppliers, presents typical quantitative data, details experimental protocols for its use, and illustrates its biological context through signaling pathway diagrams.

Introduction to this compound

This compound is the deuterium-labeled analogue of Pimozide, an antipsychotic drug belonging to the diphenylbutylpiperidine class. Due to its stable isotope label, this compound is an ideal internal standard for quantitative bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS/MS).[1] Its use allows for the accurate determination of Pimozide concentrations in complex biological matrices by correcting for variability in sample preparation and instrument response.

This compound Analytical Standard Suppliers

A number of reputable suppliers provide this compound as a certified reference material. These standards are essential for ensuring the accuracy and reliability of analytical data. Key suppliers include:

  • Acanthus Research: Offers this compound as a drug substance stable isotope labeled reference standard.

  • Selleck Chemicals: Provides Pimozide and detailed information on its mechanism of action.

  • Sigma-Aldrich (Cerilliant): Supplies this compound as a certified reference material solution.[2]

  • LGC Standards (incorporating TRC): Offers Pimozide and its stable isotope labeled counterparts, often with comprehensive Certificates of Analysis.[3][4][5]

  • Veeprho: A supplier of this compound, described as a deuterium-labeled analog for use as an internal standard in analytical and pharmacokinetic research.[1]

  • TLC Pharmaceutical Standards: Lists this compound among its related products for Pimozide.

Quantitative Data for this compound Analytical Standard

The following tables summarize the typical quantitative data provided on a Certificate of Analysis (CoA) for a this compound analytical standard. This data is representative and may vary slightly between suppliers and batches.

Table 1: General Product Information

ParameterTypical Specification
Product Name This compound
Synonyms 1-[1-[4-(4-Fluorophenyl)-4-(4-fluorophenyl-d4)butyl]-4-piperidinyl]-1,3-dihydro-2H-benzimidazol-2-one
Molecular Formula C₂₈H₂₅D₄F₂N₃O
Molecular Weight 465.58 g/mol
CAS Number 1803193-57-8 (for d4 labeled)
Appearance White to off-white solid or solution
Solubility Soluble in methanol, acetonitrile, DMSO

Table 2: Certified Analytical Data (for a solution standard)

ParameterTypical Value
Certified Concentration 100.0 µg/mL ± 2.0 µg/mL
Solvent Methanol
Chemical Purity (by HPLC) ≥98%
Isotopic Purity ≥99 atom % D
Deuterium Incorporation ≥98% d₄
Storage Condition -20°C

Experimental Protocols

This compound is primarily used as an internal standard in LC-MS/MS methods for the quantification of Pimozide in biological samples like plasma or serum.

Sample Preparation: Protein Precipitation

Protein precipitation is a common and straightforward method for extracting Pimozide from plasma samples prior to LC-MS/MS analysis.

Protocol:

  • To 100 µL of plasma sample in a microcentrifuge tube, add 20 µL of this compound internal standard working solution (e.g., at 50 ng/mL).

  • Vortex the sample for 10 seconds.

  • Add 300 µL of cold acetonitrile to precipitate the plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex for 30 seconds and inject a portion of the sample into the LC-MS/MS system.

LC-MS/MS Method for Quantification of Pimozide

This section outlines a typical LC-MS/MS method for the analysis of Pimozide using this compound as an internal standard.

Table 3: LC-MS/MS Method Parameters

ParameterTypical Conditions
LC System UHPLC system
Column C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Start with 95% A, ramp to 5% A over 5 minutes, hold for 1 min, return to initial conditions
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
MS System Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transition (Pimozide) Q1: 462.2 m/z, Q3: 124.1 m/z
MRM Transition (this compound) Q1: 466.2 m/z, Q3: 124.1 m/z
Collision Energy Optimized for the specific instrument

Mandatory Visualizations

Signaling Pathway of Pimozide

Pimozide primarily acts as an antagonist of the Dopamine D2 receptor (D2R), a G-protein coupled receptor. Its therapeutic effects in conditions like schizophrenia and Tourette's syndrome are attributed to the blockade of this receptor, which modulates downstream signaling pathways.

Pimozide_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Dopamine Dopamine D2R Dopamine D2 Receptor (D2R) Dopamine->D2R Activates Pimozide This compound Pimozide->D2R Blocks Gi Gi D2R->Gi Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits cAMP cAMP AC->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Altered Cellular Response PKA->Cellular_Response Phosphorylates Targets

Caption: Pimozide's antagonism of the Dopamine D2 receptor.

Experimental Workflow for Bioanalysis

The following diagram illustrates the typical workflow for the quantification of Pimozide in a biological matrix using this compound as an internal standard.

Bioanalytical_Workflow Start Start: Biological Sample (e.g., Plasma) Spike_IS Spike with This compound Internal Standard Start->Spike_IS Sample_Prep Sample Preparation (Protein Precipitation) Spike_IS->Sample_Prep Evaporation Evaporation Sample_Prep->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_MS_Analysis LC-MS/MS Analysis Reconstitution->LC_MS_Analysis Data_Processing Data Processing and Quantification LC_MS_Analysis->Data_Processing End End: Concentration of Pimozide Determined Data_Processing->End

Caption: Workflow for Pimozide quantification using this compound.

References

Interpreting the Certificate of Analysis for Pimozide-d4: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the information presented in a typical Certificate of Analysis (CofA) for Pimozide-d4. Understanding the data and the methodologies used to obtain it is critical for ensuring the quality, identity, and purity of this isotopically labeled internal standard in research and drug development settings. This document outlines the key quantitative data, details the experimental protocols for its verification, and illustrates a relevant biological pathway for Pimozide.

Data Presentation: Quantitative Analysis Summary

A Certificate of Analysis for this compound provides critical data on the identity, purity, and physical properties of a specific batch. The following tables summarize the typical quantitative information provided.

Table 1: Identification and Physical Properties

TestSpecificationTypical Value
Appearance White to Off-White SolidConforms
Molecular Formula C₂₈H₂₅D₄F₂N₃OC₂₈H₂₅D₄F₂N₃O
Molecular Weight 465.59 g/mol 465.59
Melting Point 214-218 °C216 °C
Solubility Soluble in DMSOConforms

Table 2: Purity and Quality Attributes

TestMethodSpecificationTypical Value
Chemical Purity HPLC≥98.0%99.5%
Deuterium Incorporation Mass Spectrometry≥99% Deuterated Forms (d₁-d₄)Conforms
Isotopic Purity (d₄) Mass SpectrometryReport Value99.2%
Identity ¹H-NMRConforms to StructureConforms
Water Content Karl Fischer Titration≤0.5%0.15%
Residual Solvents GC-HSMeets USP <467> LimitsConforms

Experimental Protocols

The following sections detail the generalized methodologies for the key experiments cited in the Certificate of Analysis.

High-Performance Liquid Chromatography (HPLC) for Chemical Purity

This method determines the purity of the this compound compound by separating it from any non-deuterated Pimozide and other impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and a phosphate buffer (e.g., pH 7.0) in an isocratic or gradient elution. A typical starting point is a 60:40 (v/v) mixture of acetonitrile and buffer.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength of 280 nm.

  • Sample Preparation: A stock solution of this compound is prepared in a suitable solvent, such as a mixture of acetonitrile and water, to a concentration of approximately 1 mg/mL. This is then diluted to a working concentration of about 0.1 mg/mL with the mobile phase.

  • Procedure:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject a blank (mobile phase) to ensure no carryover.

    • Inject the prepared this compound sample solution.

    • Run the analysis for a sufficient time to allow for the elution of all potential impurities.

    • The purity is calculated by dividing the peak area of the this compound by the total area of all peaks in the chromatogram and multiplying by 100.

Mass Spectrometry for Identity and Deuterium Incorporation

Mass spectrometry is used to confirm the molecular weight of this compound and to determine the extent of deuterium labeling.

  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an appropriate ionization source (e.g., Electrospray Ionization - ESI).

  • Sample Preparation: The sample is prepared as a dilute solution (typically 1-10 µg/mL) in a solvent compatible with the ionization source, such as acetonitrile or methanol.

  • Procedure:

    • The sample solution is infused into the mass spectrometer.

    • The instrument is operated in positive ion mode to detect the protonated molecule [M+H]⁺.

    • A full scan mass spectrum is acquired over a relevant m/z range.

    • The identity is confirmed by comparing the observed mass of the most abundant isotopic peak with the calculated theoretical mass of this compound.

    • The deuterium incorporation is assessed by examining the isotopic distribution of the molecular ion cluster. The relative intensities of the peaks corresponding to the d₀, d₁, d₂, d₃, and d₄ species are used to calculate the percentage of deuterated forms.

¹H-NMR for Structural Identity

Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy is a powerful technique for confirming the chemical structure of this compound.

  • Instrumentation: A Nuclear Magnetic Resonance (NMR) spectrometer with a minimum field strength of 300 MHz.

  • Sample Preparation: Approximately 5-10 mg of the this compound sample is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.

  • Procedure:

    • The NMR instrument is tuned and shimmed to optimize the magnetic field homogeneity.

    • A standard ¹H-NMR spectrum is acquired.

    • The resulting spectrum is processed (Fourier transformation, phasing, and baseline correction).

    • The chemical shifts, splitting patterns, and integration of the peaks are compared to the known spectrum of non-deuterated Pimozide and the expected changes due to deuterium labeling. The absence of signals at the positions where deuterium has been incorporated confirms the success of the labeling.

Karl Fischer Titration for Water Content

This method is used to determine the amount of water present in the solid this compound material.

  • Instrumentation: A Karl Fischer titrator (coulometric or volumetric).

  • Reagents: Karl Fischer reagent (iodine, sulfur dioxide, a base, and a solvent like methanol).

  • Sample Preparation: A precisely weighed amount of the this compound solid is introduced directly into the titration vessel.

  • Procedure:

    • The titration vessel is pre-titrated with the Karl Fischer reagent to neutralize any residual water.

    • The weighed sample is added to the vessel and dissolved.

    • The sample is titrated with the Karl Fischer reagent until the endpoint is reached, which is typically detected electrochemically.

    • The amount of water in the sample is calculated based on the volume of titrant consumed and the known concentration of the reagent.

Headspace Gas Chromatography (GC-HS) for Residual Solvents

This technique is used to identify and quantify any volatile organic solvents that may be present from the manufacturing process.

  • Instrumentation: A gas chromatograph equipped with a headspace autosampler and a flame ionization detector (FID) or a mass spectrometer (MS).

  • Column: A capillary column suitable for volatile organic compound analysis (e.g., a 6% cyanopropylphenyl / 94% dimethylpolysiloxane phase).

  • Sample Preparation: A precisely weighed amount of this compound is placed in a headspace vial and dissolved in a high-boiling point solvent, such as dimethyl sulfoxide (DMSO).

  • Procedure:

    • The sealed headspace vial is heated to a specific temperature for a set period to allow the volatile solvents to partition into the headspace gas.

    • A sample of the headspace gas is automatically injected into the GC.

    • The GC oven temperature is programmed to separate the individual solvents.

    • The solvents are detected by the FID or MS, and the resulting peaks are identified and quantified by comparison to a standard containing known amounts of the potential residual solvents.

Mandatory Visualization: Signaling Pathway and Experimental Workflow

Pimozide is known to be a potent dopamine D2 receptor antagonist. Its mechanism of action involves the blockade of dopaminergic neurotransmission. Furthermore, studies have shown its impact on other signaling pathways, such as the RAF/ERK pathway, which is implicated in cell proliferation and survival.

Caption: Pimozide's dual action on Dopamine and RAF/ERK pathways.

The following diagram illustrates a typical experimental workflow for the quality control analysis of a batch of this compound.

QC_Workflow Start Receive this compound Batch Sampling Sample Preparation Start->Sampling HPLC HPLC (Purity) Sampling->HPLC MS Mass Spectrometry (Identity & Deuterium Incorporation) Sampling->MS NMR ¹H-NMR (Structure) Sampling->NMR KF Karl Fischer (Water Content) Sampling->KF GCHS GC-HS (Residual Solvents) Sampling->GCHS Data Data Analysis and Comparison to Specifications HPLC->Data MS->Data NMR->Data KF->Data GCHS->Data CofA Generate Certificate of Analysis Data->CofA Pass Fail Batch Rejection/ Investigation Data->Fail Fail Release Batch Release CofA->Release

Caption: Quality control workflow for this compound analysis.

Isotopic Purity of Pimozide-d4: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the isotopic purity of Pimozide-d4, a crucial internal standard for the accurate quantification of Pimozide in various analytical applications. This document outlines the methodologies for determining isotopic purity, presents quantitative data, and illustrates the relevant biological pathways of Pimozide.

Introduction to this compound

This compound is a stable isotope-labeled version of Pimozide, an antipsychotic drug belonging to the diphenylbutylpiperidine class. In this compound, four hydrogen atoms on one of the fluorophenyl rings have been replaced by deuterium atoms. This mass difference allows it to be distinguished from the unlabeled Pimozide by mass spectrometry, making it an ideal internal standard for pharmacokinetic studies, therapeutic drug monitoring, and other quantitative bioanalytical methods.[1] The accuracy of these studies relies heavily on the precise knowledge of the isotopic purity of the this compound standard.

Quantitative Analysis of Isotopic Purity

The isotopic purity of this compound is a critical parameter, defining the distribution of deuterated and non-deuterated species within a given sample. This is typically determined using high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

A key specification for this compound is the extent of deuterium incorporation. For instance, a common specification from suppliers is a deuterium incorporation of ≥99% for deuterated forms (d1-d4) and ≤1% for the unlabeled (d0) form.

Table 1: Representative Isotopic Distribution of this compound

IsotopologueMass ShiftRepresentative Abundance (%)
d0 (Unlabeled Pimozide)+0< 1.0
d1+1< 1.0
d2+2< 1.0
d3+3< 2.0
d4 (Fully Deuterated)+4> 95.0

Note: The data presented in this table is a representative example based on typical specifications and may vary between different batches and suppliers. For precise figures, always refer to the Certificate of Analysis for a specific lot.

Experimental Protocols for Isotopic Purity Determination

Mass Spectrometry Method for Isotopic Distribution

High-resolution mass spectrometry is a primary technique for determining the isotopic distribution of deuterated compounds.[2]

Objective: To determine the relative abundance of d0, d1, d2, d3, and d4 species of this compound.

Instrumentation:

  • Liquid Chromatograph coupled to a High-Resolution Mass Spectrometer (LC-HRMS), such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass analyzer.

Procedure:

  • Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile/methanol 1:1) at a concentration of approximately 1 µg/mL.

  • Chromatographic Separation (Optional but Recommended): While direct infusion can be used, a short chromatographic run can help to separate the analyte from any potential interferences.

    • Column: C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Flow Rate: 0.3 mL/min.

  • Mass Spectrometry Analysis:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Mode: Full scan from m/z 400-500.

    • Resolution: Set to a high resolution (e.g., > 30,000 FWHM) to resolve the isotopic peaks.

  • Data Analysis:

    • Extract the ion chromatograms for the [M+H]+ ions of Pimozide (m/z 462.24) and this compound (m/z 466.26).

    • From the mass spectrum of the this compound peak, determine the peak areas for the d0, d1, d2, d3, and d4 isotopologues.

    • Calculate the percentage of each isotopologue relative to the total area of all isotopologues.

NMR Spectroscopy for Deuterium Incorporation

NMR spectroscopy, particularly ¹H NMR and ²H NMR, can be used to confirm the positions of deuteration and to quantify the overall deuterium incorporation.[3]

Objective: To confirm the sites of deuteration and estimate the overall isotopic enrichment.

Instrumentation:

  • High-field NMR Spectrometer (e.g., 400 MHz or higher).

Procedure:

  • Sample Preparation: Dissolve an accurately weighed amount of this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • ¹H NMR Analysis:

    • Acquire a quantitative ¹H NMR spectrum.

    • The signals corresponding to the protons on the deuterated fluorophenyl ring should be significantly diminished compared to the corresponding signals in an unlabeled Pimozide standard.

    • By comparing the integration of the residual proton signals at the deuterated positions to the integration of a non-deuterated proton signal within the molecule, the percentage of deuterium incorporation can be calculated.

  • ²H NMR Analysis:

    • Acquire a ²H NMR spectrum.

    • This will show a signal at the chemical shift corresponding to the deuterated positions, confirming the location of the deuterium labels.

Visualizing Experimental and Biological Contexts

Experimental Workflow for Isotopic Purity Analysis

The following diagram illustrates the general workflow for determining the isotopic purity of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Methods cluster_data_processing Data Analysis & Reporting Pimozide_d4 This compound Sample Dissolution Dissolution in Appropriate Solvent Pimozide_d4->Dissolution LC_HRMS LC-HRMS Analysis Dissolution->LC_HRMS Inject NMR NMR Spectroscopy Dissolution->NMR Analyze MS_Data Mass Spectrum Isotopologue Integration LC_HRMS->MS_Data NMR_Data ¹H and ²H Spectra Integration & Analysis NMR->NMR_Data Report Certificate of Analysis (Isotopic Purity Data) MS_Data->Report NMR_Data->Report

Caption: Workflow for Isotopic Purity Determination of this compound.

Signaling Pathways of Pimozide

Pimozide primarily acts as a dopamine D2 receptor antagonist.[4][5] Its mechanism of action also involves the inhibition of other signaling pathways implicated in various cellular processes.

pimozide_pathway cluster_dopamine Dopamine Signaling cluster_akt AKT Signaling cluster_raf_erk RAF/ERK Signaling Pimozide Pimozide D2R Dopamine D2 Receptor Pimozide->D2R Antagonism pAKT p-AKT (Ser473) Pimozide->pAKT Inhibition pRAF1 p-RAF1 Pimozide->pRAF1 Inhibition AC Adenylyl Cyclase D2R->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Cellular_Response_D Altered Neuronal Activity PKA->Cellular_Response_D AKT AKT AKT->pAKT Cell_Growth Cell Growth & Survival pAKT->Cell_Growth RAF1 RAF1 RAF1->pRAF1 ERK ERK pRAF1->ERK Apoptosis Apoptosis ERK->Apoptosis

Caption: Simplified Signaling Pathways Modulated by Pimozide.

Conclusion

The isotopic purity of this compound is a fundamental parameter that ensures its reliability as an internal standard in quantitative analytical studies. Through the rigorous application of mass spectrometry and NMR spectroscopy, a detailed profile of the isotopic distribution can be ascertained. This technical guide provides researchers and drug development professionals with a comprehensive overview of the data, methodologies, and biological context necessary for the effective use of this compound. For all quantitative applications, it is imperative to consult the batch-specific Certificate of Analysis provided by the supplier.

References

The Solubility Profile of Pimozide-d4 in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Pimozide-d4 in various organic solvents. Given the limited direct data on the deuterated form, this document leverages available data for Pimozide as a close surrogate, a common practice in early-stage drug development due to the negligible impact of deuterium substitution on solubility. This guide is intended to assist researchers, scientists, and professionals in drug development in understanding and applying the solubility characteristics of this compound in their work.

Core Solubility Data

The solubility of a compound is a critical physicochemical property that influences its bioavailability, formulation, and efficacy. The following table summarizes the quantitative solubility data for Pimozide in several common organic solvents. These values are essential for preparing stock solutions, designing formulations, and conducting various in vitro and in vivo studies.

SolventSolubility (mg/mL)Molar Solubility (M)Temperature (°C)Source
Dimethyl Sulfoxide (DMSO)~30~0.065Not Specified[1]
Dimethyl Sulfoxide (DMSO)900.19525
Dimethylformamide (DMF)~30~0.065Not Specified[1]
Ethanol~3~0.0065Not Specified[1]
EthanolInsolubleInsoluble25
Water< 0.01< 2.17 x 10⁻⁵Not Specified[2]
WaterInsolubleInsoluble25

Note: There is a discrepancy in the reported solubility of Pimozide in ethanol between different sources. Researchers should verify the solubility for their specific application.

A more detailed study on the solubility of Pimozide in a wider range of solvents was conducted to understand the solute-solvent interactions. The following table presents the mole fraction solubility of Pimozide in various solvents at 25 °C.

SolventMole Fraction Solubility (x 10³)
n-Hexane0.007
Cyclohexane0.018
Carbon Tetrachloride0.283
Toluene0.528
Dioxane2.175
Tetrahydrofuran3.535
Acetone0.355
Ethyl Acetate0.473
Acetonitrile0.061
Isopropyl Alcohol0.065
Propylene Glycol0.076
Glycerin0.005

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The determination of thermodynamic equilibrium solubility is a fundamental procedure in pre-formulation studies. The shake-flask method is a widely accepted technique for this purpose.[3]

Objective: To determine the saturation solubility of this compound in a specific organic solvent at a controlled temperature.

Materials:

  • This compound (solid)

  • Selected organic solvent (analytical grade)

  • Scintillation vials or sealed flasks

  • Orbital shaker with temperature control

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument

Procedure:

  • Preparation: Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that equilibrium with the saturated solution is achieved.

  • Solvent Addition: Add a known volume of the selected organic solvent to each vial.

  • Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). The solutions should be agitated for a sufficient period (e.g., 24-72 hours) to reach equilibrium.[4] A preliminary time-course study can determine the minimum time required to reach equilibrium.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature to allow the undissolved solid to sediment.

  • Sampling: Carefully withdraw a sample from the supernatant of each vial using a syringe. Immediately filter the sample through a syringe filter to remove any undissolved particles.

  • Dilution: Accurately dilute the filtered sample with a suitable solvent to a concentration within the calibration range of the analytical method.

  • Analysis: Analyze the concentration of this compound in the diluted samples using a validated analytical method, such as HPLC.

  • Calculation: Calculate the solubility of this compound in the solvent based on the measured concentration and the dilution factor. The results are typically expressed in mg/mL or mol/L.

Visualizing the Workflow

The following diagram illustrates the general workflow for determining the equilibrium solubility of a compound using the shake-flask method.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Add excess This compound to vial B Add known volume of solvent A->B C Seal and place in temperature-controlled shaker B->C D Agitate for 24-72 hours C->D E Sample supernatant D->E F Filter sample E->F G Dilute sample F->G H Analyze concentration (e.g., HPLC) G->H

Caption: Workflow for Equilibrium Solubility Determination.

Signaling Pathways and Logical Relationships

While Pimozide is primarily known as a dopamine receptor antagonist, it also interacts with other signaling pathways.[1][5] Understanding these interactions is crucial for comprehensive drug development.

Pimozide_Signaling cluster_dopamine Dopamine Receptors cluster_other Other Targets Pimozide Pimozide D2 D2 Pimozide->D2 Antagonist (Ki = 2.4 nM) D3 D3 Pimozide->D3 Antagonist (Ki = 0.3 nM) D4 D4 Pimozide->D4 Antagonist (Ki = 1.8 nM) Nav1_2 Nav1.2 Pimozide->Nav1_2 Inhibitor (IC50 = 42 nM) Kv11_1 Kv11.1 Pimozide->Kv11_1 Inhibitor (IC50 = 340 nM)

Caption: Pimozide's Primary Signaling Interactions.

This guide provides foundational information on the solubility of this compound. Researchers are encouraged to perform their own solubility studies to confirm these findings within the context of their specific experimental conditions and formulations.

References

Commercial Sources and Analytical Applications of Pimozide-d4: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability of Pimozide-d4, a deuterated internal standard essential for the accurate quantification of the antipsychotic drug Pimozide in complex biological matrices. This document outlines key specifications from various suppliers, details a standard experimental protocol for its use in liquid chromatography-mass spectrometry (LC-MS) workflows, and presents visual diagrams to clarify analytical processes.

Commercial Availability of this compound

This compound is available from several reputable suppliers of research chemicals and analytical standards. The following table summarizes key quantitative data and product information from a selection of these vendors. Researchers are advised to request a lot-specific Certificate of Analysis (CoA) from the supplier for the most accurate and up-to-date information.

SupplierCatalog Number (Example)Molecular FormulaMolecular Weight ( g/mol )Chemical PurityIsotopic Purity (Deuterium Incorporation)
Cayman Chemical28617C₂₈H₂₅D₄F₂N₃O465.6≥98% (Pimozide)≥99% deuterated forms (d₁-d₄); ≤1% d₀
MedChemExpressHY-14364SNot explicitly statedNot explicitly statedNot explicitly stated on product pageNot explicitly stated on product page
VeeprhoDVE001286C₂₈H₂₅D₄F₂N₃O465.58Not explicitly stated on product pageNot explicitly stated on product page
Santa Cruz Biotechnologysc-219551C₂₈H₂₃D₄F₂N₃O (for Dehydro this compound)463.55 (for Dehydro this compound)Not explicitly stated on product pageNot explicitly stated on product page
Toronto Research ChemicalsNot readily availableNot explicitly statedNot explicitly statedNot explicitly statedNot explicitly stated

Experimental Protocol: Quantification of Pimozide in Human Plasma using this compound and LC-MS/MS

The following protocol is a synthesized methodology based on established bioanalytical methods for the quantification of Pimozide in biological matrices. This compound serves as an internal standard to correct for variations in sample preparation and instrument response.

Materials and Reagents
  • Pimozide analytical standard

  • This compound internal standard

  • Human plasma (with anticoagulant, e.g., K₂EDTA)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Ammonium acetate

  • Acetic acid

  • Water (LC-MS grade)

  • Methyl tert-butyl ether (MTBE)

Preparation of Stock and Working Solutions
  • Pimozide Stock Solution (1 mg/mL): Accurately weigh and dissolve Pimozide in methanol.

  • This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

  • Working Solutions: Prepare serial dilutions of the Pimozide stock solution in 50:50 methanol:water to create calibration standards. Prepare a working solution of this compound at an appropriate concentration in the same diluent.

Sample Preparation: Liquid-Liquid Extraction (LLE)
  • To 100 µL of plasma sample (calibration standard, quality control, or unknown), add 25 µL of the this compound internal standard working solution and vortex briefly.

  • Add 50 µL of 0.1 M sodium hydroxide and vortex.

  • Add 1 mL of MTBE, cap the tubes, and vortex for 5 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the upper organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase and inject into the LC-MS/MS system.

LC-MS/MS Conditions
  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 5 mM Ammonium Acetate in water with 0.1% Acetic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Acetic Acid.

    • Gradient: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analyte, followed by re-equilibration.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Pimozide: Q1: 462.3 m/z -> Q3: 124.1 m/z

      • This compound: Q1: 466.3 m/z -> Q3: 128.1 m/z

    • Optimize collision energy and other compound-specific parameters.

Data Analysis
  • Construct a calibration curve by plotting the peak area ratio of Pimozide to this compound against the concentration of the calibration standards.

  • Determine the concentration of Pimozide in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizing the Analytical Workflow

The following diagrams, generated using the DOT language, illustrate the key processes in the quantification of Pimozide using a deuterated internal standard.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing plasma Plasma Sample is_spike Spike with this compound plasma->is_spike lle Liquid-Liquid Extraction is_spike->lle evap Evaporation lle->evap reconstitute Reconstitution evap->reconstitute lc_separation LC Separation reconstitute->lc_separation Inject ms_detection MS/MS Detection (MRM) lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration ratio_calc Area Ratio Calculation (Pimozide / this compound) peak_integration->ratio_calc calibration_curve Calibration Curve ratio_calc->calibration_curve quantification Quantification of Unknowns calibration_curve->quantification

Caption: Experimental workflow for Pimozide quantification.

logical_relationship pimozide Pimozide (Analyte) area_ratio Peak Area Ratio (Analyte / IS) pimozide->area_ratio pimozide_d4 This compound (Internal Standard) pimozide_d4->area_ratio sample_prep Sample Preparation Variability sample_prep->pimozide sample_prep->pimozide_d4 instrument_response Instrument Response Fluctuation instrument_response->pimozide instrument_response->pimozide_d4 accurate_quant Accurate Quantification area_ratio->accurate_quant

Caption: Role of this compound as an internal standard.

Pimozide-d4: An In-depth Technical Safety Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive overview of the safety data for Pimozide-d4, a deuterated analog of the antipsychotic drug Pimozide. The information is intended for researchers, scientists, and drug development professionals to ensure the safe handling and use of this compound in a laboratory setting.

Core Safety Data

The following tables summarize the key quantitative safety and physical-chemical properties of this compound and its parent compound, Pimozide.

Physical and Chemical Properties
PropertyValueReference
This compound
Molecular FormulaC₂₈H₂₅D₄F₂N₃O[1]
Molecular Weight465.6 g/mol [1]
IUPAC Name3-[1-[4-(4-fluorophenyl)-4-(2,3,5,6-tetradeuterio-4-fluorophenyl)butyl]piperidin-4-yl]-1H-benzimidazol-2-one[1]
CAS Number1803193-57-8[2]
Pimozide (for comparison)
Molecular FormulaC₂₈H₂₉F₂N₃O[3][4]
Molecular Weight461.55 g/mol [3]
Melting Point214-218 °C[5]
Solubility in Water< 0.01 mg/mL
LogP6.3[5]
Toxicological Data
TestSpeciesRouteValueClassificationReference
This compound
Acute Toxicity-Oral-Harmful if swallowed (Category 4)[2]
Pimozide (for comparison)
LD50RatOral1100 mg/kgHarmful if swallowed
LD50MouseOral228 mg/kgHarmful if swallowed[5]

Hazard Identification and Precautionary Measures

This compound is classified as harmful if swallowed.[2] Standard precautionary measures should be followed to minimize exposure.

GHS Hazard Information
  • Hazard Statement: H302 - Harmful if swallowed.[2]

  • Signal Word: Warning[2]

  • Pictogram: GHS07 (Exclamation Mark)[2]

Precautionary Statements
  • Prevention:

    • P264: Wash hands and any exposed skin thoroughly after handling.[2]

    • P270: Do not eat, drink or smoke when using this product.[2]

  • Response:

    • P301 + P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[2]

    • P330: Rinse mouth.[2]

  • Disposal:

    • P501: Dispose of contents/container to an approved waste disposal plant.[2]

Experimental Protocols

The acute oral toxicity of this compound, leading to its classification as "Harmful if swallowed," is determined using standardized methodologies. The most relevant and widely accepted protocol is the OECD Guideline for the Testing of Chemicals, Test No. 423: Acute Oral Toxicity - Acute Toxic Class Method.[6][7][8]

OECD Guideline 423: Acute Toxic Class Method

This method is a stepwise procedure using a small number of animals to obtain sufficient information on the acute toxicity of a substance to enable its classification.[6]

Principle of the Test: The test substance is administered orally to a group of experimental animals at one of a series of fixed dose levels (5, 50, 300, and 2000 mg/kg body weight).[9] The initial dose is selected based on a preliminary assessment of the substance's toxicity. The outcome of the initial dose group (mortality or survival) determines the next dose level to be tested. This process continues until the toxicity class of the substance can be determined.[6]

Experimental Procedure:

  • Animal Selection: Healthy, young adult rodents (typically female rats) are used.[10]

  • Fasting: Animals are fasted (food, but not water, is withheld) overnight before dosing.[6]

  • Dose Administration: The test substance is administered as a single dose by gavage.[6]

  • Observation Period: Animals are observed for a total of 14 days.[10] Special attention is given during the first 4 hours after dosing, and then daily thereafter.[10]

  • Clinical Observations: Observations include changes in skin and fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior.[6]

  • Body Weight: Animal weights are recorded weekly.[10]

  • Necropsy: All animals are subjected to a gross necropsy at the end of the observation period.[10]

Data Analysis and Interpretation: The classification of the substance is based on the number of animal mortalities at specific dose levels, as defined by the Globally Harmonised System (GHS).[8]

Visualized Workflows and Logical Relationships

The following diagrams, created using the DOT language, illustrate key workflows and logical relationships for the safe handling and emergency response related to this compound.

PimozideD4_Handling_Workflow cluster_Preparation Preparation cluster_Handling Handling cluster_Cleanup Cleanup & Disposal Don_PPE Don Personal Protective Equipment (Gloves, Lab Coat, Eye Protection) Prepare_Work_Area Prepare Ventilated Work Area (Fume Hood) Don_PPE->Prepare_Work_Area Ensure Safety Weigh_PimozideD4 Weigh this compound Prepare_Work_Area->Weigh_PimozideD4 Proceed to Handling Dissolve_in_Solvent Dissolve in Appropriate Solvent Weigh_PimozideD4->Dissolve_in_Solvent Perform_Experiment Perform Experiment Dissolve_in_Solvent->Perform_Experiment Decontaminate_Surfaces Decontaminate Surfaces Perform_Experiment->Decontaminate_Surfaces After Experiment Dispose_Waste Dispose of Waste in Accordance with Regulations Decontaminate_Surfaces->Dispose_Waste Remove_PPE Remove and Dispose of PPE Dispose_Waste->Remove_PPE Wash_Hands Wash Hands Thoroughly Remove_PPE->Wash_Hands

Safe Handling Workflow for this compound

PimozideD4_Exposure_Response cluster_Routes Routes of Exposure cluster_First_Aid First Aid Measures Exposure Potential Exposure to this compound Ingestion Ingestion Exposure->Ingestion Inhalation Inhalation Exposure->Inhalation Skin_Contact Skin Contact Exposure->Skin_Contact Eye_Contact Eye Contact Exposure->Eye_Contact Ingestion_Response Rinse mouth. Call a POISON CENTER/doctor. Ingestion->Ingestion_Response Inhalation_Response Move to fresh air. Seek medical attention if symptoms persist. Inhalation->Inhalation_Response Skin_Response Wash with soap and water. Remove contaminated clothing. Skin_Contact->Skin_Response Eye_Response Rinse with water for several minutes. Remove contact lenses, if present and easy to do. Eye_Contact->Eye_Response

First Aid Response to this compound Exposure

PimozideD4_Risk_Management cluster_Controls Control Measures Hazard This compound (Harmful if Swallowed) Engineering_Controls Engineering Controls (e.g., Fume Hood) Hazard->Engineering_Controls Mitigate with Administrative_Controls Administrative Controls (e.g., SOPs, Training) Hazard->Administrative_Controls Mitigate with PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat) Hazard->PPE Mitigate with Safe_Handling Safe Handling Practices Engineering_Controls->Safe_Handling Administrative_Controls->Safe_Handling PPE->Safe_Handling

Risk Management Hierarchy for this compound

References

Unveiling the Isotopic Distinction: A Technical Guide to Pimozide and Pimozide-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the fundamental differences between Pimozide and its deuterated analogue, Pimozide-d4. Primarily distinguished by isotopic labeling, this guide will delve into their comparative physicochemical properties, the critical role of this compound as an internal standard in quantitative analysis, and detailed experimental protocols for its application. The information is tailored for professionals in research, scientific, and drug development fields, providing a comprehensive resource for understanding and utilizing these compounds.

Core Structural and Physicochemical Distinctions

Pimozide is a first-generation antipsychotic medication belonging to the diphenylbutylpiperidine class of drugs.[1][2] Its deuterated form, this compound, is a stable isotope-labeled version of Pimozide where four hydrogen atoms on one of the fluorophenyl rings have been replaced with deuterium atoms.[][4][5][6] This isotopic substitution is the primary difference between the two molecules and is the basis for their distinct applications, particularly in analytical chemistry. While their chemical reactivity and pharmacological properties are virtually identical, their mass difference is a key feature exploited in mass spectrometry-based assays.

Comparative Physicochemical Data

The following table summarizes the key physicochemical properties of Pimozide and this compound.

PropertyPimozideThis compound
Molecular Formula C₂₈H₂₉F₂N₃OC₂₈H₂₅D₄F₂N₃O
Molecular Weight 461.5 g/mol [7][8]465.6 g/mol [][4]
Monoisotopic Mass 461.22786888 Da[7]465.25297586 Da[][4]
IUPAC Name 1-[1-[4,4-Bis(4-fluorophenyl)butyl]-4-piperidinyl]-1,3-dihydro-2H-benzimidazol-2-one[2]3-[1-[4-(4-fluorophenyl)-4-(2,3,5,6-tetradeuterio-4-fluorophenyl)butyl]piperidin-4-yl]-1H-benzimidazol-2-one[][4]
CAS Number 2062-78-4[2]1803193-57-8[4]
Melting Point 214-218 °C[8]Not reported, expected to be very similar to Pimozide
Solubility < 0.01 mg/mL in water[9]Not reported, expected to be very similar to Pimozide
LogP 6.3[7][8]6.3 (Computed)[][4]
pKa (basic) 7.32[8]Not reported, expected to be very similar to Pimozide

The Role of this compound as an Internal Standard

The primary and most crucial application of this compound is as an internal standard (IS) in the quantitative analysis of Pimozide in biological matrices, such as plasma and serum.[5] In techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), the use of a stable isotope-labeled internal standard is considered the gold standard for achieving accurate and precise quantification.[10]

The rationale for using this compound as an IS lies in its near-identical chemical and physical behavior to Pimozide throughout the analytical process, including extraction, chromatography, and ionization.[11] However, due to its increased mass, it can be distinguished from the unlabeled Pimozide by the mass spectrometer. This allows for the correction of any sample loss during preparation and variations in instrument response, thereby significantly improving the reliability of the analytical method.[11]

Experimental Protocols

This section provides a detailed methodology for the quantification of Pimozide in human plasma using this compound as an internal standard, employing liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Sample Preparation: Protein Precipitation

Protein precipitation is a common and effective method for extracting small molecules like Pimozide from plasma samples.[12][13]

Materials:

  • Human plasma samples

  • Pimozide and this compound stock solutions (in methanol or a suitable organic solvent)

  • Acetonitrile (ACN), ice-cold

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge (capable of 10,000 x g)

  • Nitrogen evaporator (optional)

  • Reconstitution solution (e.g., 50:50 acetonitrile:water with 0.1% formic acid)

Procedure:

  • To a 100 µL aliquot of human plasma in a microcentrifuge tube, add a known amount of this compound internal standard solution.

  • Add 300 µL of ice-cold acetonitrile to the plasma sample.

  • Vortex mix the sample vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge the sample at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[13]

  • Carefully transfer the supernatant to a clean microcentrifuge tube.

  • (Optional) Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the dried extract in 100 µL of the reconstitution solution.

  • Vortex briefly and transfer the sample to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

The following are typical LC-MS/MS parameters for the analysis of Pimozide. Optimization may be required based on the specific instrumentation used.

ParameterValue
LC System Agilent, Shimadzu, Waters, or equivalent
Column C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Start at 10% B, ramp to 90% B over 5 minutes, hold for 1 minute, return to initial conditions
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL
MS System Triple quadrupole mass spectrometer
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transitions Pimozide: m/z 462.2 → 123.1; this compound: m/z 466.2 → 127.1
Collision Energy Optimized for each transition

Visualizing Key Concepts

Pimozide's Mechanism of Action: Dopamine D2 Receptor Signaling

Pimozide primarily exerts its antipsychotic effects by acting as an antagonist at dopamine D2 receptors in the brain.[2][14] The following diagram illustrates the simplified signaling pathway of the D2 receptor and the inhibitory effect of Pimozide.

Pimozide_D2_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Activates Pimozide Pimozide Pimozide->D2R Blocks Gi Gi Protein D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response (e.g., altered gene expression, neurotransmission) PKA->Response Leads to

Caption: Dopamine D2 receptor signaling pathway and Pimozide's antagonistic action.

Experimental Workflow for Pimozide Quantification

The following diagram outlines the logical flow of a typical bioanalytical experiment for quantifying Pimozide in plasma samples using this compound as an internal standard.

Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Plasma Plasma Sample Spike Spike with This compound (IS) Plasma->Spike Precipitate Protein Precipitation (e.g., with Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Extract Supernatant Extraction Centrifuge->Extract Reconstitute Reconstitution Extract->Reconstitute LC_Separation LC Separation (C18 Column) Reconstitute->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Integration Peak Area Integration (Pimozide & this compound) MS_Detection->Integration Ratio Calculate Peak Area Ratio (Analyte/IS) Integration->Ratio Calibration Quantification using Calibration Curve Ratio->Calibration Result Final Concentration of Pimozide Calibration->Result

Caption: Experimental workflow for Pimozide quantification in plasma.

Conclusion

The fundamental difference between Pimozide and this compound lies in the isotopic labeling of the latter, which imparts a greater mass without altering its chemical properties. This distinction makes this compound an indispensable tool for the accurate and precise quantification of Pimozide in complex biological matrices. The detailed experimental protocols and conceptual workflows provided in this guide offer a comprehensive resource for researchers and drug development professionals, enabling robust and reliable bioanalytical method development and application.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Preliminary Research Uses of Pimozide-d4

This technical guide provides a comprehensive overview of the core preliminary research applications of this compound, a deuterated analog of the antipsychotic drug Pimozide. The primary focus is on its critical role as an internal standard in quantitative bioanalysis, which is fundamental for accurate drug development and pharmacokinetic studies.

Introduction to Pimozide and the Role of this compound

Pimozide is a diphenylbutylpiperidine class antipsychotic medication used primarily for the management of Tourette's syndrome and certain psychotic disorders.[1][2][3] Its therapeutic effects are primarily attributed to its potent antagonism of dopamine D2 receptors in the brain.[2][4][5][6][7] The clinical efficacy and safety of Pimozide are dependent on maintaining precise therapeutic concentrations, as it has been associated with cardiotoxicity at higher doses.[8][9]

This compound is a stable isotope-labeled (SIL) version of Pimozide, where four hydrogen atoms have been replaced with deuterium. This substitution results in a molecule that is chemically identical to Pimozide in its biological activity but has a higher molecular weight. This key difference allows it to be distinguished from the unlabeled drug by mass spectrometry. Consequently, the predominant use of this compound in preliminary research is as an internal standard (IS) for the accurate quantification of Pimozide in complex biological matrices such as plasma, serum, and tissue homogenates.[10] The use of a SIL-IS is the gold standard in quantitative bioanalysis as it co-elutes with the analyte and experiences similar matrix effects and ionization suppression/enhancement during mass spectrometric analysis, thereby correcting for variations in sample preparation and instrument response.

Core Research Applications of this compound

The primary application of this compound is in quantitative bioanalysis to support various stages of drug development.

Pharmacokinetic (PK) and Toxicokinetic (TK) Studies

Accurate determination of drug concentration over time is essential for defining a drug's absorption, distribution, metabolism, and excretion (ADME) profile. This compound is indispensable for developing robust and reliable liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods to measure Pimozide concentrations in biological samples from in vivo studies. These studies are critical for:

  • Establishing the dose-response relationship.

  • Determining key PK parameters such as half-life, clearance, and volume of distribution.[11]

  • Assessing bioavailability and bioequivalence.[12]

  • Supporting safety and toxicology assessments in preclinical species.

In Vitro Drug Metabolism Studies

Pimozide is extensively metabolized in the liver, primarily by cytochrome P450 enzymes, including CYP3A4, CYP1A2, and CYP2D6.[1][11] this compound can be used as an internal standard in in vitro assays with liver microsomes or hepatocytes to accurately quantify the rate of Pimozide depletion and the formation of its metabolites. This helps in:

  • Identifying the major metabolic pathways.

  • Screening for potential drug-drug interactions.

Clinical Drug Monitoring

In a clinical research setting, this compound is essential for therapeutic drug monitoring (TDM) assays. Given the narrow therapeutic window and the risk of cardiotoxicity with Pimozide, precise measurement of patient plasma levels is crucial to optimize dosage and minimize adverse effects.[13]

Data Presentation

Quantitative data from bioanalytical methods using this compound should be presented in a clear and structured format. The following tables are examples of how such data would be summarized.

Table 1: Example Calibration Curve Parameters for Pimozide Quantification in Human Plasma

ParameterValue
Linear Range0.1 - 100 ng/mL
Regression Equationy = 0.025x + 0.001
Correlation Coefficient (r²)> 0.995
Accuracy (% Bias)Within ± 15% (± 20% at LLOQ)
Precision (% CV)< 15% (< 20% at LLOQ)
Lower Limit of Quantitation (LLOQ)0.1 ng/mL
Internal StandardThis compound (10 ng/mL)

Table 2: Example Pharmacokinetic Parameters of Pimozide in Rats Following a Single Oral Dose (1 mg/kg)

ParameterMean ± SD (n=6)
Cmax (ng/mL)25.4 ± 5.1
Tmax (hr)6.0 ± 1.5
AUC0-t (ng·hr/mL)310 ± 45
AUC0-∞ (ng·hr/mL)325 ± 52
t1/2 (hr)55 ± 8

Experimental Protocols

The following is a representative protocol for the quantification of Pimozide in human plasma using this compound as an internal standard via LC-MS/MS.

Objective

To accurately measure the concentration of Pimozide in human plasma samples.

Materials and Reagents
  • Pimozide reference standard

  • This compound (Internal Standard)

  • Human plasma (with anticoagulant)

  • Acetonitrile (ACN), HPLC grade

  • Formic acid, LC-MS grade

  • Water, ultrapure

  • 96-well plates

Stock Solutions and Working Solutions
  • Pimozide Stock (1 mg/mL): Dissolve 10 mg of Pimozide in 10 mL of ACN.

  • This compound Stock (1 mg/mL): Dissolve 1 mg of this compound in 1 mL of ACN.

  • Working Solutions: Prepare serial dilutions of the Pimozide stock solution in 50:50 ACN:water to create calibration standards (0.1 to 100 ng/mL). Prepare a working solution of this compound at 10 ng/mL in ACN.

Sample Preparation (Protein Precipitation)
  • Pipette 50 µL of plasma samples, calibration standards, or quality control samples into a 96-well plate.

  • Add 150 µL of the this compound working solution (10 ng/mL in ACN) to each well.

  • Vortex the plate for 2 minutes to precipitate proteins.

  • Centrifuge the plate at 4000 rpm for 10 minutes.

  • Transfer 100 µL of the supernatant to a new 96-well plate for LC-MS/MS analysis.

LC-MS/MS Conditions
  • LC System: Shimadzu Nexera or equivalent

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in ACN

  • Gradient: Start at 10% B, ramp to 95% B over 3 min, hold for 1 min, return to 10% B and re-equilibrate.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Mass Spectrometer: Sciex 6500+ or equivalent

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions:

    • Pimozide: Q1 462.2 -> Q3 124.1

    • This compound: Q1 466.2 -> Q3 128.1

Data Analysis

Calculate the peak area ratio of Pimozide to this compound. Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted (1/x²) linear regression. Determine the concentration of Pimozide in the unknown samples from the calibration curve.

Visualizations

Pimozide Signaling Pathway

Pimozide_Pathway Pimozide Pimozide D2R Dopamine D2 Receptor Pimozide->D2R Antagonism AdenylylCyclase Adenylyl Cyclase D2R->AdenylylCyclase Inhibition cAMP ↓ cAMP AdenylylCyclase->cAMP Downstream Modulation of Neuronal Activity cAMP->Downstream

Caption: Antagonistic action of Pimozide on the Dopamine D2 receptor signaling pathway.

Bioanalytical Workflow Using this compound

Bioanalytical_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample (50 µL) IS Add Internal Standard This compound in ACN (150 µL) Plasma->IS Vortex Vortex (2 min) IS->Vortex Centrifuge Centrifuge (4000 rpm, 10 min) Vortex->Centrifuge Supernatant Transfer Supernatant (100 µL) Centrifuge->Supernatant LC Liquid Chromatography (C18 Separation) Supernatant->LC MS Tandem Mass Spectrometry (MRM Detection) LC->MS Integration Peak Area Integration (Pimozide & this compound) MS->Integration Ratio Calculate Peak Area Ratio Integration->Ratio Curve Calibration Curve Plot Ratio->Curve Concentration Calculate Pimozide Concentration Curve->Concentration

Caption: Experimental workflow for quantifying Pimozide using this compound as an internal standard.

Conclusion

This compound is a critical tool in the preliminary research and development of its parent drug, Pimozide. Its primary and indispensable role as a stable isotope-labeled internal standard enables the development of highly accurate and precise bioanalytical methods. These methods are fundamental for conducting essential pharmacokinetic, toxicokinetic, and metabolism studies, ultimately ensuring the safe and effective development of Pimozide for clinical use. The principles and protocols outlined in this guide demonstrate the standard application of this compound in a modern drug development setting.

References

Methodological & Application

Application Note: Quantitative Analysis of Pimozide-d4 by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pimozide is an antipsychotic medication primarily used in the management of schizophrenia and Tourette's syndrome. Accurate quantification of pimozide in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. This application note provides a detailed protocol for the quantitative analysis of pimozide using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with pimozide-d4 as the deuterated internal standard. The use of a stable isotope-labeled internal standard like this compound is the gold standard for quantitative mass spectrometry, as it effectively compensates for variations in sample preparation and instrument response.

Mechanism of Action and Signaling Pathway

Pimozide primarily exerts its antipsychotic effects by acting as a potent antagonist of the dopamine D2 receptor.[1][2][3] Blockade of these receptors in the mesolimbic pathway of the brain is thought to be responsible for its therapeutic effects. The dopamine D2 receptor is a G-protein coupled receptor (GPCR) that, upon activation by dopamine, initiates a signaling cascade that inhibits adenylyl cyclase, leading to decreased intracellular levels of cyclic AMP (cAMP). By blocking this receptor, pimozide disrupts this signaling pathway.

Dopamine D2 Receptor Signaling Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Binds G_protein Gi/o Protein D2R->G_protein Activates Pimozide Pimozide Pimozide->D2R Blocks AC Adenylyl Cyclase G_protein->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Converts AC Downstream_Effects Downstream Cellular Effects cAMP->Downstream_Effects

Dopamine D2 Receptor Signaling Pathway and Pimozide Inhibition.

Experimental Protocol

This protocol is intended as a guideline and may require optimization for specific matrices and instrumentation.

Materials and Reagents
  • Pimozide and this compound reference standards

  • HPLC-grade methanol, acetonitrile, and water

  • Formic acid (LC-MS grade)

  • Ammonium acetate

  • Human plasma (or other relevant biological matrix)

  • Diethyl ether or other suitable extraction solvent

Sample Preparation: Liquid-Liquid Extraction
  • To 500 µL of plasma sample in a polypropylene tube, add 25 µL of this compound internal standard working solution (e.g., 100 ng/mL in methanol).

  • Add 100 µL of 0.1 M sodium hydroxide to alkalinize the sample.

  • Vortex for 30 seconds.

  • Add 3 mL of diethyl ether.

  • Vortex for 5 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase.

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography Conditions
ParameterValue
Column C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient 30% B to 90% B over 5 minutes, then re-equilibrate
Flow Rate 0.4 mL/min
Injection Volume 10 µL
Column Temperature 40°C
Mass Spectrometry Conditions
ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Source Temperature 500°C
IonSpray Voltage 5500 V
Curtain Gas 30 psi
Collision Gas 9 psi

Quantitative Data

The following table summarizes the MRM transitions and compound-specific parameters for pimozide and this compound. Note that the MRM transition for this compound is inferred based on the fragmentation of pimozide and the addition of four deuterium atoms; it is recommended to optimize these parameters on the specific instrument being used.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Declustering Potential (DP) (V)Collision Energy (CE) (eV)
Pimozide462.2121.11508035
This compound466.2121.11508035

Experimental Workflow

The following diagram illustrates the overall workflow for the quantitative analysis of pimozide using LC-MS/MS.

This compound Mass Spectrometry Workflow cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis cluster_DataProcessing Data Processing Plasma_Sample Plasma Sample Add_IS Add this compound Internal Standard Plasma_Sample->Add_IS Alkalinize Alkalinize Add_IS->Alkalinize LLE Liquid-Liquid Extraction (Diethyl Ether) Alkalinize->LLE Evaporate Evaporate to Dryness LLE->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute LC_Separation Liquid Chromatography Separation Reconstitute->LC_Separation MS_Detection Tandem Mass Spectrometry Detection (MRM) LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of Pimozide Calibration->Quantification

Experimental workflow for this compound analysis.

Conclusion

This application note provides a comprehensive and detailed protocol for the quantitative analysis of pimozide in biological matrices using LC-MS/MS with this compound as an internal standard. The presented method, including sample preparation, chromatographic separation, and mass spectrometric detection, is robust and suitable for a variety of research and clinical applications. The inclusion of a detailed experimental workflow and a diagram of the relevant signaling pathway provides valuable context for researchers in the field.

References

Application Note: High-Throughput Analysis of Pimozide in Human Plasma using LC-MS with Pimozide-d4 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of the antipsychotic drug Pimozide in human plasma. To ensure accuracy and precision in bioanalytical studies, a stable isotope-labeled internal standard, Pimozide-d4, is employed. The protocol outlines a straightforward protein precipitation procedure for sample preparation, followed by rapid chromatographic separation and detection using multiple reaction monitoring (MRM). This method is suitable for therapeutic drug monitoring (TDM), pharmacokinetic studies, and other clinical research applications requiring reliable measurement of Pimozide concentrations.

Introduction

Pimozide is a dopamine antagonist of the diphenylbutylpiperidine class used in the treatment of schizophrenia and Tourette's syndrome.[1][2] Accurate monitoring of its plasma concentrations is crucial for optimizing therapeutic outcomes and minimizing dose-dependent side effects.[1] LC-MS/MS has become the gold standard for therapeutic drug monitoring due to its high sensitivity and selectivity.[3]

The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is best practice in quantitative bioanalysis.[4] A SIL-IS co-elutes with the analyte and exhibits similar ionization and extraction behavior, effectively compensating for variability in sample preparation and matrix effects.[4] This leads to more reliable and reproducible data. This application note provides a comprehensive protocol for the analysis of Pimozide in human plasma using this compound as the internal standard.

Experimental

Materials and Reagents
  • Pimozide analytical standard

  • This compound internal standard

  • LC-MS grade acetonitrile

  • LC-MS grade methanol

  • LC-MS grade water

  • Ammonium formate

  • Human plasma (K2-EDTA)

Sample Preparation

A simple and rapid protein precipitation method is employed for the extraction of Pimozide and this compound from human plasma.

  • Spiking: To 100 µL of human plasma (blank, calibration standards, or study samples), add 10 µL of the this compound internal standard working solution (e.g., 100 ng/mL in methanol).

  • Precipitation: Add 300 µL of acetonitrile to the plasma sample.

  • Vortexing: Vortex the mixture for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes to pellet the precipitated proteins.

  • Transfer: Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

The following are representative LC-MS/MS conditions. Optimization may be required depending on the specific instrumentation used.

Table 1: Liquid Chromatography Parameters

ParameterValue
LC System Standard UHPLC/HPLC system
Column C18 reverse-phase, e.g., 100 x 2.1 mm, 1.8 µm
Mobile Phase A 5 mM Ammonium Formate in Water
Mobile Phase B Acetonitrile
Flow Rate 0.4 mL/min
Gradient 30% B to 95% B over 3 min, hold for 1 min, re-equilibrate
Injection Volume 5 µL
Column Temperature 40 °C

Table 2: Mass Spectrometry Parameters

ParameterValue
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions See Table 3
Ion Source Temp. 500 °C
IonSpray Voltage 5500 V
Dwell Time 100 ms

Table 3: MRM Transitions for Pimozide and this compound

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Pimozide 462.2123.135
This compound 466.2127.135

Note: Collision energy may require optimization based on the specific mass spectrometer used.

Method Validation (Representative Data)

The following tables present representative data for a bioanalytical method validation of Pimozide in human plasma using this compound as an internal standard.

Table 4: Linearity and Range

AnalyteCalibration Range (ng/mL)Weighting
Pimozide0.1 - 50>0.9951/x²

Table 5: Precision and Accuracy

QC LevelNominal Conc. (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
LLOQ0.1<1585 - 115<1585 - 115
Low QC0.3<1585 - 115<1585 - 115
Mid QC5<1585 - 115<1585 - 115
High QC40<1585 - 115<1585 - 115

Table 6: Recovery and Matrix Effect

QC LevelNominal Conc. (ng/mL)Extraction Recovery (%)Matrix Effect (%)
Low QC0.3>8590 - 110
High QC40>8590 - 110

Visualizations

experimental_workflow start Start: Human Plasma Sample (100 µL) add_is Add 10 µL this compound (IS) start->add_is precipitate Add 300 µL Acetonitrile add_is->precipitate vortex Vortex (1 min) precipitate->vortex centrifuge Centrifuge (10,000 x g, 10 min) vortex->centrifuge transfer Transfer Supernatant centrifuge->transfer lcms_analysis LC-MS/MS Analysis transfer->lcms_analysis end End: Data Acquisition lcms_analysis->end

Caption: Sample preparation workflow for Pimozide analysis in human plasma.

logical_relationship analyte Pimozide (Analyte) sample_prep Sample Preparation (Protein Precipitation) analyte->sample_prep is This compound (Internal Standard) is->sample_prep lc_separation LC Separation (Co-elution) sample_prep->lc_separation Compensates for extraction variability ms_detection MS/MS Detection (MRM) lc_separation->ms_detection Compensates for matrix effects quantification Accurate Quantification (Ratio of Analyte/IS) ms_detection->quantification

Caption: Role of this compound as an internal standard for accurate quantification.

Conclusion

The LC-MS/MS method described provides a sensitive, specific, and reliable approach for the quantification of Pimozide in human plasma. The use of this compound as a stable isotope-labeled internal standard ensures high accuracy and precision by correcting for potential variabilities during sample processing and analysis. This method is well-suited for high-throughput applications in clinical research and therapeutic drug monitoring of Pimozide.

References

Application Note: Quantification of Pimozide in Human Plasma using a Validated LC-MS/MS Method with Pimozide-d4 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Pimozide in human plasma. The method utilizes Pimozide-d4 as a stable isotope-labeled internal standard to ensure high accuracy and precision. A simple protein precipitation method is employed for sample preparation, followed by chromatographic separation on a C18 reversed-phase column. The method demonstrates excellent linearity, accuracy, and precision over a clinically relevant concentration range and is suitable for pharmacokinetic studies and therapeutic drug monitoring.

Introduction

Pimozide is an antipsychotic medication primarily used in the treatment of schizophrenia and Tourette's syndrome.[1][2] Its therapeutic efficacy is dependent on achieving and maintaining optimal plasma concentrations. Therefore, a reliable and robust analytical method is crucial for monitoring its levels in patients. The use of a stable isotope-labeled internal standard like this compound is the gold standard for quantitative bioanalysis using mass spectrometry, as it effectively compensates for variations in sample preparation and matrix effects.[3] This document provides a detailed protocol for the quantification of Pimozide in human plasma using an LC-MS/MS method with this compound as the internal standard.

Experimental Protocols

Materials and Reagents
  • Pimozide reference standard

  • This compound internal standard (IS)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Ultrapure water

  • Human plasma (K2-EDTA)

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

  • Analytical column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.9 µm)

Preparation of Standard and Quality Control Solutions
  • Primary Stock Solutions: Prepare primary stock solutions of Pimozide and this compound in methanol at a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare serial dilutions of the Pimozide primary stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards.

  • Internal Standard Working Solution: Prepare a working solution of this compound at an appropriate concentration in 50:50 (v/v) acetonitrile:water.

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations by spiking known amounts of Pimozide into blank human plasma.

Sample Preparation Protocol
  • Pipette 100 µL of human plasma (blank, calibration standard, or QC sample) into a microcentrifuge tube.

  • Add 20 µL of the this compound internal standard working solution.

  • Vortex for 10 seconds.

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex vigorously for 30 seconds.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

Liquid Chromatography:

ParameterValue
Column C18 reversed-phase (e.g., 50 x 2.1 mm, 1.9 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Gradient As required for optimal separation

Mass Spectrometry:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transition (Pimozide) To be optimized (e.g., m/z 462.2 -> 109.1)
MRM Transition (this compound) To be optimized (e.g., m/z 466.2 -> 113.1)

Data Presentation

The following tables summarize the expected performance characteristics of the method.

Table 1: Calibration Curve Parameters

AnalyteLinear Range (ng/mL)Correlation Coefficient (r²)
Pimozide0.1 - 100> 0.99

Table 2: Accuracy and Precision

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
Low0.3< 15< 1585 - 115
Medium10< 15< 1585 - 115
High80< 15< 1585 - 115

Table 3: Recovery

AnalyteMean Extraction Recovery (%)
Pimozide> 85
This compound> 85

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma 100 µL Plasma add_is Add 20 µL this compound (IS) plasma->add_is vortex1 Vortex add_is->vortex1 ppt Add 300 µL Acetonitrile vortex1->ppt vortex2 Vortex ppt->vortex2 centrifuge Centrifuge vortex2->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection separate->detect integrate Peak Integration detect->integrate calculate Calculate Concentration integrate->calculate

Caption: Experimental workflow for the quantification of Pimozide in human plasma.

Pimozide Mechanism of Action: Dopamine D2 Receptor Signaling Pathway

Pimozide primarily acts as an antagonist of the Dopamine D2 receptor.[1][4] This diagram illustrates the canonical signaling pathway of the D2 receptor and the inhibitory effect of Pimozide.

pimozide_pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling D2R Dopamine D2 Receptor Gi Gi Protein D2R->Gi Activates Dopamine Dopamine Dopamine->D2R Binds and Activates Pimozide Pimozide Pimozide->D2R Binds and Inhibits AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to cAMP PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response (e.g., altered gene expression, neurotransmission) PKA->Response Phosphorylates Targets

Caption: Simplified signaling pathway of the Dopamine D2 receptor and its inhibition by Pimozide.

Conclusion

The described LC-MS/MS method provides a reliable and robust platform for the quantitative analysis of Pimozide in human plasma. The use of this compound as an internal standard ensures the accuracy and precision of the results. This method is well-suited for applications in clinical research and therapeutic drug monitoring of Pimozide.

References

Application Notes and Protocols for Pimozide-d4 Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting pharmacokinetic (PK) studies of pimozide using pimozide-d4 as an internal standard. The methodologies described herein are intended to guide the user through sample preparation, bioanalytical quantification using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and data analysis.

Introduction

Pimozide is an antipsychotic medication primarily used for the management of tics in Tourette syndrome. Understanding its pharmacokinetic profile is crucial for optimizing dosing regimens and ensuring patient safety. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative bioanalysis. It offers superior accuracy and precision by compensating for variability in sample preparation and instrument response.[1][2]

This document outlines a robust LC-MS/MS method for the quantification of pimozide in plasma, utilizing this compound as an internal standard. Detailed protocols for two common sample preparation techniques, Protein Precipitation (PPT) and Liquid-Liquid Extraction (LLE), are provided.

Pharmacokinetic Profile of Pimozide

A summary of the key pharmacokinetic parameters of pimozide is presented in Table 1.

ParameterValueReference
Bioavailability >50% (oral administration)[DrugBank Online]
Time to Peak Plasma Concentration (Tmax) 6-8 hours[DrugBank Online]
Protein Binding Not specified
Metabolism Extensively metabolized in the liver, primarily by N-dealkylation.[3][DrugBank Online]
Primary Metabolizing Enzymes Cytochrome P450 3A4 (CYP3A4) and to a lesser extent CYP1A2 and CYP2D6.[3][DrugBank Online]
Elimination Half-life Approximately 55 hours in schizophrenic patients.[ORAP (Pimozide) Tablets - accessdata.fda.gov]
Route of Elimination Primarily through the kidneys.[ORAP (Pimozide) Tablets - accessdata.fda.gov]

Bioanalytical Method: LC-MS/MS

The quantification of pimozide and its deuterated internal standard, this compound, in plasma samples is achieved using a sensitive and specific LC-MS/MS method.[4][5]

Mass Spectrometry Parameters

Detection is performed on a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM). The mass transitions for pimozide and this compound are outlined in Table 2.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Pimozide 462.2121.1Optimize empirically
This compound (Internal Standard) 466.2121.1Optimize empirically

Note: The product ion for this compound is inferred from the fragmentation of the non-deuterated compound and should be confirmed experimentally.

Chromatographic Conditions

A reversed-phase C18 column is suitable for the separation of pimozide and its internal standard. The chromatographic conditions provided in Table 3 are a starting point and may require optimization based on the specific column and LC system used.

ParameterCondition
Column C18 reversed-phase (e.g., 150 mm x 2.1 mm, 5 µm)[4][5]
Mobile Phase A 5 mM Ammonium Acetate in Water (pH 3.5 with Acetic Acid)
Mobile Phase B Methanol/Acetonitrile (50:50, v/v)
Gradient Isocratic or gradient elution to be optimized for optimal separation and peak shape. A starting point could be a mixture of mobile phase A and B (e.g., 39:61 v/v).
Flow Rate 0.2 - 0.4 mL/min
Injection Volume 5 - 20 µL
Column Temperature 30 - 40 °C

Experimental Protocols

Sample Preparation

Choose one of the following methods for the extraction of pimozide from plasma samples.

This method is rapid and simple, suitable for high-throughput analysis.

Materials:

  • Human plasma

  • This compound internal standard working solution

  • Acetonitrile (ACN), ice-cold

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Microcentrifuge

  • LC vials

Procedure:

  • Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the this compound internal standard working solution and vortex briefly.

  • Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean microcentrifuge tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex for 30 seconds and transfer to an LC vial for analysis.

This method offers a cleaner extract compared to PPT, potentially reducing matrix effects.

Materials:

  • Human plasma

  • This compound internal standard working solution

  • Extraction solvent (e.g., Ethyl Acetate or a mixture of n-hexane and isoamyl alcohol)

  • Alkalinizing agent (e.g., 1 M Sodium Hydroxide)

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Microcentrifuge

  • LC vials

Procedure:

  • Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the this compound internal standard working solution and vortex briefly.

  • Add 50 µL of 1 M Sodium Hydroxide to alkalinize the sample and vortex.

  • Add 1 mL of the extraction solvent.

  • Vortex vigorously for 5 minutes.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Carefully transfer the upper organic layer to a clean microcentrifuge tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex for 30 seconds and transfer to an LC vial for analysis.

Visualizations

Experimental Workflow

G cluster_0 Sample Collection & Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing & Analysis Blood_Sample Blood Sample Collection Plasma_Separation Plasma Separation Blood_Sample->Plasma_Separation IS_Spiking Spike with this compound Plasma_Separation->IS_Spiking Extraction Protein Precipitation or Liquid-Liquid Extraction IS_Spiking->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_Injection LC Injection Reconstitution->LC_Injection Chromatographic_Separation Chromatographic Separation (C18 Column) LC_Injection->Chromatographic_Separation MS_Detection MS/MS Detection (MRM Mode) Chromatographic_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Peak_Integration Peak Integration (Pimozide & this compound) Data_Acquisition->Peak_Integration Calibration_Curve Calibration Curve Generation Peak_Integration->Calibration_Curve Concentration_Calculation Concentration Calculation Calibration_Curve->Concentration_Calculation PK_Analysis Pharmacokinetic Parameter Calculation Concentration_Calculation->PK_Analysis

Caption: Workflow for this compound Pharmacokinetic Study.

Pimozide Mechanism of Action: Dopamine D2 Receptor Signaling

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Agonist G_protein Gi/o Protein D2R->G_protein Activates AC Adenylate Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Decreased Neuronal Excitability PKA->Cellular_Response Leads to Pimozide Pimozide Pimozide->D2R Antagonist

Caption: Simplified Dopamine D2 Receptor Signaling Pathway and Pimozide's Antagonistic Action.

References

Application Note: A Robust and Sensitive UPLC-MS/MS Method for the Quantification of Pimozide in Human Plasma Using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pimozide is an antipsychotic medication primarily used in the management of schizophrenia and Tourette's syndrome. Accurate and reliable quantification of Pimozide in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. This application note describes a highly selective and sensitive Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the determination of Pimozide in human plasma. The use of a stable isotope-labeled internal standard, Pimozide-d4, ensures high accuracy and precision by compensating for matrix effects and variations in sample processing.

Experimental Protocols

1. Materials and Reagents

  • Pimozide and this compound reference standards were sourced from a reputable supplier.

  • LC-MS grade methanol, acetonitrile, and water were used throughout the experiment.

  • Formic acid and ammonium acetate were of analytical grade.

  • Human plasma was obtained from a certified vendor and stored at -80°C until use.

2. Sample Preparation: Protein Precipitation

A simple and efficient protein precipitation method was employed for sample cleanup.

  • Allow plasma samples to thaw at room temperature.

  • To 50 µL of plasma, add 10 µL of this compound internal standard working solution (100 ng/mL in methanol).

  • Add 150 µL of acetonitrile to precipitate plasma proteins.

  • Vortex mix for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to a clean vial for UPLC-MS/MS analysis.

3. UPLC-MS/MS Instrumentation and Conditions

The analysis was performed on a UPLC system coupled to a triple quadrupole mass spectrometer.

  • UPLC System: Waters ACQUITY UPLC H-Class

  • Mass Spectrometer: Waters Xevo TQ-S micro

  • Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Capillary Voltage: 3.0 kV

  • Desolvation Temperature: 400°C

  • Desolvation Gas Flow: 800 L/hr

  • Cone Gas Flow: 50 L/hr

  • Collision Gas: Argon

Table 1: UPLC Gradient Program

Time (min)Flow Rate (mL/min)%A%B
0.000.4955
0.500.4955
1.500.4595
2.500.4595
2.600.4955
3.500.4955

Table 2: MS/MS Transitions and Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
Pimozide462.2123.14025
This compound466.2127.14025

Method Validation Summary

The method was validated according to the US FDA guidelines for bioanalytical method validation.

Table 3: Linearity and Range

AnalyteCalibration Range (ng/mL)Correlation Coefficient (r²)
Pimozide0.1 - 100>0.995

Table 4: Precision and Accuracy

QC LevelConcentration (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)
LLOQ0.1<15<1585-115
Low0.3<15<1585-115
Medium10<15<1585-115
High80<15<1585-115

Table 5: Recovery

QC LevelConcentration (ng/mL)Mean Recovery (%)
Low0.3>85
Medium10>85
High80>85

Visualizations

G cluster_prep Sample Preparation plasma 50 µL Human Plasma is 10 µL this compound (IS) ppt 150 µL Acetonitrile vortex1 Vortex Mix (1 min) ppt->vortex1 centrifuge Centrifuge (13k rpm, 10 min) vortex1->centrifuge supernatant 100 µL Supernatant centrifuge->supernatant analysis UPLC-MS/MS Analysis supernatant->analysis

Sample Preparation Workflow

G cluster_uplc UPLC System cluster_ms Mass Spectrometer autosampler Autosampler pump Binary Pump column C18 Column (40°C) pump->column esi ESI Source (+) column->esi quad1 Q1 (Precursor Scan) esi->quad1 collision Q2 (Collision Cell) quad1->collision quad3 Q3 (Product Scan) collision->quad3 detector Detector quad3->detector

UPLC-MS/MS Instrumentation

This application note presents a validated UPLC-MS/MS method for the quantification of Pimozide in human plasma. The method is rapid, sensitive, and robust, making it suitable for high-throughput analysis in clinical and research settings. The use of a deuterated internal standard ensures the reliability of the results.

Application Notes and Protocols for Bioequivalence Studies of Pimozide Using Pimozide-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting bioequivalence studies of Pimozide, utilizing Pimozide-d4 as a stable isotope-labeled internal standard. This document is intended to guide researchers, scientists, and drug development professionals through the critical aspects of study design, analytical methodology, and data interpretation in line with regulatory expectations.

Introduction

Pimozide is an antipsychotic medication primarily used for the management of Tourette's syndrome. Establishing the bioequivalence of generic formulations to the reference listed drug is a critical step in the drug approval process. This requires a robust and validated bioanalytical method to accurately quantify Pimozide in biological matrices. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This compound, being chemically identical to Pimozide but with a different mass, co-elutes and experiences similar ionization effects, thereby compensating for variability during sample preparation and analysis and ensuring high accuracy and precision.[1][2][3][4]

Pimozide is metabolized in the liver primarily by the cytochrome P450 isoenzymes CYP3A4 and to a lesser extent by CYP2D6 and CYP1A2.[5][6][7] It has a long elimination half-life of approximately 55 hours.[6][8] These pharmacokinetic properties are important considerations in the design of bioequivalence studies.

Pharmacokinetic Parameters of Pimozide

A summary of the key pharmacokinetic parameters for Pimozide is presented in the table below. These values are essential for designing appropriate sampling schedules and washout periods in bioequivalence studies.

ParameterValueReference
Absorption >50% after oral administration[6][8]
Time to Peak Plasma Concentration (Tmax) 6-8 hours (range: 4-12 hours)[6]
Elimination Half-Life (t½) Approximately 55 hours[6][8]
Metabolism Extensively metabolized in the liver, primarily by CYP3A4, CYP1A2, and CYP2D6.[5][6][7][5][6][7]
Major Metabolites 1-(4-piperidyl)-2-benzimidazolinone and 4,4-bis(4-fluorophenyl) butyric acid[6]
Primary Route of Elimination Renal[6][8]

Experimental Protocols

Bioequivalence Study Design

The following protocol is based on regulatory guidance for Pimozide bioequivalence studies.[9]

Objective: To compare the rate and extent of absorption of a test Pimozide formulation with a reference Pimozide formulation in healthy adult subjects under fasting conditions.

Study Design:

  • Design: Single-dose, two-treatment, two-period, crossover in vivo study.[9] A parallel study design may also be considered due to the long half-life of Pimozide.[9]

  • Population: Healthy male and non-pregnant, non-lactating female subjects.[9]

  • Strength: 2 mg Pimozide.[9]

  • Washout Period: An adequate washout period between treatments is crucial due to the long elimination half-life of Pimozide.[9] A minimum of 14 days is recommended.

  • Blood Sampling: Venous blood samples should be collected in tubes containing an appropriate anticoagulant (e.g., K2-EDTA) at pre-dose (0 hours) and at multiple time points post-dose up to at least 72-96 hours to adequately characterize the plasma concentration-time profile. Suggested time points include: 0, 1, 2, 4, 6, 8, 10, 12, 24, 48, 72, and 96 hours post-dose.

  • Analytes to Measure: Pimozide in plasma.[9]

Bioanalytical Method: LC-MS/MS Quantification of Pimozide in Human Plasma

This method provides a sensitive and specific approach for the quantification of Pimozide in human plasma using this compound as an internal standard.

1. Sample Preparation (Liquid-Liquid Extraction):

  • Pipette 200 µL of human plasma into a clean microcentrifuge tube.

  • Add 25 µL of this compound internal standard working solution (e.g., 100 ng/mL in methanol) and vortex briefly.

  • Add 1 mL of extraction solvent (e.g., ethyl acetate or a mixture of hexane and isoamyl alcohol).

  • Vortex for 5 minutes to ensure thorough mixing.

  • Centrifuge at 10,000 rpm for 10 minutes at 4°C.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase and vortex.

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

2. Chromatographic Conditions:

  • LC System: A validated UPLC or HPLC system.

  • Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.9 µm) is suitable.[10]

  • Mobile Phase: A gradient elution with 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in methanol or acetonitrile (Mobile Phase B) is commonly used.[10]

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5-10 µL.[10]

  • Column Temperature: 40°C.

3. Mass Spectrometric Conditions:

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Pimozide: Precursor ion (Q1) m/z -> Product ion (Q3) m/z (Specific transitions to be optimized based on the instrument).

    • This compound: Precursor ion (Q1) m/z -> Product ion (Q3) m/z (Specific transitions to be optimized based on the instrument, typically +4 Da from Pimozide).

  • Instrument Parameters: Optimize parameters such as declustering potential, collision energy, and source temperature for maximum signal intensity.

4. Method Validation: The bioanalytical method must be fully validated according to regulatory guidelines (e.g., FDA, EMA) for specificity, linearity, accuracy, precision, recovery, matrix effect, and stability.[11]

Data Analysis and Bioequivalence Assessment

Pharmacokinetic Analysis: The following pharmacokinetic parameters will be calculated for Pimozide from the plasma concentration-time data for each subject:

  • Cmax: Maximum observed plasma concentration.

  • AUC0-t: Area under the plasma concentration-time curve from time zero to the last quantifiable concentration.

  • AUC0-inf: Area under the plasma concentration-time curve from time zero to infinity.

Statistical Analysis:

  • The log-transformed Cmax, AUC0-t, and AUC0-inf will be analyzed using an Analysis of Variance (ANOVA) model.

  • The 90% confidence intervals for the geometric mean ratio (Test/Reference) of Cmax, AUC0-t, and AUC0-inf will be calculated.

Bioequivalence Acceptance Criteria: For the test product to be considered bioequivalent to the reference product, the 90% confidence intervals for the geometric mean ratios of Cmax, AUC0-t, and AUC0-inf must be within the acceptance range of 80.00% to 125.00%.[12][13]

Visualizations

Bioequivalence_Study_Workflow cluster_study_design Study Design & Conduct cluster_bioanalysis Bioanalytical Phase cluster_data_analysis Data Analysis & Reporting subject_recruitment Subject Recruitment & Screening dosing_period1 Period 1: Dosing (Test/Reference) subject_recruitment->dosing_period1 blood_sampling1 Blood Sampling dosing_period1->blood_sampling1 washout Washout Period blood_sampling1->washout dosing_period2 Period 2: Dosing (Reference/Test) washout->dosing_period2 blood_sampling2 Blood Sampling dosing_period2->blood_sampling2 sample_prep Plasma Sample Preparation (with this compound IS) blood_sampling2->sample_prep lcms_analysis LC-MS/MS Analysis sample_prep->lcms_analysis quantification Quantification of Pimozide lcms_analysis->quantification pk_analysis Pharmacokinetic Parameter Calculation (Cmax, AUC) quantification->pk_analysis stat_analysis Statistical Analysis (90% Confidence Intervals) pk_analysis->stat_analysis be_assessment Bioequivalence Assessment stat_analysis->be_assessment report Final Study Report be_assessment->report

Caption: Experimental workflow for a Pimozide bioequivalence study.

Bioequivalence_Logic cluster_criteria Bioequivalence Criteria cluster_limits Acceptance Limits cluster_conclusion Conclusion cmax_ratio Geometric Mean Ratio (Cmax) acceptance_range 80.00% - 125.00% cmax_ratio->acceptance_range 90% CI within auc_ratio Geometric Mean Ratio (AUC) auc_ratio->acceptance_range 90% CI within bioequivalent Bioequivalent acceptance_range->bioequivalent

Caption: Logical relationship for bioequivalence assessment.

References

Application Note: High-Sensitivity Quantification of Pimozide in Human Plasma by LC-MS/MS using a Stable Isotope-Labeled Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the quantitative analysis of Pimozide in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method employs Pimozide-d4, a stable isotope-labeled (SIL) analogue, as the internal standard (IS) to ensure the highest level of accuracy and precision, which is critical for pharmacokinetic (PK) and therapeutic drug monitoring (TDM) in clinical trials. While published literature on Pimozide analysis often utilizes structurally similar but non-isotopic internal standards, this protocol is based on established methodologies and adapted to incorporate the gold-standard SIL approach. The protocol details sample preparation, chromatographic separation, and mass spectrometric conditions, and presents representative data for method validation.

Introduction

Pimozide is a first-generation antipsychotic of the diphenylbutylpiperidine class used in the treatment of schizophrenia and for the suppression of tics in Tourette's syndrome.[1] Given its narrow therapeutic window and potential for cardiotoxicity (QT prolongation), precise monitoring of plasma concentrations is crucial during clinical development and therapeutic use.[2] LC-MS/MS has become the definitive technique for bioanalysis due to its superior sensitivity and specificity.[3][4]

An ideal internal standard in LC-MS/MS co-elutes with the analyte and experiences similar matrix effects and ionization suppression, which is best achieved by a stable isotope-labeled version of the analyte.[5][6] this compound serves this purpose perfectly, correcting for variability during sample extraction and analysis. This application note outlines a robust method for the determination of Pimozide in plasma, suitable for regulated clinical trial sample analysis.

Rationale for a Stable Isotope-Labeled Internal Standard

The use of a SIL internal standard like this compound is considered best practice in quantitative mass spectrometry for several key reasons that enhance data reliability over non-isotopic analogues (e.g., Cinnarizine).

cluster_0 Internal Standard (IS) Type cluster_1 Key Analytical Factors cluster_2 Resulting Data Quality SIL This compound (Stable Isotope-Labeled IS) Analog Structural Analog IS (e.g., Cinnarizine) CoElution Chromatographic Co-elution SIL->CoElution Identical Properties Matrix Matrix Effects (Ion Suppression/Enhancement) SIL->Matrix Identical Behavior Recovery Extraction Recovery SIL->Recovery Identical Behavior Analog->CoElution Different Properties Analog->Matrix Different Behavior Analog->Recovery Different Behavior High High Accuracy & Precision CoElution->High Variable Potential for Variability & Bias CoElution->Variable Matrix->High Matrix->Variable Recovery->High Recovery->Variable

Caption: Logical diagram illustrating the superiority of a SIL internal standard.

Experimental Protocols

This protocol is based on the successful methods reported for Pimozide analysis, adapted for this compound.[7]

Materials and Reagents
  • Pimozide reference standard (≥98% purity)

  • This compound internal standard (≥98% purity, isotopic purity ≥99%)

  • HPLC-grade Methanol, Acetonitrile

  • Ammonium Acetate

  • Formic Acid or Acetic Acid

  • Reagent-grade water

  • Control human plasma (K2-EDTA anticoagulant)

  • Tert-butyl methyl ether (TBME) or other suitable extraction solvent

Solution Preparation
  • Pimozide Stock (1 mg/mL): Accurately weigh and dissolve 10 mg of Pimozide in 10 mL of methanol.

  • This compound IS Stock (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound in 1 mL of methanol.

  • Working Solutions: Prepare serial dilutions of the Pimozide stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards.

  • IS Working Solution (e.g., 50 ng/mL): Dilute the this compound stock solution in 50:50 (v/v) acetonitrile:water. This concentration should be optimized based on the instrument response.

Sample Preparation (Liquid-Liquid Extraction)

The following workflow outlines the extraction of Pimozide from plasma samples.

G start Start: Human Plasma Sample (100 µL) add_is Add 25 µL This compound IS Working Solution start->add_is vortex1 Vortex Mix (10 seconds) add_is->vortex1 add_base Add 50 µL 0.1 M NaOH (for basification) vortex1->add_base add_solvent Add 1 mL Extraction Solvent (TBME) add_base->add_solvent vortex2 Vortex Mix (3 minutes) add_solvent->vortex2 centrifuge Centrifuge (10,000 rpm, 5 min) vortex2->centrifuge transfer Transfer Supernatant (Organic Layer) to new tube centrifuge->transfer evaporate Evaporate to Dryness (Nitrogen Stream, 40°C) transfer->evaporate reconstitute Reconstitute in 100 µL Mobile Phase evaporate->reconstitute inject Inject 10 µL onto LC-MS/MS System reconstitute->inject

Caption: Workflow for plasma sample preparation via liquid-liquid extraction.

LC-MS/MS Conditions

The following parameters serve as a starting point and should be optimized for the specific instrumentation used.

Table 1: Proposed LC-MS/MS Instrumental Parameters

Parameter Setting
LC System
Column C18 Reversed-Phase (e.g., 50 x 2.1 mm, 3.5 µm)
Mobile Phase A 5 mM Ammonium Acetate in Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient Start at 10% B, ramp to 95% B over 3 min, hold 1 min, re-equilibrate
Flow Rate 0.4 mL/min
Column Temp. 40 °C
Injection Vol. 10 µL
MS System
Ionization Mode Electrospray Ionization (ESI), Positive
Precursor Ion (Q1) Pimozide: m/z 462.2; this compound: m/z 466.2
Product Ion (Q3) Pimozide: m/z 124.1; this compound: m/z 124.1 (Note 1)
Dwell Time 100 ms
Gas Temp. 350 °C

| IonSpray Voltage | 5500 V |

Note 1: Product ions must be optimized empirically. The m/z 124.1 fragment is a plausible stable fragment corresponding to the bis(fluorophenyl)methylium cation, which would be common to both the analyte and the d4-labeled standard if the deuterium atoms are on the piperidine ring. The most intense, stable product ion should be selected during method development.

Representative Method Performance

A validated bioanalytical method should meet the criteria set by regulatory agencies (e.g., FDA, EMA). The data below, derived from a study using a non-isotopic internal standard, represents a typical performance benchmark for a robust Pimozide assay.[7][8]

Table 2: Representative Method Validation Summary

Parameter Result Acceptance Criteria
Linearity Range 0.025 - 12.8 ng/mL Correlation coefficient (r²) ≥ 0.99
LLOQ 0.025 ng/mL Accuracy within ±20%, Precision ≤20%
Intra-day Precision (%CV) ≤ 8.5% ≤ 15%
Inter-day Precision (%CV) ≤ 9.2% ≤ 15%
Accuracy (% Bias) -5.6% to 6.4% Within ±15%

| Recovery | > 80% | Consistent and reproducible |

(Data presented is representative and was achieved using Cinnarizine as an internal standard[7][8]. Similar or superior performance is expected with the use of this compound).

Pimozide Metabolism

Understanding the metabolic fate of Pimozide is essential for interpreting clinical data, particularly when assessing potential drug-drug interactions. Pimozide is extensively metabolized in the liver, primarily by cytochrome P450 enzymes.

cluster_cyp Primary Metabolic Pathways (Liver) cluster_metabolites Major Metabolites Pimozide Pimozide CYP3A4 CYP3A4 Pimozide->CYP3A4 CYP2D6 CYP2D6 Pimozide->CYP2D6 CYP1A2 CYP1A2 (minor) Pimozide->CYP1A2 Met1 1-(4-piperidyl)-2- benzimidazolinone (via N-dealkylation) CYP3A4->Met1 Met2 4,4-bis(4-fluorophenyl) butyric acid CYP3A4->Met2 Met3 5-hydroxypimozide CYP2D6->Met3

Caption: Metabolic pathways of Pimozide via primary CYP450 enzymes.

Conclusion

The described LC-MS/MS method provides the framework for a highly selective, sensitive, and robust assay for the quantification of Pimozide in human plasma. The incorporation of this compound as an internal standard is critical for minimizing analytical variability and ensuring the generation of high-quality data essential for the rigorous demands of clinical trials. This protocol serves as a comprehensive guide for researchers to develop and validate a reliable bioanalytical method to support their drug development programs.

References

Application Notes and Protocols for Pimozide-d4 Analysis in Plasma

Author: BenchChem Technical Support Team. Date: November 2025

This document provides detailed protocols for the sample preparation of Pimozide-d4 in plasma for quantitative analysis. The methods described below are essential for researchers, scientists, and drug development professionals involved in pharmacokinetic, bioequivalence, and toxicokinetic studies. The protocols cover three common sample preparation techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).

Introduction

Pimozide is an antipsychotic drug used in the treatment of schizophrenia and Tourette syndrome. Accurate quantification of Pimozide and its deuterated internal standard, this compound, in plasma is crucial for therapeutic drug monitoring and pharmacokinetic studies. Sample preparation is a critical step to remove interfering substances from the plasma matrix, such as proteins and phospholipids, and to concentrate the analyte of interest before instrumental analysis, typically by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The choice of sample preparation method depends on the required sensitivity, sample throughput, and the complexity of the plasma matrix.

Sample Preparation Methods

Three widely used methods for the extraction of small molecules like this compound from plasma are Protein Precipitation, Liquid-Liquid Extraction, and Solid-Phase Extraction.

Protein precipitation is a straightforward and rapid method for removing proteins from plasma samples. It involves the addition of a water-miscible organic solvent to the plasma, which denatures and precipitates the proteins. Acetonitrile is a commonly used solvent for this purpose.[1][2]

Protocol: Protein Precipitation with Acetonitrile

  • Sample Aliquoting: Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Internal Standard Spiking: Add the working solution of this compound (internal standard) to the plasma sample.

  • Precipitation: Add 300 µL of ice-cold acetonitrile to the plasma sample. The 3:1 ratio of acetonitrile to plasma is effective for protein removal.[2]

  • Vortexing: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and complete protein precipitation.

  • Centrifugation: Centrifuge the sample at 10,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully collect the supernatant without disturbing the protein pellet and transfer it to a clean tube.

  • Evaporation (Optional): The supernatant can be evaporated to dryness under a gentle stream of nitrogen at 40°C and then reconstituted in the mobile phase for LC-MS/MS analysis. This step can help to concentrate the analyte.

  • Analysis: Inject an aliquot of the supernatant or the reconstituted sample into the LC-MS/MS system.

Liquid-liquid extraction is a sample purification technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase (the plasma sample) and an organic solvent. This method provides cleaner extracts compared to protein precipitation.[3][4]

Protocol: Liquid-Liquid Extraction

  • Sample Aliquoting: Pipette 500 µL of human plasma into a glass test tube.

  • Internal Standard Spiking: Add the working solution of this compound to the plasma sample.

  • Basification: Add 50 µL of 1 M sodium hydroxide to the plasma to basify the sample, which ensures that Pimozide is in its non-ionized form, facilitating its extraction into the organic solvent.

  • Extraction Solvent Addition: Add 3 mL of an organic solvent mixture, such as n-hexane:dichloromethane:isopropanol (70:25:5, v/v/v).

  • Extraction: Vortex the mixture for 5 minutes to allow for the transfer of the analyte from the aqueous phase to the organic phase.

  • Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Organic Layer Transfer: Carefully transfer the upper organic layer to a clean glass tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase.

  • Analysis: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.

Solid-phase extraction is a highly selective sample preparation technique that uses a solid sorbent to isolate analytes from a complex matrix. For a basic drug like Pimozide, a cation-exchange or a polymeric reversed-phase sorbent is often suitable.[5][6] This method can provide the cleanest extracts and allows for significant concentration of the analyte.

Protocol: Solid-Phase Extraction (Polymeric Reversed-Phase)

  • Cartridge Conditioning: Condition an Oasis HLB SPE cartridge (or equivalent polymeric reversed-phase cartridge) by passing 1 mL of methanol followed by 1 mL of water through the cartridge.[7] Do not allow the cartridge to dry out.

  • Sample Loading: Mix 500 µL of plasma with 500 µL of 4% phosphoric acid in water. Load the diluted plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the analyte of interest, this compound, from the cartridge with 1 mL of methanol into a clean collection tube.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.

  • Analysis: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.

Quantitative Data Summary

The following table summarizes typical quantitative data for the different sample preparation methods for Pimozide analysis. The values for this compound are expected to be very similar to Pimozide.

ParameterProtein Precipitation[1]Liquid-Liquid Extraction[3][8]Solid-Phase Extraction (Typical)
Recovery > 97%> 85%> 90%
Lower Limit of Quantification (LLOQ) 21.85 ng/mL0.02 ng/mL0.1 - 1 ng/mL
Linear Range 1 - 10 µg/mL0.025 - 12.8 ng/mLAnalyte dependent
Inter-day Precision (% CV) < 15.5%< 10%< 15%
Inter-day Bias < 12.5%Not Reported< 15%

Note: The data presented are based on published methods for Pimozide and are representative of what can be expected for this compound analysis. Actual results may vary depending on the specific experimental conditions and instrumentation.

Experimental Workflow Diagrams

The following diagrams illustrate the workflows for each of the described sample preparation protocols.

PPT_Workflow plasma Plasma Sample (100 µL) is Add Internal Standard (this compound) plasma->is ppt_solvent Add Acetonitrile (300 µL) is->ppt_solvent vortex1 Vortex (30s) ppt_solvent->vortex1 centrifuge Centrifuge (10,000 rpm, 10 min) vortex1->centrifuge supernatant Collect Supernatant centrifuge->supernatant analysis LC-MS/MS Analysis supernatant->analysis

Protein Precipitation Workflow

LLE_Workflow plasma Plasma Sample (500 µL) is Add Internal Standard plasma->is basify Add 1M NaOH (50 µL) is->basify lle_solvent Add Extraction Solvent (3 mL) basify->lle_solvent vortex1 Vortex (5 min) lle_solvent->vortex1 centrifuge Centrifuge (4000 rpm, 10 min) vortex1->centrifuge organic_layer Collect Organic Layer centrifuge->organic_layer evaporate Evaporate to Dryness organic_layer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis SPE_Workflow condition Condition SPE Cartridge (Methanol, Water) load Load Sample (Plasma + Acid) condition->load wash Wash Cartridge (5% Methanol) load->wash elute Elute Analyte (Methanol) wash->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

References

Application Note: High-Throughput Chromatographic Separation of Pimozide and Pimozide-d4 for Pharmacokinetic and Bioequivalence Studies

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and sensitive method for the chromatographic separation and quantification of the antipsychotic drug Pimozide and its deuterated internal standard, Pimozide-d4, in human plasma. The method utilizes High-Performance Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS), which provides excellent selectivity and sensitivity for bioanalytical applications. This protocol is particularly suited for researchers, scientists, and drug development professionals engaged in pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies of Pimozide.

Introduction

Pimozide is a diphenylbutylpiperidine derivative used in the management of schizophrenia and Tourette's syndrome.[1][2] Accurate and reliable quantification of Pimozide in biological matrices is crucial for understanding its pharmacokinetic profile and ensuring therapeutic efficacy and safety. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative bioanalysis using LC-MS/MS as it effectively compensates for matrix effects and variations in sample processing and instrument response. This document provides a comprehensive protocol for the efficient separation and detection of Pimozide and this compound.

Experimental Protocols

Instrumentation and Materials
  • Liquid Chromatograph: UltiMate 3000 RS LC system or equivalent

  • Mass Spectrometer: Triple quadrupole mass spectrometer with a heated electrospray ionization (HESI) source

  • Analytical Column: Thermo Hypersil-HyPURITY C18 reversed-phase column (150 mm x 2.1 mm, 5 µm) or equivalent[3][4]

  • Reagents and Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Ammonium acetate (reagent grade), Acetic acid (reagent grade), Deionized water

Standard and Sample Preparation

Stock Solutions:

  • Prepare a 1 mg/mL stock solution of Pimozide in methanol.

  • Prepare a 1 mg/mL stock solution of this compound in methanol.

Working Standard Solutions:

  • Serially dilute the Pimozide stock solution with a 50:50 mixture of methanol and water to prepare working standards for the calibration curve.

  • Prepare a working internal standard solution of this compound at an appropriate concentration in the same diluent.

Plasma Sample Preparation (Liquid-Liquid Extraction):

  • Pipette 100 µL of human plasma into a microcentrifuge tube.

  • Add 25 µL of the this compound internal standard working solution.

  • Vortex for 10 seconds.

  • Add 500 µL of the extraction solvent (e.g., ethyl acetate).

  • Vortex for 2 minutes.

  • Centrifuge at 10,000 rpm for 5 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex for 30 seconds.

  • Inject a portion of the reconstituted sample into the LC-MS/MS system.

Chromatographic and Mass Spectrometric Conditions

The separation is achieved using a C18 reversed-phase column with a gradient elution program. The mass spectrometer is operated in positive ion mode with selected reaction monitoring (SRM) to ensure high selectivity and sensitivity.

Data Presentation

The following tables summarize the chromatographic and mass spectrometric parameters for the separation and quantification of Pimozide and this compound.

Table 1: Chromatographic Conditions

ParameterValue
Column Thermo Hypersil-HyPURITY C18 (150 mm x 2.1 mm, 5 µm)[3][4]
Mobile Phase A 5 mM Ammonium Acetate in Water (pH 3.5 with Acetic Acid)
Mobile Phase B Acetonitrile:Methanol (56:5, v/v)[3][4]
Flow Rate 0.3 mL/min
Injection Volume 10 µL
Column Temperature 40°C
Run Time Approximately 5 minutes

Table 2: Mass Spectrometer Settings

ParameterValue
Ionization Mode Heated Electrospray Ionization (HESI), Positive
Spray Voltage 3500 V
Sheath Gas Flow Rate 40 arbitrary units
Auxiliary Gas Flow Rate 10 arbitrary units
Capillary Temperature 350°C
Collision Gas Argon

Table 3: Quantitative Data - SRM Transitions and Expected Retention Times

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (V)Expected Retention Time (min)
Pimozide 462.2124.115035~3.5
This compound 466.2128.115035~3.5

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add this compound (IS) plasma->add_is lle Liquid-Liquid Extraction add_is->lle evap Evaporation lle->evap recon Reconstitution evap->recon hplc HPLC Separation (C18 Column) recon->hplc Injection msms Tandem MS Detection (SRM Mode) hplc->msms integration Peak Integration msms->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of Pimozide calibration->quantification

Caption: Workflow for the LC-MS/MS analysis of Pimozide.

Conclusion

The described LC-MS/MS method provides a reliable and high-throughput approach for the simultaneous determination of Pimozide and its deuterated internal standard, this compound, in human plasma. The method is characterized by its simple sample preparation, rapid analysis time, and high sensitivity and selectivity, making it highly suitable for routine use in clinical and research laboratories. The use of a stable isotope-labeled internal standard ensures the accuracy and precision of the quantitative results.

References

Application Notes: The Role of Pimozide-d4 in Metabolite Identification

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

In drug development, understanding a compound's metabolic fate is critical for evaluating its safety and efficacy. Metabolite identification (MetID) studies are essential to determine the biotransformation pathways of a new chemical entity, as metabolites can be pharmacologically active, inactive, or even toxic.[1] The use of stable isotope-labeled compounds, such as Pimozide-d4, is a cornerstone of modern drug metabolism and pharmacokinetic (DMPK) studies. This compound, a deuterated analog of the antipsychotic drug Pimozide, serves as an ideal internal standard (IS) for quantitative bioanalysis.[2] Its physicochemical properties are nearly identical to Pimozide, ensuring similar behavior during sample extraction and chromatographic separation, while its mass difference allows for clear distinction by a mass spectrometer.[2][3] This note outlines the application of this compound in the study of Pimozide metabolism.

Pimozide Metabolism Overview

Pimozide undergoes extensive hepatic metabolism, primarily mediated by the cytochrome P450 (CYP) enzyme system.[4][5] In vitro and in vivo studies have identified CYP3A4 and CYP2D6 as the main enzymes responsible for its biotransformation.[6][7][8] The metabolic pathways lead to the formation of several metabolites. The three primary products, accounting for approximately 90% of its biotransformation, are:

  • 1,3-dihydro-1-(4-piperidinyl)-2H-benzimidazol-2-one (DHPBI): Primarily generated by CYP3A4 through N-dealkylation.[6][7]

  • 5-hydroxypimozide: A novel metabolite primarily produced by CYP2D6.[7]

  • 6-hydroxypimozide: Another hydroxylated metabolite formed with contributions from CYP2D6.[6][7]

The genetic variability in CYP2D6 can lead to significant differences in Pimozide metabolism and plasma concentrations among individuals, highlighting the importance of understanding these pathways.[9]

Visualizing Pimozide Metabolism

The following diagram illustrates the primary metabolic pathways of Pimozide.

Pimozide_Metabolism cluster_pimozide Parent Drug cluster_metabolites Major Metabolites Pimozide Pimozide DHPBI DHPBI (N-dealkylation product) Pimozide->DHPBI CYP3A4 Hydroxy5 5-hydroxypimozide Pimozide->Hydroxy5 CYP2D6 (major) Hydroxy6 6-hydroxypimozide Pimozide->Hydroxy6 CYP2D6 (minor)

Caption: Primary metabolic pathways of Pimozide mediated by CYP3A4 and CYP2D6 enzymes.

Quantitative Data Summary

The following table summarizes the enzyme kinetic parameters for the formation of Pimozide's major metabolites in recombinant CYP enzymes and pooled human liver microsomes (HLMs).

Table 1: Enzyme Kinetic Parameters for Pimozide Metabolism

System Metabolite Formed Kₘ (nM) Vₘₐₓ (pmol/min/pmol CYP or mg protein) Reference
Recombinant CYP2D6 5-hydroxypimozide ~82 ~0.78 (pmol/min/pmol) [7]
Recombinant CYP3A4 DHPBI ~1300 ~2.6 (pmol/min/pmol) [7]
Pooled HLMs 5-hydroxypimozide ~2200 ~59 (pmol/min/mg) [7]

| Pooled HLMs | DHPBI | ~3900 | ~600 (pmol/min/mg) |[7] |

Protocols

Protocol 1: In Vitro Pimozide Metabolism using Human Liver Microsomes (HLMs)

This protocol describes a typical procedure to study the metabolism of Pimozide in vitro.

1. Materials:

  • Pimozide

  • This compound (for use as an internal standard in subsequent analysis)

  • Pooled Human Liver Microsomes (HLMs)

  • NADPH regenerating system (e.g., NADPH-A, NADPH-B)

  • 0.1 M Phosphate Buffer (pH 7.4)

  • Acetonitrile (ACN), ice-cold

  • Methanol (MeOH)

  • Incubator/water bath at 37°C

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

2. Procedure:

  • Prepare Incubation Mixture: In a microcentrifuge tube, prepare a pre-incubation mix by adding phosphate buffer, HLMs (e.g., to a final concentration of 0.5 mg/mL), and the NADPH regenerating system.

  • Pre-incubation: Pre-incubate the mixture for 5 minutes at 37°C to equilibrate the temperature.

  • Initiate Reaction: Start the metabolic reaction by adding Pimozide (e.g., to a final concentration of 1 µM) to the mixture. Vortex gently to mix.

  • Incubation: Incubate at 37°C for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).

  • Terminate Reaction: Stop the reaction at each time point by adding 2 volumes of ice-cold acetonitrile containing this compound (internal standard, e.g., at 100 nM). The cold acetonitrile precipitates the microsomal proteins and halts enzymatic activity.

  • Protein Precipitation: Vortex the samples vigorously for 1 minute.

  • Centrifugation: Centrifuge the samples at >12,000 x g for 10 minutes at 4°C to pellet the precipitated protein.

  • Sample Collection: Carefully transfer the supernatant to a new tube or a 96-well plate for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis for Pimozide and Metabolites

This protocol provides a general method for the simultaneous quantification of Pimozide and its metabolites using this compound as an internal standard.

1. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

2. LC Conditions (Example):

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 5 mM Ammonium Acetate in water (pH 3.5).

  • Mobile Phase B: Acetonitrile/Methanol (50:50, v/v).

  • Flow Rate: 0.3 mL/min.

  • Gradient: Start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

3. MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Ion Source Parameters: Optimize source temperature, gas flows, and capillary voltage according to the specific instrument.

  • MRM Transitions: Monitor the specific precursor-to-product ion transitions for each analyte. See Table 2 for examples.

Table 2: Example MRM Transitions for LC-MS/MS Analysis

Compound Precursor Ion (Q1) [M+H]⁺ Product Ion (Q3) Collision Energy (eV)
Pimozide 462.2 123.1 35
This compound (IS) 466.2 127.1 35
DHPBI 232.1 147.1 25
5-hydroxypimozide 478.2 285.1 30

| 6-hydroxypimozide | 478.2 | 123.1 | 40 |

Note: MRM transitions and collision energies should be optimized empirically for the specific instrument being used.

4. Data Analysis:

  • Integrate the peak areas for the specific MRM transitions of each analyte and the internal standard (this compound).

  • Calculate the peak area ratio of the analyte to the internal standard.

  • Quantify the concentration of Pimozide and its metabolites by plotting the peak area ratios against a standard curve prepared with known concentrations of each analyte.

Experimental Workflow Visualization

The diagram below outlines the general workflow for an in vitro drug metabolism study using this compound.

Workflow cluster_incubation Step 1: In Vitro Incubation cluster_extraction Step 2: Sample Preparation cluster_analysis Step 3: Analysis start Prepare HLM + Buffer + NADPH Regenerating System pre_incubate Pre-incubate at 37°C start->pre_incubate add_pimozide Initiate Reaction (Add Pimozide) pre_incubate->add_pimozide incubate Incubate at 37°C (Time Course) add_pimozide->incubate quench Quench Reaction with ACN + this compound (IS) incubate->quench centrifuge Vortex and Centrifuge quench->centrifuge supernatant Collect Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis (MRM Mode) supernatant->lcms data Data Processing (Peak Integration, Ratio Calculation) lcms->data quant Quantification using Standard Curve data->quant

Caption: Workflow for metabolite identification using this compound as an internal standard.

References

Application of Pimozide-d4 in Forensic Toxicology: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pimozide is a potent antipsychotic medication of the diphenylbutylpiperidine class, primarily used in the management of schizophrenia and Tourette's syndrome. In forensic toxicology, the accurate and sensitive quantification of pimozide in biological specimens is crucial for determining the cause and manner of death, investigating drug-facilitated crimes, and assessing compliance or overdose in clinical and post-mortem cases. The low therapeutic concentration of pimozide and its extensive metabolism necessitate highly specific and sensitive analytical methods. The use of a stable isotope-labeled internal standard, such as Pimozide-d4, is the gold standard for quantitative analysis by mass spectrometry, as it effectively compensates for variations in sample preparation and instrumental analysis, thereby ensuring the accuracy and reliability of the results.

This document provides detailed application notes and a comprehensive protocol for the quantification of pimozide in forensic toxicology samples using this compound as an internal standard with liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Application Notes

Principle of the Method

This method utilizes liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the separation, identification, and quantification of pimozide in biological matrices such as whole blood, plasma, and urine. This compound, a deuterated analog of pimozide, is added to all samples, calibrators, and controls at a known concentration. During sample preparation, both pimozide and this compound are extracted from the biological matrix. The extract is then injected into the LC-MS/MS system. The compounds are separated chromatographically and then detected by the mass spectrometer operating in the Multiple Reaction Monitoring (MRM) mode. The ratio of the peak area of pimozide to the peak area of this compound is used to calculate the concentration of pimozide in the sample, effectively correcting for any analyte loss during sample processing or fluctuations in instrument response.

Key Advantages of Using this compound

  • Improved Accuracy and Precision: this compound has nearly identical chemical and physical properties to pimozide, ensuring it behaves similarly during extraction, chromatography, and ionization. This co-elution and co-ionization allow for effective compensation for matrix effects and variations in instrument performance, leading to highly accurate and precise quantification.

  • Correction for Matrix Effects: Biological samples are complex matrices that can cause ion suppression or enhancement in the mass spectrometer, leading to inaccurate results. As this compound is similarly affected by the matrix, the use of the peak area ratio minimizes these effects.

  • Reliable Quantification: By accounting for analyte loss during the multi-step sample preparation process, this compound ensures that the final calculated concentration is a true representation of the amount of pimozide present in the original sample.

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE)

This protocol is suitable for the extraction of pimozide from whole blood, plasma, or urine.

Materials:

  • Pimozide analytical standard

  • This compound internal standard solution (e.g., 100 ng/mL in methanol)

  • Mixed-mode cation exchange SPE cartridges (e.g., 30 mg, 1 mL)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Ammonium hydroxide (5% in water)

  • Formic acid (0.1% in water and acetonitrile)

  • Phosphate buffer (0.1 M, pH 6.0)

  • Centrifuge

  • Evaporator (e.g., nitrogen evaporator)

Procedure:

  • Sample Pre-treatment: To 1 mL of calibrator, control, or forensic sample, add 20 µL of the this compound internal standard solution. Add 2 mL of 0.1 M phosphate buffer (pH 6.0) and vortex for 30 seconds. Centrifuge at 3000 rpm for 10 minutes.

  • SPE Cartridge Conditioning: Condition the SPE cartridges by sequentially passing 1 mL of methanol and 1 mL of 0.1 M phosphate buffer (pH 6.0). Do not allow the cartridges to dry.

  • Sample Loading: Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 0.1 M phosphate buffer (pH 6.0) followed by 1 mL of acetonitrile.

  • Elution: Elute the analytes with 1 mL of a freshly prepared solution of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:0.1% formic acid in water) and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

  • Liquid chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient:

    • 0-1 min: 30% B

    • 1-5 min: 30% to 95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95% to 30% B

    • 6.1-8 min: 30% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Mass Spectrometric Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Ion Spray Voltage: ~5500 V

  • Source Temperature: ~500°C

  • MRM Transitions: The following are proposed MRM transitions for pimozide and this compound. These should be optimized on the specific instrument used. The precursor ion for both is the protonated molecule [M+H]+.

CompoundPrecursor Ion (m/z)Product Ion 1 (m/z) (Quantifier)Product Ion 2 (m/z) (Qualifier)Collision Energy (eV)
Pimozide462.2123.1237.1Optimize for instrument
This compound466.2123.1241.1Optimize for instrument

Note: The fragmentation of the piperidine ring often leads to a common product ion (m/z 123.1). The d4 label is on the butyl chain, hence the shift in the precursor and one of the product ions.

Quantitative Data Summary

The following table summarizes typical validation parameters for the quantification of pimozide in biological samples using LC-MS/MS with an internal standard. These values are representative and may vary depending on the specific laboratory, instrumentation, and matrix.

ParameterTypical Value
Limit of Detection (LOD) 0.05 - 0.5 ng/mL
Limit of Quantification (LOQ) 0.1 - 1.0 ng/mL
Linearity Range 1.0 - 500 ng/mL (r² > 0.99)
Intra-day Precision (%CV) < 10%
Inter-day Precision (%CV) < 15%
Accuracy (% Bias) ± 15%
Recovery > 85%
Matrix Effect Minimal with internal standard correction

Visualizations

Pimozide_Metabolism Pimozide Pimozide Metabolites Metabolites Pimozide->Metabolites CYP3A4, CYP1A2, CYP2D6 (Liver Metabolism) Excretion Renal Excretion Metabolites->Excretion

Caption: Simplified metabolic pathway of Pimozide.

Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis cluster_Data Data Processing Sample Biological Sample (Blood, Urine, etc.) Add_IS Add this compound (Internal Standard) Sample->Add_IS Extraction Solid-Phase Extraction (SPE) Add_IS->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation LC_Separation Liquid Chromatography (Separation) Evaporation->LC_Separation MS_Detection Tandem Mass Spectrometry (Detection - MRM) LC_Separation->MS_Detection Quantification Quantification (Peak Area Ratio) MS_Detection->Quantification Result Final Concentration Report Quantification->Result

Caption: Experimental workflow for Pimozide analysis.

Application Notes and Protocols for Therapeutic Drug Monitoring of Pimozide using Pimozide-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pimozide is an antipsychotic medication primarily used for the management of severe tics in patients with Tourette's syndrome. Therapeutic Drug Monitoring (TDM) of pimozide is crucial to optimize therapeutic efficacy while minimizing the risk of concentration-dependent side effects, such as cardiac arrhythmias. This document provides a detailed application note and a comprehensive protocol for the quantitative analysis of pimozide in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with pimozide-d4 as an internal standard. The use of a deuterated internal standard like this compound is highly recommended for LC-MS/MS-based bioanalysis as it closely mimics the chromatographic behavior and ionization efficiency of the analyte, thereby correcting for matrix effects and improving the accuracy and precision of the assay.

Pharmacology and Metabolism of Pimozide

Pimozide functions primarily as a dopamine receptor antagonist, with a high affinity for the D2 dopamine receptor. It is extensively metabolized in the liver, mainly by the cytochrome P450 3A4 (CYP3A4) enzyme, and to a lesser extent by CYP1A2 and CYP2D6. The major route of elimination is through the kidneys. Due to significant inter-individual variability in metabolism, TDM is a valuable tool for personalizing pimozide dosage.

Principle of the Method

This method utilizes liquid-liquid extraction (LLE) to isolate pimozide and the internal standard, this compound, from human plasma. The extracted samples are then analyzed by a highly sensitive and selective LC-MS/MS system operating in Multiple Reaction Monitoring (MRM) mode. The concentration of pimozide in the plasma samples is determined by comparing the peak area ratio of pimozide to this compound against a calibration curve.

Quantitative Data Summary

The following table summarizes the expected quantitative performance of the assay, based on a similar validated method for pimozide.

ParameterExpected Performance
Linearity Range 0.025 - 12.8 ng/mL
Lower Limit of Quantification (LLOQ) 0.02 ng/mL
Intra-day Precision (CV%) < 15%
Inter-day Precision (CV%) < 15%
Accuracy 85% - 115%
Recovery > 80%

Experimental Protocols

Materials and Reagents
  • Pimozide analytical standard

  • This compound internal standard

  • HPLC-grade methanol

  • HPLC-grade acetonitrile

  • Ammonium acetate

  • Acetic acid

  • Ethyl acetate

  • n-Hexane

  • Ultrapure water

  • Drug-free human plasma

Instrumentation
  • Liquid Chromatograph (e.g., Shimadzu, Agilent, Waters)

  • Tandem Mass Spectrometer (e.g., Sciex, Thermo Fisher, Agilent)

  • Analytical column: C18 reversed-phase column (e.g., Thermo Hypersil-HyPURITY C18, 150 mm x 2.1 mm, 5 µm)

  • Standard laboratory equipment (vortex mixer, centrifuge, pipettes)

Preparation of Stock and Working Solutions
  • Pimozide Stock Solution (100 µg/mL): Accurately weigh and dissolve an appropriate amount of pimozide in methanol.

  • This compound Stock Solution (100 µg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.

  • Working Solutions: Prepare serial dilutions of the pimozide stock solution in methanol:water (1:1, v/v) to create calibration standards and quality control (QC) samples.

  • Internal Standard Working Solution (1 ng/mL): Dilute the this compound stock solution in methanol:water (1:1, v/v).

Sample Preparation: Liquid-Liquid Extraction
  • Pipette 200 µL of plasma sample, calibration standard, or QC sample into a clean microcentrifuge tube.

  • Add 20 µL of the this compound internal standard working solution (1 ng/mL) to each tube and vortex briefly.

  • Add 1 mL of extraction solvent (ethyl acetate:n-hexane, 80:20, v/v).

  • Vortex for 2 minutes.

  • Centrifuge at 10,000 rpm for 5 minutes.

  • Carefully transfer the upper organic layer to a new tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase.

  • Vortex for 30 seconds.

  • Transfer the solution to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions
  • LC Conditions:

    • Column: Thermo Hypersil-HyPURITY C18 (150 mm x 2.1 mm, 5 µm)

    • Mobile Phase: 5 mM ammonium acetate (pH 3.5, adjusted with acetic acid):methanol:acetonitrile (39:5:56, v/v/v)

    • Flow Rate: 0.2 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30°C

  • MS/MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • MRM Transitions:

      • Pimozide: To be optimized, a common transition is m/z 462.2 → 145.1

      • This compound: To be optimized, expected transition is m/z 466.2 → 145.1

    • Collision Energy (CE): To be optimized for each transition

    • Declustering Potential (DP): To be optimized for each transition

Diagrams

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (200 µL) add_is Add this compound (IS) plasma->add_is add_solvent Add Extraction Solvent add_is->add_solvent vortex1 Vortex add_solvent->vortex1 centrifuge Centrifuge vortex1->centrifuge transfer Transfer Supernatant centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject separate Chromatographic Separation inject->separate detect MS/MS Detection (MRM) separate->detect integrate Peak Integration detect->integrate calculate Calculate Peak Area Ratio integrate->calculate quantify Quantify vs. Calibration Curve calculate->quantify

Caption: Experimental workflow for the TDM of Pimozide.

pimozide_metabolism cluster_liver Hepatic Metabolism Pimozide Pimozide CYP3A4 CYP3A4 (Major) Pimozide->CYP3A4 CYP1A2 CYP1A2 (Minor) Pimozide->CYP1A2 CYP2D6 CYP2D6 (Minor) Pimozide->CYP2D6 Metabolites Inactive Metabolites Excretion Renal Excretion Metabolites->Excretion CYP3A4->Metabolites CYP1A2->Metabolites CYP2D6->Metabolites

Caption: Simplified metabolic pathway of Pimozide.

Conclusion

The described LC-MS/MS method provides a robust and sensitive approach for the therapeutic drug monitoring of pimozide in human plasma. The use of this compound as an internal standard ensures high accuracy and precision, which is essential for clinical applications. This protocol can be adapted and validated in individual laboratories to support personalized medicine and improve patient outcomes in pimozide therapy. It is important to note that the specific MRM transitions and collision energies for pimozide and this compound should be optimized on the specific mass spectrometer being used to ensure the best performance of the assay.

Application Note: Robust Liquid-Liquid Extraction of Pimozide-d4 from Human Urine for LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Authored for: Researchers, scientists, and drug development professionals.

Abstract

This application note details a comprehensive liquid-liquid extraction (LLE) protocol for the sensitive and reliable quantification of Pimozide-d4 from human urine samples using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). This compound, a deuterated analog of the antipsychotic drug Pimozide, is commonly used as an internal standard in pharmacokinetic and bioequivalence studies. The described methodology incorporates an enzymatic hydrolysis step to account for conjugated metabolites, ensuring a complete assessment of the analyte. This protocol is designed to provide high recovery and clean extracts, minimizing matrix effects for reproducible and accurate results.

Introduction

Pimozide is an antipsychotic medication used in the management of schizophrenia and Tourette's syndrome. Monitoring its levels in biological matrices such as urine is crucial for therapeutic drug monitoring and pharmacokinetic studies. The use of a stable isotope-labeled internal standard like this compound is essential for correcting analytical variability. Due to the complex nature of urine, a robust sample preparation method is paramount. Liquid-liquid extraction is a well-established technique that offers high selectivity and recovery of analytes from complex biological fluids. This protocol outlines a systematic approach to the extraction of this compound from urine, making it suitable for subsequent high-sensitivity LC-MS/MS analysis.

Experimental Protocols

Sample Pre-treatment: Enzymatic Hydrolysis

A significant portion of drugs and their metabolites are excreted in urine as glucuronide conjugates. To ensure the accurate quantification of total this compound, an enzymatic hydrolysis step is necessary to cleave these conjugates.

Protocol:

  • Allow urine samples to thaw to room temperature and vortex to ensure homogeneity.

  • To a 2 mL microcentrifuge tube, add 1 mL of the urine sample.

  • Add 20 µL of β-glucuronidase enzyme solution (from E. coli).

  • Gently vortex the mixture and incubate at 60°C for 1 to 2 hours.

  • After incubation, allow the sample to cool to room temperature before proceeding with the extraction.

Liquid-Liquid Extraction (LLE)

This LLE protocol is optimized for the extraction of this compound by adjusting the sample pH to an alkaline state, which neutralizes the molecule, thereby increasing its solubility in the organic solvent.

Protocol:

  • Take the 1 mL hydrolyzed urine sample from the pre-treatment step.

  • Spike the sample with the appropriate concentration of this compound internal standard.

  • Adjust the pH of the urine sample to approximately 9.0-10.0 by adding 100 µL of 1M sodium hydroxide. Vortex briefly.

  • Add 3 mL of an organic extraction solvent, such as a mixture of ethyl acetate and n-hexane (9:1, v/v).

  • Cap the tube and vortex vigorously for 2 minutes to ensure thorough mixing and analyte extraction.

  • Centrifuge the sample at 4000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer to a clean glass tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of a mobile phase-compatible solution (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Vortex the reconstituted sample for 30 seconds and transfer it to an autosampler vial for LC-MS/MS analysis.

Data Presentation

ParameterAnalyte/MethodMatrixValueReference
Recovery PimozidePlasma99.23 - 101.91%[1]
Amitriptyline, Clomipramine, Thioridazine (DLLME)Urine96 - 101%[2]
Linear Range PimozidePlasma0.025 - 12.800 ng/mL[1]
Amitriptyline, Clomipramine, Thioridazine (DLLME)Urine10 - 800 ng/mL[2]
Lower Limit of Quantification (LLOQ) PimozidePlasma0.02 ng/mL[1]
Amitriptyline, Clomipramine, Thioridazine (DLLME)Urine10 - 25 ng/mL[2]
Precision (RSD%) PimozidePlasma< 2%[1]
Amitriptyline, Clomipramine, Thioridazine (DLLME)Urine< 4.8%[2]

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the key steps in the liquid-liquid extraction of this compound from urine.

LLE_Workflow Liquid-Liquid Extraction Workflow for this compound in Urine cluster_pretreatment Sample Pre-treatment cluster_extraction Liquid-Liquid Extraction cluster_post_extraction Post-Extraction Processing urine_sample 1. Urine Sample (1 mL) hydrolysis 2. Add β-glucuronidase Incubate at 60°C urine_sample->hydrolysis ph_adjust 3. Adjust pH to 9.0-10.0 hydrolysis->ph_adjust Cooled Sample add_solvent 4. Add Organic Solvent (e.g., Ethyl Acetate/n-Hexane) ph_adjust->add_solvent vortex 5. Vortex (2 min) add_solvent->vortex centrifuge 6. Centrifuge (4000 rpm, 10 min) vortex->centrifuge transfer 7. Transfer Organic Layer centrifuge->transfer Separated Layers evaporate 8. Evaporate to Dryness transfer->evaporate reconstitute 9. Reconstitute in Mobile Phase evaporate->reconstitute analysis 10. LC-MS/MS Analysis reconstitute->analysis

Caption: Workflow of the liquid-liquid extraction of this compound from urine.

Conclusion

The described liquid-liquid extraction protocol provides a robust and reliable method for the determination of this compound in urine. The inclusion of an enzymatic hydrolysis step ensures the comprehensive analysis of both the parent compound and its conjugated metabolites. This method is designed to yield clean extracts and high recovery, making it well-suited for sensitive and accurate quantification by LC-MS/MS in a research or clinical setting. Researchers are encouraged to perform in-house validation to ensure the method meets the specific requirements of their instrumentation and study objectives.

References

Solid-Phase Extraction Protocol for Pimozide-d4: An Application Note for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note provides a detailed solid-phase extraction (SPE) protocol for the isolation and purification of Pimozide-d4 from biological matrices, primarily plasma. This compound, a deuterated analog of the antipsychotic drug Pimozide, is commonly used as an internal standard in pharmacokinetic and bioanalytical studies. The presented protocol is a composite method synthesized from established procedures for Pimozide and other antipsychotic drugs, ensuring broad applicability for sample clean-up prior to analysis by liquid chromatography-mass spectrometry (LC-MS). This document includes a step-by-step experimental protocol, a summary of expected quantitative data, and a visual workflow diagram to facilitate seamless integration into laboratory practices.

Introduction

Pimozide is a diphenylbutylpiperidine derivative used in the treatment of schizophrenia and Tourette syndrome. Quantitative analysis of Pimozide in biological fluids is crucial for therapeutic drug monitoring and pharmacokinetic studies. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for accurate quantification by LC-MS, as it effectively compensates for matrix effects and variability in sample processing.

Solid-phase extraction is a widely adopted technique for sample preparation, offering significant advantages over liquid-liquid extraction by minimizing solvent consumption, improving sample throughput, and providing cleaner extracts. This protocol outlines a robust SPE method using a mixed-mode cation exchange sorbent, which is effective for the extraction of basic compounds like Pimozide from complex biological samples.

Experimental Protocol

This protocol is intended for the extraction of this compound from human plasma and is adaptable for other biological matrices with appropriate modifications.

Materials and Reagents:

  • This compound standard

  • Human plasma (or other biological matrix)

  • Mixed-mode Cation Exchange SPE cartridges (e.g., Strata-X-C, Oasis MCX)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid

  • Ammonium hydroxide

  • 0.1 M Sodium phosphate buffer (pH 6.0)

  • Centrifuge

  • SPE vacuum manifold

  • Nitrogen evaporator

Sample Pre-treatment:

  • Allow frozen plasma samples to thaw at room temperature.

  • Vortex the plasma sample to ensure homogeneity.

  • To 500 µL of plasma, add the internal standard solution (this compound) to achieve the desired concentration.

  • Add 500 µL of 0.1 M sodium phosphate buffer (pH 6.0) to the plasma sample.

  • Vortex for 30 seconds to mix.

  • Centrifuge the sample at 4000 rpm for 10 minutes to pellet any precipitated proteins.

  • Use the supernatant for the SPE procedure.

Solid-Phase Extraction Procedure:

  • Column Conditioning:

    • Place the mixed-mode cation exchange SPE cartridges on the vacuum manifold.

    • Pass 1 mL of methanol through each cartridge.

    • Pass 1 mL of HPLC grade water through each cartridge. Do not allow the sorbent bed to dry.

  • Sample Loading:

    • Load the pre-treated supernatant onto the conditioned SPE cartridge.

    • Apply a gentle vacuum to allow the sample to pass through the sorbent at a flow rate of approximately 1-2 mL/minute.

  • Washing:

    • Wash the cartridge with 1 mL of 0.1% formic acid in water to remove polar interferences.

    • Wash the cartridge with 1 mL of methanol to remove non-polar interferences.

    • Dry the cartridge under high vacuum for 5-10 minutes to remove any residual solvent.

  • Elution:

    • Place collection tubes in the manifold.

    • Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.

    • Apply a gentle vacuum to ensure a slow and complete elution.

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried residue in 100 µL of the mobile phase used for LC-MS analysis.

    • Vortex for 30 seconds and transfer to an autosampler vial for analysis.

Quantitative Data Summary

The recovery of Pimozide and similar antipsychotic drugs can vary depending on the specific SPE sorbent, matrix, and protocol used. The following table summarizes reported recovery data from various studies to provide an expected range of performance.

Analyte(s)SPE Sorbent/MethodMatrixAverage Recovery (%)Reference
Pimozide, Moperone, SpiroperidolCapillary column extractionPlasma12.7 - 31.8[1]
Seven Atypical AntipsychoticsPolystyrene (PS) nanofibersPlasma50.5 - 79.3[2]
Typical AntipsychoticsOasis HLBPlasma82.75 - 100.96[3]
14 Antipsychotic DrugsStrata-X-CW microelutionSerum>60[4]
PimozideNot specified (RP-HPLC method)Bulk/Tablet99.23 - 101.91[5]

Experimental Workflow Diagram

The following diagram illustrates the key steps of the solid-phase extraction protocol for this compound.

SPE_Workflow cluster_pretreatment Sample Pre-treatment cluster_spe Solid-Phase Extraction cluster_post_extraction Post-Extraction start Plasma Sample + This compound buffer Add Buffer start->buffer vortex1 Vortex buffer->vortex1 centrifuge Centrifuge vortex1->centrifuge supernatant Collect Supernatant centrifuge->supernatant condition 1. Condition Cartridge (Methanol, Water) supernatant->condition load 2. Load Sample condition->load wash 3. Wash Cartridge (Acidic Water, Methanol) load->wash elute 4. Elute Analyte (Ammoniated Methanol) wash->elute drydown Evaporate to Dryness elute->drydown reconstitute Reconstitute in Mobile Phase drydown->reconstitute analysis LC-MS Analysis reconstitute->analysis

Caption: Workflow of the solid-phase extraction protocol for this compound.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Pimozide-d4 Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pimozide-d4 chromatography. The information is presented in a question-and-answer format to directly address specific issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in chromatographic analysis?

This compound is a deuterated form of Pimozide, an antipsychotic drug. In analytical chemistry, particularly in mass spectrometry-based methods like LC-MS/MS, deuterated compounds like this compound are commonly used as internal standards. This is because their chemical and physical properties are very similar to the non-deuterated analyte (Pimozide), but they have a different mass. This allows for accurate quantification by correcting for variations in sample preparation and instrument response.

Q2: What are the typical chromatographic methods for Pimozide analysis that can be adapted for this compound?

Reverse-phase high-performance liquid chromatography (RP-HPLC) coupled with mass spectrometry (MS) is the most common method for the analysis of Pimozide and can be readily adapted for this compound.

Q3: What are the expected Multiple Reaction Monitoring (MRM) transitions for this compound?

The MRM transitions for this compound will be shifted by +4 m/z units compared to Pimozide, assuming the deuterium atoms are on a stable part of the molecule that is retained in the precursor and product ions. Based on the known fragmentation of Pimozide, the predicted MRM transitions for this compound are outlined in the table below.

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing or Fronting)

Q: My this compound peak is showing significant tailing or fronting. What are the possible causes and solutions?

A: Poor peak shape can be caused by several factors related to the column, mobile phase, or interactions with the analytical system.

  • Column Overload: Injecting too high a concentration of the analyte can lead to peak fronting.

    • Solution: Reduce the concentration of your this compound standard.

  • Secondary Interactions: Silanol groups on the silica-based C18 columns can interact with the basic nitrogen atoms in this compound, causing peak tailing.

    • Solution 1: Use a base-deactivated column or a column with end-capping.

    • Solution 2: Add a small amount of a competing base, like triethylamine (TEA), to the mobile phase (0.1-0.5%).

    • Solution 3: Adjust the mobile phase pH to keep this compound in its ionized or unionized form consistently. A slightly acidic pH (e.g., 3-4) is often effective.

  • Column Contamination or Degradation: Accumulation of contaminants or degradation of the stationary phase can lead to poor peak shapes.

    • Solution: Wash the column with a strong solvent or replace the column if necessary.

Issue 2: Retention Time Shifts

Q: I am observing a shift in the retention time of this compound. Why is this happening and how can I address it?

A: Retention time shifts can be systematic or random and can be attributed to the "chromatographic isotope effect" or variations in the chromatographic system.

  • Chromatographic Isotope Effect: Deuterated compounds often elute slightly earlier than their non-deuterated counterparts in reverse-phase chromatography. This is because C-D bonds are slightly shorter and stronger than C-H bonds, leading to weaker van der Waals interactions with the stationary phase.[1]

    • Expectation: Expect this compound to have a slightly shorter retention time than Pimozide. The exact difference will depend on the specific chromatographic conditions but is typically in the range of a few seconds.

    • Solution: This is an expected phenomenon. Ensure your data analysis software is correctly integrating the peak for this compound at its specific retention time.

  • Mobile Phase Composition: Small variations in the mobile phase composition can lead to significant retention time shifts.

    • Solution: Prepare fresh mobile phase accurately and ensure it is well-mixed. Use a buffer to maintain a stable pH.

  • Column Temperature: Fluctuations in column temperature can affect retention times.

    • Solution: Use a column oven to maintain a constant and consistent temperature.

  • Column Equilibration: Insufficient column equilibration time between injections can cause retention time drift.

    • Solution: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.

Issue 3: Low Sensitivity or Signal Loss

Q: I am experiencing low sensitivity or a complete loss of signal for my this compound internal standard. What could be the cause?

A: Low sensitivity can stem from issues with sample preparation, the LC system, or the mass spectrometer.

  • Ion Suppression: Co-eluting matrix components can suppress the ionization of this compound in the mass spectrometer source. Even though deuterated standards are used to correct for this, severe suppression can lead to a loss of signal.

    • Solution 1: Improve sample clean-up procedures to remove interfering matrix components.

    • Solution 2: Optimize the chromatography to separate this compound from the interfering compounds.

  • Incorrect MS/MS Parameters: The MRM transitions and collision energy may not be optimized for this compound.

    • Solution: Perform an infusion of this compound to determine the optimal precursor and product ions and collision energy.

  • Source Contamination: A dirty mass spectrometer source can lead to a general decrease in sensitivity.

    • Solution: Clean the ion source according to the manufacturer's instructions.

  • Degradation of the Analyte: Pimozide can be sensitive to light and certain pH conditions.

    • Solution: Protect samples from light and ensure the pH of the sample and mobile phase is appropriate to maintain stability.

Data Presentation

Table 1: Chromatographic Parameters for Pimozide Analysis (Adaptable for this compound)

ParameterMethod 1Method 2
Column C18 (e.g., 4.6 x 150 mm, 5 µm)Phenyl-Hexyl (e.g., 4.6 x 100 mm, 3.5 µm)
Mobile Phase A 0.1% Formic Acid in Water10 mM Ammonium Acetate in Water
Mobile Phase B AcetonitrileMethanol
Gradient 50-90% B over 10 min60-95% B over 8 min
Flow Rate 0.8 mL/min1.0 mL/min
Column Temp. 35 °C40 °C
Injection Vol. 10 µL5 µL

Table 2: Predicted Mass Spectrometry Parameters for this compound

ParameterSetting
Ionization Mode Positive Electrospray Ionization (ESI+)
Precursor Ion (Q1) m/z 466.3
Product Ion (Q3) - Transition 1 m/z 241.1 (Predicted)
Product Ion (Q3) - Transition 2 m/z 121.1 (Predicted)
Collision Energy 20-40 eV (Requires optimization)
Dwell Time 100 ms

Note: The product ions are predicted based on the fragmentation of Pimozide and should be confirmed experimentally.

Experimental Protocols

Protocol 1: Sample Preparation for this compound Analysis in Plasma
  • To 100 µL of plasma sample, add 10 µL of this compound internal standard working solution (concentration will depend on the expected analyte concentration).

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Method for this compound
  • LC System: A standard HPLC or UHPLC system.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-1 min: 50% B

    • 1-8 min: Linear gradient from 50% to 90% B

    • 8-9 min: Hold at 90% B

    • 9-10 min: Return to 50% B

    • 10-15 min: Re-equilibration at 50% B

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 35 °C.

  • Injection Volume: 10 µL.

  • MS System: A triple quadrupole mass spectrometer.

  • Ionization: ESI+.

  • MRM Transitions: Monitor the predicted transitions for this compound as listed in Table 2. Optimize collision energies for maximum signal intensity.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add this compound IS plasma->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt centrifuge Centrifugation ppt->centrifuge evap Evaporation centrifuge->evap reconstitute Reconstitution evap->reconstitute inject Injection reconstitute->inject lc LC Separation (C18 Column) inject->lc ms MS/MS Detection (MRM) lc->ms integrate Peak Integration ms->integrate quantify Quantification integrate->quantify

Caption: A typical experimental workflow for the analysis of this compound.

troubleshooting_logic cluster_peak_shape Poor Peak Shape cluster_rt_shift Retention Time Shift cluster_sensitivity Low Sensitivity start Chromatographic Issue Observed peak_shape Tailing or Fronting? start->peak_shape rt_shift Consistent or Random? start->rt_shift sensitivity Signal Loss or Low Intensity? start->sensitivity tailing Tailing peak_shape->tailing Tailing fronting Fronting peak_shape->fronting Fronting sol_tailing Check for secondary interactions - Use base-deactivated column - Adjust mobile phase pH tailing->sol_tailing sol_fronting Reduce sample concentration fronting->sol_fronting consistent Consistent Early Elution rt_shift->consistent Consistent random Random Shifts rt_shift->random Random sol_consistent Expected Isotope Effect - Adjust integration parameters consistent->sol_consistent sol_random Check system stability - Mobile phase prep - Column temperature - Equilibration time random->sol_random signal_loss Complete Signal Loss sensitivity->signal_loss Loss low_intensity Low Intensity sensitivity->low_intensity Low sol_signal_loss Check for severe ion suppression - Improve sample cleanup signal_loss->sol_signal_loss sol_low_intensity Optimize MS parameters - Check MRM transitions - Clean ion source low_intensity->sol_low_intensity

Caption: A troubleshooting decision tree for common this compound chromatography issues.

References

Pimozide-d4 stability and storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals, providing essential information on the stability, storage, and effective use of Pimozide-d4 in experimental settings.

Frequently Asked Questions (FAQs)

What are the recommended storage conditions for this compound?

For optimal long-term stability, solid this compound should be stored at -20°C, where it is reported to be stable for at least four years. When preparing solutions for short-term use, they can be stored at 4°C.

Which solvent is recommended for preparing this compound stock solutions?

A 1:1 (v/v) solution of acetonitrile and methanol is a suitable solvent for creating stock solutions of this compound.

Is this compound sensitive to light?

What are the known degradation pathways for this compound?

The degradation profile of this compound is expected to be similar to that of unlabeled Pimozide. Studies on Pimozide have indicated that it is primarily susceptible to oxidative degradation, leading to the formation of several byproducts. The compound has demonstrated stability under hydrolytic (both acidic and basic), photolytic, and thermal stress conditions.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Inconsistent peak areas or poor reproducibility in LC-MS analysis. 1. Improper storage or handling of solutions: Suboptimal storage temperatures or repeated freeze-thaw cycles can lead to degradation.Ensure stock and working solutions are stored at their recommended temperatures and protected from light. Prepare fresh working solutions on a regular basis.
2. Variability in sample preparation: Inaccurate pipetting of the internal standard can introduce significant error.Use calibrated pipettes and ensure consistent addition of the internal standard to all samples, calibration standards, and quality controls. Thoroughly vortex samples after adding the internal standard to ensure homogeneity.
3. Matrix effects: Ion suppression or enhancement from endogenous components in the sample matrix can affect signal intensity.Utilize a stable isotope-labeled internal standard like this compound to compensate for matrix effects. Optimize chromatographic conditions to achieve good separation of Pimozide from interfering matrix components. A comprehensive method validation that includes an assessment of matrix effects is crucial.
Chromatographic peak for this compound has a different retention time than unlabeled Pimozide. Isotopic effect: The presence of heavier deuterium atoms can sometimes lead to a slight shift in retention time compared to the unlabeled analyte.This is a well-documented phenomenon and is generally not a concern for quantification, provided the peaks are well-resolved and integrated consistently. Employ a standardized integration method for both the analyte and the internal standard.
Suspected loss of deuterium from this compound (isotopic exchange). Exposure to harsh pH conditions or in-source exchange in the mass spectrometer: While the deuterium labels on the phenyl ring of this compound are generally stable, extreme pH conditions can potentially facilitate exchange.Avoid prolonged exposure of the standard to strong acids or bases. To investigate potential isotopic exchange, analyze a solution of this compound alone and monitor for any signal at the mass-to-charge ratio of the unlabeled Pimozide.

Experimental Protocols

Preparation of this compound Stock and Working Solutions
  • Stock Solution (e.g., 1 mg/mL):

    • Accurately weigh the desired amount of solid this compound.

    • Dissolve the solid in a 1:1 (v/v) mixture of acetonitrile and methanol to achieve the final concentration.

    • Store this stock solution in an amber vial at -20°C.

  • Working Internal Standard Solution (e.g., 100 ng/mL):

    • Perform a serial dilution of the stock solution using the 1:1 acetonitrile:methanol mixture to reach the desired working concentration.

    • Store the working solution in an amber vial at 4°C. It is recommended to prepare this solution fresh on a weekly basis, or as determined by your internal stability validation.

LC-MS/MS Method for Pimozide Quantification

This protocol is adapted from a validated method for the analysis of Pimozide in human plasma and can be optimized for specific experimental needs.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 5 µm particle size).

    • Mobile Phase A: 5 mM ammonium acetate in water (pH adjusted to 3.5 with acetic acid).

    • Mobile Phase B: A mixture of methanol and acetonitrile.

    • Gradient: A suitable gradient should be developed to ensure optimal separation.

    • Flow Rate: 0.2–0.4 mL/min.

    • Injection Volume: 5–10 µL.

    • Column Temperature: 30–40°C.

  • Mass Spectrometric Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific transitions for Pimozide and this compound should be determined by infusing the individual standards into the mass spectrometer.

  • Sample Preparation (from plasma):

    • To a 100 µL aliquot of the plasma sample, add a precise volume of the this compound working internal standard solution.

    • Induce protein precipitation by adding a sufficient volume of a precipitating agent such as acetonitrile or methanol.

    • Vortex the mixture thoroughly and then centrifuge to pellet the precipitated proteins.

    • Transfer the clear supernatant to a new tube and evaporate it to dryness, for example, under a gentle stream of nitrogen.

    • Reconstitute the dried residue in the initial mobile phase composition and inject the sample into the LC-MS/MS system.

  • Calibration and Quality Control:

    • Prepare calibration standards by spiking blank matrix with known concentrations of unlabeled Pimozide and a constant concentration of this compound. A typical calibration range for bioanalytical studies of Pimozide is 0.025 to 12.8 ng/mL.[1]

    • Prepare quality control (QC) samples at low, medium, and high concentrations within the calibration range in the same manner.

    • Process and analyze the calibration standards and QC samples alongside the unknown samples.

    • Generate a calibration curve by plotting the peak area ratio of Pimozide to this compound against the nominal concentration of Pimozide. The concentration of Pimozide in the unknown samples can then be determined using the regression equation from this curve.

Data Presentation

Table 1: Summary of Recommended Storage and Handling for this compound

FormStorage TemperatureRecommended Duration
Solid -20°C≥ 4 years
Stock Solution (in 1:1 Acetonitrile:Methanol) -20°CStability to be determined by user validation.
Working Solution (in 1:1 Acetonitrile:Methanol) 4°CRecommended to be prepared fresh weekly, or as determined by user validation.

Table 2: Example Starting Parameters for LC-MS/MS Method Development

ParameterSuggested Condition
Column C18 reversed-phase (e.g., 150 mm x 2.1 mm, 5 µm)
Mobile Phase A 5 mM Ammonium Acetate in Water, pH 3.5
Mobile Phase B Methanol:Acetonitrile (e.g., 50:50, v/v)
Flow Rate 0.3 mL/min
Injection Volume 10 µL
Ionization Mode ESI Positive
MRM Transition (Pimozide) To be determined empirically
MRM Transition (this compound) To be determined empirically

Mandatory Visualization

Pimozide's Mechanism of Action: Dopamine D2 Receptor Antagonism

Pimozide's primary pharmacological effect is the blockade of the dopamine D2 receptor in the central nervous system. This antagonism inhibits the downstream signaling cascade typically initiated by dopamine binding.

Pimozide_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine_Vesicle Dopamine Vesicles Dopamine Dopamine Dopamine_Vesicle->Dopamine Release D2_Receptor Dopamine D2 Receptor Dopamine->D2_Receptor Binds G_Protein Gi/o Protein D2_Receptor->G_Protein Activates Adenylate_Cyclase Adenylate Cyclase G_Protein->Adenylate_Cyclase Inhibits cAMP cAMP Adenylate_Cyclase->cAMP Converts ATP ATP ATP->Adenylate_Cyclase PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Decreased Cellular Response PKA->Cellular_Response Leads to Pimozide Pimozide Pimozide->D2_Receptor Antagonizes (Blocks)

Pimozide's antagonism of the Dopamine D2 receptor.

References

Technical Support Center: Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for deuterated internal standards. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during experimental analysis.

Table of Contents

  • FAQs: Isotopic Purity and Signal Contribution

  • FAQs: Chromatographic and Matrix Effects

  • FAQs: Stability and Isotopic Exchange

  • Troubleshooting Guides & Experimental Protocols

FAQs: Isotopic Purity and Signal Contribution

Q1: My blank sample shows a small peak for the analyte when the deuterated internal standard (IS) is present. What is causing this "cross-talk"?

A: This phenomenon, often called "cross-talk" or signal contribution, can arise from two primary sources: the presence of non-deuterated analyte as an impurity in the internal standard material, or the in-source fragmentation of the deuterated IS to a species with the same mass-to-charge ratio (m/z) as the analyte. It can lead to non-linear calibration curves and biased results, especially at low analyte concentrations.[1][2]

Q2: How can I determine if my deuterated IS is contributing to my analyte signal?

A: To diagnose this, prepare a "zero sample" (a blank matrix sample spiked only with the deuterated IS at the working concentration). Analyze this sample and monitor the analyte's mass transition. Any signal detected for the analyte in this sample is a direct measure of the contribution from the internal standard.

Q3: What is an acceptable level of isotopic purity for a deuterated internal standard?

A: While there is no universal standard, higher isotopic purity is always better. It is best to select deuterated compounds with at least 98% isotopic enrichment.[3] High-purity standards minimize the contribution to the analyte signal and improve data accuracy.[3] The acceptable level of unlabeled analyte impurity depends on the required sensitivity of the assay; for high-sensitivity assays, this impurity must be minimal.

Purity LevelRecommendationPotential Impact
> 99%Highly RecommendedMinimal interference and optimal accuracy for sensitive assays.
98-99%Generally AcceptableSuitable for most applications, may require correction at very low analyte levels.[3]
< 98%Use with CautionHigher potential for analyte signal contribution, may compromise assay accuracy.
Q4: My IS is contributing to the analyte signal. How can I correct for this?

A: You can mitigate this issue by:

  • Increasing IS Concentration: In some cases, increasing the concentration of the IS can reduce bias by minimizing the relative contribution of the analyte's isotopes to the IS signal.[2]

  • Using a Nonlinear Calibration Function: A more accurate calibration can be achieved using a nonlinear fitting model that mathematically corrects for the known contribution of the analyte to the IS signal and vice-versa.[1]

  • Monitoring a Different IS Isotope: If the IS has multiple deuterium atoms, you may be able to select a precursor ion for the IS that has no or minimal isotopic contribution from the analyte.[2]

  • Sourcing a Higher Purity Standard: The most straightforward solution is to obtain a new batch of internal standard with higher isotopic purity.

FAQs: Chromatographic and Matrix Effects

Q5: Why is my deuterated internal standard eluting at a slightly different retention time than my analyte?

A: This is a well-documented phenomenon known as the "deuterium isotope effect".[4] The substitution of hydrogen with the heavier deuterium isotope can lead to minor changes in the molecule's physicochemical properties, such as lipophilicity.[4] In reversed-phase chromatography, deuterated compounds typically elute slightly earlier than their non-deuterated counterparts because of weaker interactions with the stationary phase.[5][6][7]

Q6: Can the small retention time shift between my analyte and IS affect my results?

A: Yes, significantly. Even a slight difference in retention time can expose the analyte and the internal standard to different matrix effects.[8] If one compound elutes in a region of high ion suppression while the other does not, the IS will fail to accurately compensate for the variability, leading to inaccurate quantification.[8][9] It has been demonstrated that matrix effects experienced by the analyte and its SIL internal standard can differ by 26% or more due to these slight chromatographic separations.[4]

Q7: What are "matrix effects" and how do they impact my analysis?

A: Matrix effects are the alteration of ionization efficiency by co-eluting components from the sample matrix (e.g., plasma, urine).[4] These effects can cause ion suppression or enhancement, leading to a decrease or increase in the observed signal, respectively.[4] Because matrix effects can be highly variable and unpredictable, a co-eluting internal standard is crucial for accurate quantification.[4][10]

Q8: My deuterated IS is supposed to correct for matrix effects, but I'm still seeing high variability. Why?

A: If the deuterated IS does not perfectly co-elute with the analyte, it may not experience the same degree of ion suppression or enhancement, undermining its ability to correct for these effects.[8] This differential effect is a key reason why achieving complete chromatographic co-elution is critical for a robust method.[11] In some difficult cases, even a co-eluting deuterated standard may not fully correct for matrix effects.[9]

FAQs: Stability and Isotopic Exchange

Q9: What is deuterium back-exchange and how can it compromise my results?

A: Deuterium back-exchange is the replacement of deuterium atoms on the internal standard with protons (hydrogen) from the solvent or sample matrix.[12] This process can convert the IS into the unlabeled analyte, leading to an overestimation of the analyte's concentration. It can also occur during sample processing, chromatography, or even within the mass spectrometer's ion source.[13]

Q10: Which positions on a molecule are most susceptible to back-exchange?

A: Deuterium atoms on heteroatoms like oxygen (-OH) or nitrogen (-NH) are highly susceptible to exchange and should be avoided.[12] Also, deuterium atoms on carbons adjacent to carbonyl groups or on certain aromatic positions can be prone to exchange, especially under acidic or basic conditions.[12][14][15] It is crucial to position isotope labels where exchange is unlikely to occur.[12]

Q11: How can I prevent or minimize deuterium back-exchange?

A: To minimize back-exchange:

  • Control pH: The rate of exchange is highly pH-dependent, with a minimum rate typically between pH 2 and 3.[15][16] Avoid storing standards in acidic or basic solutions.[14]

  • Use Aprotic Solvents: When possible, use aprotic solvents for storing stock solutions.

  • Minimize Sample Processing Time: Reduce the time samples are exposed to aqueous environments, especially at non-optimal pH or elevated temperatures.[13]

  • Choose Stable Labeling Positions: Whenever possible, use standards where deuterium is placed on stable carbon positions. For maximum stability, consider standards labeled with ¹³C or ¹⁵N, which are not subject to exchange.[12]

Troubleshooting Guides & Experimental Protocols

Guide 1: Troubleshooting Poor Internal Standard Performance

This workflow helps diagnose common issues when your deuterated internal standard is not providing reliable results.

G start Start: Inconsistent IS Area or Inaccurate QC Results check_purity Q: Is there a signal for the analyte in a sample containing ONLY the IS? start->check_purity yes_purity Yes check_purity->yes_purity  Yes no_purity No check_purity->no_purity  No purity_issue Potential Issue: 1. Isotopic impurity in IS. 2. In-source fragmentation of IS. yes_purity->purity_issue check_chrom Q: Do the analyte and IS peaks perfectly co-elute? no_purity->check_chrom yes_chrom Yes check_chrom->yes_chrom  Yes no_chrom No check_chrom->no_chrom  No check_stability Q: Does the analyte/IS ratio change over time in a prepared sample? yes_chrom->check_stability chrom_issue Potential Issue: Deuterium Isotope Effect is causing chromatographic separation, leading to differential matrix effects. no_chrom->chrom_issue yes_stability Yes check_stability->yes_stability  Yes no_stability No check_stability->no_stability  No stability_issue Potential Issue: Deuterium back-exchange is occurring. Review label position and sample handling (pH, temperature, time). yes_stability->stability_issue end_issue Issue may be related to other factors (e.g., instrument performance, sample extraction variability). no_stability->end_issue

Caption: Troubleshooting workflow for deuterated IS issues.
Protocol 1: Assessing Isotopic Purity and Signal Contribution

This protocol determines the level of unlabeled analyte present in the deuterated internal standard solution.

Objective: To quantify the percentage contribution of the internal standard to the native analyte signal.

Materials:

  • Deuterated internal standard (IS) stock solution

  • Analyte stock solution

  • Blank matrix (e.g., drug-free plasma)

  • LC-MS/MS system

Methodology:

  • Prepare a "Zero Sample":

    • Take a known volume of blank matrix.

    • Spike it with the deuterated IS to the final concentration used in your analytical method.

    • Do NOT add any of the non-deuterated analyte.

  • Prepare a Low-Level Calibrator:

    • Take the same volume of blank matrix.

    • Spike it with the analyte to a low, but accurately measurable, concentration (e.g., the Lower Limit of Quantification, LLOQ).

    • Do NOT add the internal standard.

  • Analysis:

    • Inject and analyze the "Zero Sample" on the LC-MS/MS. Measure the peak area of the analyte's mass transition. This is Area_Contribution.

    • Inject and analyze the "Low-Level Calibrator". Measure the peak area of the analyte's mass transition. This is Area_LLOQ.

  • Calculation:

    • Calculate the percentage contribution using the following formula: % Contribution = (Area_Contribution / Area_LLOQ) * 100%

    • Interpretation: This result shows how much of the signal at your LLOQ level is actually coming from your internal standard. A high percentage indicates a significant purity issue that could affect assay accuracy.

Protocol 2: Evaluating Deuterium Back-Exchange

This protocol assesses the stability of the deuterium label on the internal standard over time in the sample matrix.

Objective: To determine if deuterium atoms are exchanging with protons from the sample matrix or solvent under typical experimental conditions.

Materials:

  • Deuterated internal standard (IS)

  • Blank matrix

  • LC-MS/MS system

Methodology:

  • Sample Preparation:

    • Prepare a set of identical QC samples by spiking the blank matrix with the deuterated IS at a known concentration.

    • Ensure the preparation mimics your routine analytical procedure (e.g., same pH, extraction solvent, etc.).

  • Time-Point Analysis:

    • Immediately after preparation (T=0), analyze one of the QC samples. Record the peak areas for both the deuterated IS and the non-deuterated analyte channel.

    • Incubate the remaining QC samples under conditions that simulate your entire analytical process (e.g., at room temperature on the autosampler).

    • Analyze the QC samples at subsequent time points (e.g., T=2h, 4h, 8h, 24h).

  • Data Evaluation:

    • For each time point, monitor two things:

      • The peak area of the deuterated IS. A significant decrease may indicate degradation.

      • The peak area in the non-deuterated analyte channel. A significant increase over time indicates that the deuterated IS is converting to the non-deuterated analyte via back-exchange.

    • Interpretation: A stable internal standard will show a consistent peak area, and there will be no significant increase in the analyte signal over the course of the experiment. A 28% increase in the non-labeled compound was observed after incubating plasma with a deuterated compound for just one hour in one reported case, rendering the IS unsuitable.

Diagram 2: Process for Evaluating a New Lot of Deuterated IS

This diagram outlines the essential steps for qualifying a new batch of deuterated internal standard before its use in routine analysis.

G start Receive New Lot of Deuterated Internal Standard prep_sol Prepare Stock Solution start->prep_sol check_purity 1. Assess Isotopic Purity (Protocol 1) prep_sol->check_purity purity_pass Purity Acceptable? check_purity->purity_pass check_chrom 2. Verify Chromatographic Co-elution with Analyte purity_pass->check_chrom Yes reject Reject Lot purity_pass->reject No chrom_pass Co-elution Achieved? check_chrom->chrom_pass check_stability 3. Evaluate Label Stability (Protocol 2 - Back-Exchange) chrom_pass->check_stability Yes chrom_pass->reject No stability_pass Label Stable? check_stability->stability_pass stability_pass->reject No accept Accept Lot for Use stability_pass->accept Yes

Caption: Workflow for qualifying a new lot of deuterated IS.

References

Pimozide-d4 Isotopic Purity Testing: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for assessing the isotopic purity of Pimozide-d4.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its isotopic purity important?

This compound is a stable isotope-labeled (SIL) version of Pimozide, an antipsychotic drug.[1][2] In this compound, four hydrogen atoms have been replaced by deuterium. It is commonly used as an internal standard in quantitative bioanalytical assays, such as those using liquid chromatography-mass spectrometry (LC-MS), to ensure accurate measurement of Pimozide in biological samples.[3] The isotopic purity, which is the percentage of the compound that contains the desired number of deuterium atoms, is critical. Impurities with fewer deuterium atoms (d0, d1, d2, d3) can interfere with the quantification of the unlabeled drug, leading to inaccurate results.

Q2: Which analytical techniques are most suitable for determining the isotopic purity of this compound?

High-Resolution Mass Spectrometry (HRMS) coupled with liquid chromatography (LC) is the preferred method for determining isotopic purity.[4] This technique can resolve the different isotopologues (molecules that differ only in their isotopic composition) and provide their relative abundances. Nuclear Magnetic Resonance (NMR) spectroscopy, specifically ¹H NMR and ²H NMR, can also be used to confirm the position of the deuterium labels and provide insights into the isotopic enrichment.

Q3: What are the expected molecular weights and m/z values for Pimozide and this compound?

The following table summarizes the key mass-related information for Pimozide and its deuterated analog.

CompoundMolecular FormulaMonoisotopic Mass (Da)[M+H]⁺ m/z
PimozideC₂₈H₂₉F₂N₃O461.2279462.2351
This compoundC₂₈H₂₅D₄F₂N₃O465.2530466.2603

Data sourced from PubChem and other chemical suppliers.[1][5]

Q4: What are common adducts observed for Pimozide in electrospray ionization (ESI) mass spectrometry?

In positive mode ESI, besides the protonated molecule [M+H]⁺, it is common to observe adducts with sodium [M+Na]⁺ and potassium [M+K]⁺.[6] The presence of these adducts can complicate the mass spectrum, so it is important to recognize their characteristic mass shifts.

Adduct IonMass Difference (from [M+H]⁺)
[M+Na]⁺+22 Da
[M+K]⁺+38 Da

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the isotopic purity testing of this compound by LC-MS.

Issue 1: Poor Chromatographic Peak Shape (Tailing, Splitting, or Broadening)

Possible Causes & Solutions

CauseSolution
Inappropriate Solvent for Sample Dilution: Injecting a sample in a solvent stronger than the mobile phase.Dilute the sample in a solvent that is the same strength as or weaker than the initial mobile phase.
Column Contamination: Buildup of contaminants on the column frit or stationary phase.Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column.
Secondary Interactions: Silanol groups on the column interacting with the basic nitrogen atoms in Pimozide.Use a mobile phase with an appropriate pH and buffer to suppress silanol interactions. Consider using a column with end-capping.
Column Overload: Injecting too much sample mass onto the column.Reduce the injection volume or the sample concentration.
Issue 2: Inaccurate Isotopic Purity Calculation

Possible Causes & Solutions

CauseSolution
Isotopic Crosstalk: Contribution of the unlabeled (d0) signal to the d1 peak due to natural abundance of ¹³C.Correct for the natural isotopic abundance of carbon when calculating the purity. This can often be done using the software provided with the mass spectrometer.
Poor Mass Resolution: Inability to distinguish between the different isotopologues (d0, d1, d2, d3, d4).Ensure the mass spectrometer is properly calibrated and operating at a high resolution. Use a Time-of-Flight (TOF) or Orbitrap mass analyzer for better resolution.[4]
Non-linearity of Detector Response: The detector response is not linear across the concentration range of the different isotopologues.Analyze a dilution series of a known standard to confirm the linearity of the detector response.
Presence of Impurities with the Same Nominal Mass: An impurity may be co-eluting with this compound.Use high-resolution mass spectrometry to differentiate between the analyte and the impurity based on their exact masses.
Issue 3: Low Signal Intensity or No Signal

Possible Causes & Solutions

CauseSolution
Incorrect Mass Spectrometer Settings: The instrument is not set to monitor the correct m/z for this compound.Verify the precursor ion m/z is set to 466.26 for [M+H]⁺ of this compound.
Ion Suppression: Components of the mobile phase or sample matrix are interfering with the ionization of this compound.Optimize the mobile phase composition. Consider using a lower flow rate or a different ionization source if available. Improve sample clean-up procedures.
Sample Degradation: Pimozide may be sensitive to certain conditions.Prepare fresh samples and standards. A study has shown Pimozide is sensitive to UV light and alkaline conditions.[7]
Instrument Malfunction: Issues with the ion source, transfer optics, or detector.Perform routine instrument maintenance and calibration. Check for leaks or blockages in the LC system.

Experimental Protocols

Protocol 1: LC-MS/MS Method for Isotopic Purity Assessment

This protocol outlines a general method for determining the isotopic purity of this compound.

  • Standard Preparation:

    • Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

    • Dilute the stock solution with the initial mobile phase to a final concentration of 1 µg/mL.

  • LC Conditions:

    • Column: A C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 5 µm particle size).[7][8]

    • Mobile Phase: A gradient of 5 mM ammonium acetate in water (A) and methanol/acetonitrile (B).

    • Flow Rate: 0.2 mL/min.

    • Injection Volume: 5 µL.

  • MS Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Mode: Full scan from m/z 450-480 to observe all isotopologues.

    • Resolution: Set to a high resolution (e.g., >10,000) to resolve the isotopic peaks.

    • Data Analysis:

      • Extract the ion chromatograms for the [M+H]⁺ ions of Pimozide (m/z 462.24), d1 (463.24), d2 (464.25), d3 (465.25), and d4 (466.26).

      • Integrate the peak areas for each isotopologue.

      • Calculate the isotopic purity using the following formula:

Visualizations

Diagram 1: Troubleshooting Workflow for Inaccurate Isotopic Purity

Troubleshooting_Isotopic_Purity start Inaccurate Isotopic Purity Result check_resolution Is Mass Resolution Sufficient to Separate Isotopologues? start->check_resolution check_crosstalk Isotopic Crosstalk Correction Applied? check_resolution->check_crosstalk Yes improve_resolution Increase MS Resolution or Use HRMS check_resolution->improve_resolution No check_linearity Is Detector Response Linear? check_crosstalk->check_linearity Yes apply_correction Apply Natural Abundance Correction check_crosstalk->apply_correction No check_impurities Co-eluting Impurities Present? check_linearity->check_impurities Yes run_calibration Run Calibration Curve check_linearity->run_calibration No improve_chromatography Optimize LC Method for Better Separation check_impurities->improve_chromatography Yes end_node Accurate Purity Measurement check_impurities->end_node No improve_resolution->check_crosstalk apply_correction->check_linearity run_calibration->check_impurities improve_chromatography->end_node

Caption: A logical workflow for troubleshooting inaccurate isotopic purity results.

Diagram 2: Experimental Workflow for this compound Purity Analysis

Experimental_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS Analysis cluster_data Data Analysis prep_standard Prepare this compound Standard (e.g., 1 µg/mL) inject_sample Inject Sample onto LC System prep_standard->inject_sample prep_blank Prepare Solvent Blank prep_blank->inject_sample separation Chromatographic Separation on C18 Column inject_sample->separation ionization Electrospray Ionization (ESI+) separation->ionization detection High-Resolution Mass Spectrometry (Full Scan) ionization->detection extract_ions Extract Ion Chromatograms for d0 to d4 Isotopologues detection->extract_ions integrate_peaks Integrate Peak Areas extract_ions->integrate_peaks calculate_purity Calculate Isotopic Purity integrate_peaks->calculate_purity result Final Isotopic Purity Report calculate_purity->result

Caption: A step-by-step workflow for this compound isotopic purity analysis.

References

Technical Support Center: Pimozide-d4 Mass Shift Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the mass shift analysis of Pimozide-d4. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance, troubleshoot common experimental issues, and answer frequently asked questions related to the use of this compound as an internal standard in mass spectrometry-based assays.

Frequently Asked Questions (FAQs)

Q1: What is the expected mass and mass shift for this compound relative to Pimozide?

A1: The expected monoisotopic mass for Pimozide is 461.2279 Da, and for this compound, it is 465.2530 Da.[1][2] This results in an expected mass shift of approximately 4.0251 Da. When analyzing the protonated molecules ([M+H]⁺) in positive ion mode, the expected m/z values will be approximately 462.2351 for Pimozide and 466.2602 for this compound.

Q2: Where are the deuterium labels located on the this compound molecule?

A2: The four deuterium atoms in this compound are located on one of the p-fluorophenyl rings, specifically at the 2, 3, 5, and 6 positions.[2] This placement on an aromatic ring makes the labels generally stable and at low risk of back-exchange under typical analytical conditions.

Q3: Why is the retention time of this compound different from that of unlabeled Pimozide?

A3: It is common for deuterated compounds to exhibit a slight shift in chromatographic retention time compared to their non-deuterated analogs, typically eluting slightly earlier in reversed-phase liquid chromatography.[3] This phenomenon is known as the deuterium isotope effect, which arises from subtle differences in the physicochemical properties, such as polarity, between C-H and C-D bonds.[3][4]

Q4: Can the deuterium atoms on this compound exchange back to hydrogen?

A4: The deuterium labels on the aromatic ring of this compound are chemically stable and not prone to back-exchange under standard LC-MS conditions. However, it is a good practice to avoid prolonged storage of deuterated standards in strongly acidic or basic solutions to minimize any potential risk of exchange.[5]

Troubleshooting Guide

This guide addresses common issues encountered during the mass shift analysis of this compound.

Issue 1: Incorrect or Unexpected Mass Shift Observed
Potential Cause Troubleshooting Step
Mass Spectrometer Calibration Recalibrate the mass spectrometer across the relevant mass range. Poor calibration is a common source of mass accuracy issues.[6]
Incorrect Isotope Monitored Verify that you are extracting the correct ion. Ensure you are looking for the monoisotopic peak of the protonated molecule ([M+H]⁺) and not a different adduct (e.g., [M+Na]⁺) or isotope.
Isotopic Impurity The this compound standard may contain a distribution of isotopic species (d0, d1, d2, d3). Check the certificate of analysis for isotopic purity. The observed mass spectrum will be a composite of these species.
In-source Fragmentation/Adduct Formation The observed mass may correspond to a fragment or an unexpected adduct. Optimize ion source settings (e.g., temperatures, voltages) to minimize undesired fragmentation or adduct formation.[7]
Issue 2: Variable or Drifting Retention Times
Potential Cause Troubleshooting Step
LC System Equilibration Ensure the LC column is fully equilibrated with the mobile phase before starting the analytical run. Flush the column with 10-20 volumes of the initial mobile phase.[6]
Air Bubbles in the System Air bubbles in the pump or lines can cause flow rate fluctuations, leading to retention time shifts.[8] Purge the LC pumps and ensure mobile phase solvents are properly degassed.[7][9]
Mobile Phase Composition An error in mobile phase preparation can significantly alter retention times.[9] Prepare fresh mobile phases, ensuring accurate pH and solvent ratios.
Column Temperature Fluctuations Inconsistent column temperature can lead to retention time drift. Use a thermostatically controlled column compartment to maintain a stable temperature.[9]
Column Degradation Over time, columns can degrade or become contaminated, affecting retention.[6] Try washing the column according to the manufacturer's instructions or replace it if necessary.
Issue 3: Poor Signal Intensity or Sensitivity
Potential Cause Troubleshooting Step
Ion Source Contamination A dirty ion source can suppress the signal. Clean the ion source components, such as the capillary and orifice plate.
Suboptimal Ionization Parameters Source parameters (e.g., gas flow, temperature, spray voltage) may not be optimized for Pimozide. Perform a tuning and optimization of the mass spectrometer using a standard solution.
Matrix Effects Components from the sample matrix (e.g., plasma, urine) can suppress the ionization of the analyte, leading to a lower signal.[7] Improve the sample preparation method (e.g., use solid-phase extraction) to remove interferences.
Sample Degradation Pimozide may be unstable in the prepared sample. Prepare fresh samples and standards and analyze them promptly.[7]

Data Presentation

Table 1: Molecular Properties of Pimozide and this compound

CompoundMolecular FormulaMonoisotopic Mass (Da)Molar Mass ( g/mol )Expected [M+H]⁺ (m/z)
PimozideC₂₈H₂₉F₂N₃O461.2279[1]461.5[1]462.2351
This compoundC₂₈H₂₅D₄F₂N₃O465.2530[2]465.6[2]466.2602

Table 2: Common Fragments of Pimozide

Note: Fragmentation of this compound is expected to be similar, with a +4 Da shift for fragments containing the deuterated phenyl ring.

Precursor Ion (m/z)Fragment Ion (m/z)Putative Structure/Loss
462.2230[C₁₄H₁₃F₂N]⁺ fragment
462.2217[C₁₃H₁₀F₂N]⁺ fragment
462.2187Benzimidazolinone-piperidine fragment

Experimental Protocols

General Protocol for LC-MS/MS Analysis of Pimozide

This protocol provides a starting point for method development. Optimization is required for specific instrumentation and sample matrices.

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 100 µL of plasma, add 10 µL of this compound internal standard working solution.

    • Add 50 µL of a basifying agent (e.g., 0.1 M NaOH).

    • Add 500 µL of an organic extraction solvent (e.g., methyl tert-butyl ether).

    • Vortex for 2 minutes, then centrifuge at 10,000 x g for 5 minutes.

    • Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm).[10]

    • Mobile Phase A: 5 mM Ammonium Acetate in water, pH 3.5.[10]

    • Mobile Phase B: Methanol.[10]

    • Gradient: Start at 40% B, increase to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and re-equilibrate.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 40 °C.

  • Mass Spectrometer Settings (Triple Quadrupole):

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Monitoring Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions (Example):

      • Pimozide: Q1: 462.2 -> Q3: 230.1 (Quantifier), 462.2 -> 187.1 (Qualifier)

      • This compound: Q1: 466.2 -> Q3: 234.1 (Quantifier), 466.2 -> 187.1 (Qualifier)

    • Source Parameters: Optimize gas flows, temperatures, and voltages for the specific instrument.

Visualizations

Mass_Shift_Troubleshooting start Mass Shift Issue Detected check_mass Is the observed mass shift correct (~4.03 Da)? start->check_mass check_rt Is the retention time (RT) stable and reproducible? check_mass->check_rt Yes mass_no No check_mass->mass_no No check_intensity Is signal intensity adequate? check_rt->check_intensity Yes rt_no No check_rt->rt_no No intensity_no No check_intensity->intensity_no No end_node Problem Resolved check_intensity->end_node Yes recalibrate Action: Recalibrate Mass Spectrometer mass_no->recalibrate check_adducts Action: Check for non-protonated adducts (e.g., [M+Na]+) recalibrate->check_adducts check_purity Action: Verify Isotopic Purity of Standard check_adducts->check_purity check_purity->end_node check_lc Troubleshoot LC System: - Check for leaks/bubbles - Remake mobile phase - Check column health rt_no->check_lc check_lc->end_node check_source Troubleshoot MS Source: - Clean ion source - Optimize parameters - Check for matrix effects intensity_no->check_source check_source->end_node

Caption: Troubleshooting workflow for this compound analysis.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing p1 Add Plasma Sample p2 Spike Internal Standard (this compound) p1->p2 p3 Liquid-Liquid Extraction p2->p3 p4 Evaporate & Reconstitute p3->p4 a1 Inject Sample p4->a1 a2 Chromatographic Separation (C18) a1->a2 a3 Mass Spectrometry (ESI+, MRM) a2->a3 d1 Integrate Peak Areas (Analyte & IS) a3->d1 d2 Calculate Peak Area Ratios d1->d2 d3 Generate Calibration Curve d2->d3 d4 Quantify Pimozide Concentration d3->d4

References

Technical Support Center: Overcoming Ion Suppression with Pimozide-d4

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Pimozide-d4 to mitigate ion suppression in LC-MS/MS bioanalysis.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern in LC-MS/MS analysis?

Ion suppression is a matrix effect that occurs during LC-MS/MS analysis, leading to a decreased response for the analyte of interest.[1][2] This phenomenon arises when co-eluting endogenous or exogenous compounds in the sample matrix interfere with the ionization of the target analyte in the mass spectrometer's ion source.[1][3] The consequences of ion suppression can be severe, leading to poor accuracy, imprecision, and reduced sensitivity in quantitative bioanalytical methods.[4] It is a significant concern as it can compromise the validity of experimental results.[1]

Q2: How does this compound help in overcoming ion suppression?

This compound is a stable isotope-labeled internal standard (SIL-IS). The use of a SIL-IS that co-elutes with the analyte is a primary strategy to normalize and compensate for ion suppression.[2][5] Since this compound is chemically identical to its unlabeled counterpart (the analyte, in a hypothetical scenario where it's used as an IS for Pimozide), it exhibits similar behavior during sample preparation, chromatography, and ionization.[6] Any ion suppression affecting the analyte will similarly affect this compound. By calculating the ratio of the analyte response to the internal standard response, the variability caused by ion suppression can be effectively canceled out, leading to more accurate and reliable quantification.[2][5]

Q3: When should I consider using a stable isotope-labeled internal standard like this compound?

You should consider using a SIL-IS like this compound in any quantitative LC-MS/MS bioanalytical method, especially when dealing with complex biological matrices such as plasma, serum, or tissue homogenates.[5] Regulatory bodies like the European Medicines Agency (EMA) have noted that a vast majority of submitted bioanalytical method validations incorporate SIL-IS.[5] Their use is crucial for developing robust and reliable methods, particularly for pharmacokinetic studies.[5][7]

Q4: Can this compound completely eliminate ion suppression?

While this compound is highly effective in compensating for ion suppression, it may not completely eliminate the underlying issue.[8] The goal of using a SIL-IS is to correct for the variability introduced by matrix effects.[5] However, significant ion suppression can still lead to a decrease in the overall signal intensity for both the analyte and the internal standard, potentially impacting the method's sensitivity and reaching the lower limit of quantification (LLOQ). Therefore, it is still crucial to optimize sample preparation and chromatographic conditions to minimize the sources of ion suppression.[7]

Troubleshooting Guide

Problem 1: I am observing significant signal variability for my analyte, even with the use of this compound.

  • Possible Cause: Differential matrix effects between the analyte and this compound. Although rare for a SIL-IS, slight differences in retention time, especially with ultra-high-performance liquid chromatography (UHPLC), can expose the analyte and internal standard to slightly different matrix components, leading to differential ion suppression.[8][9]

  • Solution:

    • Optimize Chromatography: Adjust the chromatographic gradient to ensure the analyte and this compound co-elute as closely as possible.

    • Improve Sample Preparation: Enhance your sample cleanup procedure to remove more of the interfering matrix components. Consider switching from protein precipitation to liquid-liquid extraction (LLE) or solid-phase extraction (SPE) for a cleaner sample.[3]

    • Post-Column Infusion Experiment: Conduct a post-column infusion experiment to identify the regions of significant ion suppression in your chromatogram. This will help in adjusting the chromatography to move the analyte and IS to a cleaner region.

Problem 2: The signal intensity for both my analyte and this compound is very low.

  • Possible Cause: Severe ion suppression is affecting both the analyte and the internal standard. This can be due to a high concentration of interfering substances in the sample matrix.[3]

  • Solution:

    • Sample Dilution: Diluting the sample can reduce the concentration of matrix components causing suppression.[1]

    • Advanced Sample Preparation: Implement a more rigorous sample preparation technique. SPE can be particularly effective at removing phospholipids, a major cause of ion suppression in plasma samples.

    • Check for Contamination: Ensure that there are no external sources of contamination, such as plasticizers from collection tubes or detergents, that could be contributing to ion suppression.[1][10]

Problem 3: My calibration curve is non-linear at higher concentrations.

  • Possible Cause: Saturation of the electrospray ionization (ESI) process. At high concentrations, there can be competition for the available charge on the ESI droplets, leading to a non-linear response.[4]

  • Solution:

    • Extend the Calibration Range: If the non-linearity is at the upper end, you may need to adjust your calibration range to lower concentrations.

    • Dilute Samples: For unknown samples that fall in the non-linear range, dilution with a blank matrix is necessary to bring the concentration within the linear portion of the curve.

    • Optimize Ion Source Parameters: Experiment with ion source parameters such as spray voltage and gas flows to potentially extend the linear dynamic range.

Experimental Protocols

Protocol 1: Assessment of Ion Suppression using Post-Column Infusion

This protocol helps to identify the regions of ion suppression in a chromatographic run.

  • System Setup:

    • Configure the LC-MS/MS system as you would for your analytical method.

    • Introduce a 'T' junction between the analytical column and the mass spectrometer's ion source.

    • Use a syringe pump to deliver a constant flow of a solution containing the analyte and this compound into the mobile phase stream via the 'T' junction.

  • Procedure:

    • Begin infusing the analyte and this compound solution at a constant rate.

    • Inject a blank, extracted matrix sample onto the LC column.

    • Monitor the signal intensity of the analyte and this compound throughout the chromatographic run.

  • Interpretation of Results:

    • A stable, flat baseline indicates no ion suppression.

    • Dips or decreases in the baseline signal correspond to regions where co-eluting matrix components are causing ion suppression.

Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)

This protocol provides a general guideline for a more thorough sample cleanup to reduce matrix effects.

  • Conditioning: Condition a suitable SPE cartridge (e.g., a mixed-mode or polymeric sorbent) with methanol followed by water.

  • Loading: Load the pre-treated plasma sample (e.g., diluted or acidified) onto the SPE cartridge.

  • Washing: Wash the cartridge with a weak organic solvent to remove hydrophilic interferences.

  • Elution: Elute the analyte and this compound from the cartridge using a stronger organic solvent.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the initial mobile phase.

Quantitative Data Summary

The following tables represent hypothetical data to illustrate the effectiveness of using this compound as an internal standard to correct for ion suppression.

Table 1: Analyte Response with and without Ion Suppression

Sample TypeAnalyte Peak Area (without IS)% Ion Suppression
Analyte in Solvent1,000,0000%
Analyte in Extracted Plasma450,00055%

Table 2: Correction of Ion Suppression using this compound

Sample TypeAnalyte Peak AreaThis compound Peak AreaAnalyte/IS Ratio
Analyte in Solvent1,000,0001,200,0000.833
Analyte in Extracted Plasma450,000540,0000.833

As shown in Table 2, despite a 55% reduction in the absolute peak areas for both the analyte and this compound due to ion suppression, the ratio of their peak areas remains constant. This demonstrates the ability of the stable isotope-labeled internal standard to provide accurate quantification in the presence of matrix effects.

Visualizations

IonSuppressionWorkflow cluster_SamplePrep Sample Preparation cluster_LCMS LC-MS/MS Analysis cluster_DataAnalysis Data Analysis Plasma Plasma Sample (Analyte + Matrix) Add_IS Add this compound (IS) Plasma->Add_IS Extraction Extraction (e.g., SPE, LLE) Add_IS->Extraction LC_Separation LC Separation Extraction->LC_Separation ESI Electrospray Ionization (ESI) LC_Separation->ESI MS_Detection MS/MS Detection ESI->MS_Detection Ion_Suppression Ion Suppression ESI->Ion_Suppression Matrix Components Cause Suppression Peak_Integration Peak Integration (Analyte & IS) MS_Detection->Peak_Integration Ratio_Calculation Calculate Analyte/IS Ratio Peak_Integration->Ratio_Calculation Quantification Quantification Ratio_Calculation->Quantification Ratio_Calculation->Ion_Suppression Ratio Corrects for Suppression Effect

Caption: Experimental workflow for bioanalysis using a stable isotope-labeled internal standard to mitigate ion suppression.

TroubleshootingFlowchart Start Start: Inaccurate or Imprecise Results with this compound Check_Coelution Are Analyte and This compound co-eluting perfectly? Start->Check_Coelution Low_Signal Is the signal for BOTH analyte and IS low? Check_Coelution->Low_Signal Yes Optimize_LC Optimize LC Method for Co-elution Check_Coelution->Optimize_LC No Improve_Cleanup Improve Sample Cleanup (e.g., switch to SPE) Low_Signal->Improve_Cleanup Yes Post_Column_Infusion Perform Post-Column Infusion Experiment Low_Signal->Post_Column_Infusion No Optimize_LC->Check_Coelution Dilute_Sample Dilute Sample to Reduce Matrix Concentration Improve_Cleanup->Dilute_Sample End Re-validate Method Dilute_Sample->End Post_Column_Infusion->End

Caption: A logical troubleshooting flowchart for addressing issues when using this compound to correct for ion suppression.

References

Pimozide-d4 HPLC Analysis: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering peak shape problems during the HPLC analysis of Pimozide-d4.

Frequently Asked Questions (FAQs)

Q1: What are the most common peak shape problems observed with this compound in HPLC?

A1: The most frequently encountered issues are peak tailing, peak fronting, and split peaks. These problems can affect the accuracy and reproducibility of your analytical method.

Q2: Why is my this compound peak tailing?

A2: Peak tailing for this compound, a basic compound, is often caused by secondary interactions between the analyte and residual silanol groups on the silica-based stationary phase of the HPLC column.[1][2][3] Other contributing factors can include operating the mobile phase near the pKa of Pimozide, using a low buffer concentration, or having excessive extra-column volume.[1][4]

Q3: What causes peak fronting in my this compound chromatogram?

A3: Peak fronting is typically a result of column overloading, where too much sample is injected onto the column.[5][6] It can also be caused by using a sample solvent that is stronger than the mobile phase or by the presence of a column void.[5][6]

Q4: I am observing split peaks for this compound. What could be the reason?

A4: Split peaks can arise from several issues, including a contaminated or blocked guard column or analytical column inlet frit, a void in the column packing, or co-elution with an interfering compound.[5][7][8] An injection solvent that is not compatible with the mobile phase can also lead to peak splitting.

Troubleshooting Guides

Problem 1: Peak Tailing

PeakTailing Start Peak Tailing Observed CheckColumn Check Column Type Start->CheckColumn CheckMobilePhase Check Mobile Phase Start->CheckMobilePhase CheckSystem Check HPLC System Start->CheckSystem EndCapped Use End-Capped or Polar-Embedded Column CheckColumn->EndCapped Basic Compound Interaction AdjustpH Adjust Mobile Phase pH CheckMobilePhase->AdjustpH pH near pKa IncreaseBuffer Increase Buffer Strength CheckMobilePhase->IncreaseBuffer Low Buffer Capacity ReduceTubing Minimize Tubing Length/ID CheckSystem->ReduceTubing Extra-Column Volume Solution Symmetrical Peak EndCapped->Solution AdjustpH->Solution IncreaseBuffer->Solution ReduceTubing->Solution

Troubleshooting workflow for peak tailing.

Symptoms: The peak has an asymmetrical shape with a "tail" extending from the back of the peak. The tailing factor is greater than 1.2.

Possible Causes and Solutions:

Cause Recommended Action Expected Outcome
Secondary Silanol Interactions [1][2][3]Use a modern, high-purity, end-capped C18 or a polar-embedded column to shield the basic this compound from active silanol sites.Reduced tailing and a more symmetrical peak shape.
Inappropriate Mobile Phase pH [1][4]Adjust the mobile phase pH to be at least 2 pH units below the pKa of this compound. For basic compounds, a lower pH (e.g., pH 2.5-3.5) protonates the silanol groups, minimizing unwanted interactions.Improved peak symmetry and consistent retention times.
Insufficient Buffer Concentration [4]Increase the buffer concentration to a range of 20-50 mM to ensure stable pH throughout the analysis.Sharper, more symmetrical peaks.
Extra-Column Volume [1][9]Minimize the length and internal diameter of all tubing between the injector and the detector. Ensure all fittings are properly connected to avoid dead volume.Reduced band broadening and less peak tailing.
Problem 2: Peak Fronting

PeakFronting Start Peak Fronting Observed CheckSample Check Sample Concentration and Injection Volume Start->CheckSample CheckSolvent Check Sample Solvent Start->CheckSolvent CheckColumn Inspect Column Start->CheckColumn ReduceLoad Reduce Injection Volume or Dilute Sample CheckSample->ReduceLoad Column Overload MatchSolvent Dissolve Sample in Initial Mobile Phase CheckSolvent->MatchSolvent Solvent Stronger than Mobile Phase ReplaceColumn Replace Column if Void is Present CheckColumn->ReplaceColumn Column Void/Collapse Solution Symmetrical Peak ReduceLoad->Solution MatchSolvent->Solution ReplaceColumn->Solution

Troubleshooting workflow for peak fronting.

Symptoms: The peak is asymmetrical with the front of the peak being less steep than the back.

Possible Causes and Solutions:

Cause Recommended Action Expected Outcome
Column Overload [5][6]Reduce the injection volume or dilute the sample.Restoration of a symmetrical peak shape.
Inappropriate Sample Solvent [5]Dissolve the this compound sample in the initial mobile phase composition. If a stronger solvent must be used, reduce the injection volume.Sharper and more symmetrical peaks.
Column Collapse or Void [6]This can occur with highly aqueous mobile phases. Flush the column with 100% acetonitrile. If the problem persists, the column may need to be replaced.[6]Improved peak shape, although column replacement is often necessary.
Problem 3: Split Peaks

SplitPeaks Start Split Peak Observed CheckGuardColumn Check Guard Column Start->CheckGuardColumn CheckFrit Check Column Inlet Frit Start->CheckFrit CheckColumnBed Check Column Bed Start->CheckColumnBed CheckSamplePrep Check Sample Preparation and Solvent Start->CheckSamplePrep ReplaceGuard Replace Guard Column CheckGuardColumn->ReplaceGuard Contaminated Backflush Backflush or Replace Frit/ Column CheckFrit->Backflush Blocked ReplaceColumn Replace Column CheckColumnBed->ReplaceColumn Void/Channel AdjustSolvent Ensure Sample Solvent is Compatible with Mobile Phase CheckSamplePrep->AdjustSolvent Incompatible Solution Single, Sharp Peak ReplaceGuard->Solution Backflush->Solution ReplaceColumn->Solution AdjustSolvent->Solution

Troubleshooting workflow for split peaks.

Symptoms: A single peak appears as two or more closely eluting peaks.

Possible Causes and Solutions:

Cause Recommended Action Expected Outcome
Contaminated Guard or Analytical Column [5]Remove the guard column and re-run the analysis. If the peak shape improves, replace the guard column. If the problem persists, try back-flushing the analytical column. If this doesn't resolve the issue, the column may need to be replaced.A single, well-defined peak.
Blocked Inlet Frit [8]Back-flush the column to dislodge any particulate matter. If the pressure remains high and the peak shape is poor, the frit may need to be replaced (if possible with your column hardware) or the entire column replaced.Normal operating pressure and a single peak.
Column Void or Channeling [8]A void or channel in the column packing can cause the sample to travel through different paths, resulting in a split peak. This usually requires column replacement.A single, Gaussian peak with a new column.
Sample Solvent Incompatibility Ensure the sample is dissolved in a solvent that is of similar or weaker strength than the mobile phase.A single, sharp peak.

Experimental Protocols

Recommended HPLC Method for this compound

This method is a starting point and may require optimization based on your specific instrumentation and sample matrix.

Parameter Condition
Column End-capped C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile: 50 mM Disodium hydrogen phosphate buffer (pH 6.2) (60:40 v/v)[10]
Flow Rate 1.0 mL/min[10]
Injection Volume 10 µL
Temperature Ambient or 30 °C
Detection UV at 280 nm[10]
Sample Solvent Mobile Phase
Column Equilibration and Cleaning Protocol
  • Equilibration: Before analysis, equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Post-Analysis Wash: After completing your analytical run, wash the column with a solution that is strong enough to elute any strongly retained compounds. A common practice for reversed-phase columns is to wash with a high percentage of organic solvent (e.g., 90% acetonitrile in water).

  • Storage: For short-term storage (overnight), the column can be left in the mobile phase (if it does not contain buffers that can precipitate). For long-term storage, flush the column with a mixture of acetonitrile and water (e.g., 50:50) and ensure the end-fittings are securely capped.

References

Technical Support Center: Analysis of Pimozide-d4 in Urine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) for minimizing matrix effects during the analysis of Pimozide-d4 in urine samples.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a concern in urine analysis?

A1: Matrix effects are the alteration of ionization efficiency of an analyte by the co-eluting components in the sample matrix. In urine, these components can include salts, urea, creatinine, and various endogenous and exogenous compounds. These effects can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), compromising the accuracy, precision, and sensitivity of the analytical method.[1][2]

Q2: Why is a deuterated internal standard like this compound used?

A2: A stable isotope-labeled internal standard (SIL-IS) like this compound is the most effective tool to compensate for matrix effects. Since this compound is chemically identical to the analyte (Pimozide), it co-elutes and experiences the same ionization suppression or enhancement. By calculating the ratio of the analyte signal to the internal standard signal, the variability caused by matrix effects can be normalized, leading to more accurate and precise quantification.

Q3: What are the common sample preparation techniques to minimize matrix effects for this compound in urine?

A3: The most common techniques are:

  • Dilute-and-Shoot: This is the simplest method, involving the dilution of the urine sample with a suitable solvent before injection. While fast and inexpensive, it may not be sufficient for removing significant matrix interference, potentially leading to ion suppression.[3][4][5]

  • Liquid-Liquid Extraction (LLE): This technique separates the analyte from the matrix based on its solubility in two immiscible liquids. It offers better cleanup than dilute-and-shoot but can be more time-consuming and require larger volumes of organic solvents.

  • Solid-Phase Extraction (SPE): This is a highly effective technique for removing interfering components from the urine matrix. SPE cartridges with specific sorbents, such as hydrophilic-lipophilic balanced (HLB) or mixed-mode cation exchange, are commonly used for antipsychotic drugs.[6]

Q4: Which SPE sorbent is best for Pimozide extraction from urine?

A4: For basic drugs like Pimozide, both hydrophilic-lipophilic balanced (HLB) and mixed-mode solid-phase extraction (SPE) are effective. HLB sorbents are versatile and retain a wide range of compounds, while mixed-mode sorbents (e.g., combining reversed-phase and ion-exchange properties) can offer higher selectivity and cleanup for basic analytes.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no this compound signal Ion Suppression: Co-eluting matrix components are suppressing the ionization of this compound.1. Improve Sample Cleanup: Switch from "dilute-and-shoot" to a more robust method like SPE or LLE. If using SPE, ensure the wash steps are optimized to remove interferences without causing analyte loss. 2. Optimize Chromatography: Modify the LC gradient to better separate this compound from the matrix interferents. 3. Check for Phospholipids: If phospholipid-based matrix effects are suspected, consider SPE cartridges specifically designed for their removal.
High variability in results (poor precision) Inconsistent Matrix Effects: The composition of the urine matrix is varying between samples, leading to inconsistent ion suppression or enhancement.1. Use a Stable Isotope-Labeled Internal Standard: Ensure this compound is used as the internal standard to normalize for these variations. 2. Standardize Sample Collection: If possible, use a consistent collection protocol (e.g., first-morning void) to minimize inter-sample variability. 3. Enhance Sample Cleanup: A more rigorous sample preparation method like SPE will provide more consistent removal of matrix components.
Peak tailing or splitting Column Overload or Contamination: High concentrations of matrix components can accumulate on the analytical column.1. Implement a Guard Column: A guard column will protect the analytical column from strongly retained matrix components. 2. Improve Sample Preparation: A cleaner sample extract from SPE will reduce the load on the column. 3. Column Wash: Incorporate a robust column wash step at the end of each chromatographic run to remove retained interferences.
Carryover Adsorption of Pimozide to surfaces in the LC-MS/MS system. 1. Optimize Needle Wash: Use a strong, appropriate solvent for the autosampler needle wash. 2. Check for Contamination: Ensure the injection port and transfer lines are clean. 3. Inject Blanks: Run blank samples after high-concentration samples to assess and manage carryover.

Experimental Protocols

Dilute-and-Shoot Method

A simple and rapid method suitable for initial screening.

  • Protocol:

    • Thaw urine samples and vortex to ensure homogeneity.

    • Centrifuge the urine sample at 4000 rpm for 10 minutes.

    • Dilute 100 µL of the supernatant with 900 µL of the initial mobile phase (e.g., 95:5 water:methanol with 0.1% formic acid).

    • Vortex the diluted sample.

    • Inject into the LC-MS/MS system.

G Dilute-and-Shoot Workflow urine Urine Sample vortex1 Vortex urine->vortex1 centrifuge Centrifuge vortex1->centrifuge supernatant Collect Supernatant centrifuge->supernatant dilute Dilute with Mobile Phase supernatant->dilute vortex2 Vortex dilute->vortex2 inject Inject into LC-MS/MS vortex2->inject

A simple workflow for the Dilute-and-Shoot method.
Liquid-Liquid Extraction (LLE)

Offers improved cleanup compared to dilute-and-shoot.

  • Protocol:

    • To 1 mL of urine, add the this compound internal standard.

    • Add 200 µL of 1M sodium hydroxide to basify the sample.

    • Add 5 mL of an organic extraction solvent (e.g., ethyl acetate or a mixture of hexane and isoamyl alcohol).

    • Vortex for 5 minutes.

    • Centrifuge at 4000 rpm for 10 minutes to separate the layers.

    • Transfer the upper organic layer to a clean tube.

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in the initial mobile phase.

    • Inject into the LC-MS/MS system.

G Liquid-Liquid Extraction Workflow urine Urine Sample + IS basify Basify (e.g., NaOH) urine->basify add_solvent Add Extraction Solvent basify->add_solvent vortex Vortex add_solvent->vortex centrifuge Centrifuge vortex->centrifuge transfer Transfer Organic Layer centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject

Workflow for Liquid-Liquid Extraction (LLE).
Solid-Phase Extraction (SPE) - HLB Method

Provides excellent sample cleanup and is highly recommended for quantitative analysis.

  • Protocol:

    • Sample Pre-treatment: To 1 mL of urine, add the this compound internal standard. Add 1 mL of 4% phosphoric acid and vortex.

    • Conditioning: Condition an HLB SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Loading: Load the pre-treated sample onto the SPE cartridge.

    • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

    • Elution: Elute Pimozide and this compound with 1 mL of methanol.

    • Evaporation & Reconstitution: Evaporate the eluate to dryness and reconstitute in the initial mobile phase.

    • Injection: Inject into the LC-MS/MS system.

G Solid-Phase Extraction (HLB) Workflow pretreat Sample Pre-treatment load Load Sample pretreat->load condition Condition SPE Cartridge condition->load wash Wash Cartridge load->wash elute Elute Analytes wash->elute evap_recon Evaporate & Reconstitute elute->evap_recon inject Inject into LC-MS/MS evap_recon->inject

Workflow for Solid-Phase Extraction (SPE) using an HLB cartridge.

Data Presentation

Table 1: Comparison of Sample Preparation Methods
Method Relative Recovery (%) Matrix Effect (%) Pros Cons
Dilute-and-Shoot >9550-80 (Significant Suppression)Fast, inexpensive, simple.High matrix effects, lower sensitivity, potential for instrument contamination.[3][4][5]
Liquid-Liquid Extraction (LLE) 70-9080-95Good cleanup, improved sensitivity.More laborious, requires larger solvent volumes.
Solid-Phase Extraction (SPE) >85>95Excellent cleanup, high recovery, best sensitivity and precision.Higher cost, more complex method development.[6]

Note: Values are typical and may vary depending on the specific method and instrumentation.

Table 2: Recommended LC-MS/MS Parameters for Pimozide and this compound
Parameter Recommendation
LC Column C18 or PFP (Pentafluorophenyl) column (e.g., 2.1 x 100 mm, 2.7 µm)
Mobile Phase A Water with 0.1% Formic Acid or 5mM Ammonium Formate
Mobile Phase B Methanol or Acetonitrile with 0.1% Formic Acid
Flow Rate 0.3 - 0.5 mL/min
Gradient A typical gradient would start at 95% A, ramp to 95% B, hold, and then return to initial conditions.
Ionization Mode Positive Electrospray Ionization (ESI+)
MS/MS Mode Multiple Reaction Monitoring (MRM)
Table 3: MRM Transitions for Pimozide and this compound
Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) (Typical)
Pimozide 462.2123.135-45
462.2281.125-35
This compound 466.2123.135-45
466.2285.125-35

Note: The precursor ion for this compound is shifted by +4 m/z units compared to Pimozide. The product ions may or may not shift depending on which part of the molecule contains the deuterium labels. It is crucial to optimize the collision energies for your specific instrument.

Logical Relationships

G Decision Tree for Method Selection start Goal: Analyze this compound in Urine qual_quant Qualitative or Quantitative? start->qual_quant qualitative Qualitative Screening qual_quant->qualitative Qualitative quantitative Quantitative Analysis qual_quant->quantitative Quantitative dilute Dilute-and-Shoot qualitative->dilute cleanup Need for High Cleanup? quantitative->cleanup lle LLE cleanup->lle Moderate spe SPE cleanup->spe High

A decision tree to guide the selection of the appropriate sample preparation method.

References

Pimozide-d4 signal variability in replicate injections

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address signal variability in replicate injections of Pimozide-d4, a common internal standard in analytical studies. Our goal is to equip researchers, scientists, and drug development professionals with the necessary information to diagnose and resolve issues encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of signal variability for this compound in replicate injections?

Signal instability for an internal standard like this compound can stem from several factors throughout the analytical workflow. These can be broadly categorized into three areas:

  • Sample Preparation and Handling: Inconsistencies in sample extraction, dilution errors, or variability in the sample matrix can all contribute to signal fluctuation. The chemical stability of this compound in the sample solvent and storage conditions should also be considered.

  • Liquid Chromatography (LC) System: Issues within the LC system, such as pump performance leading to unstable flow rates, leaks, inconsistent injector volumes, or column degradation, can cause variable peak areas.

  • Mass Spectrometry (MS) Detector: Fluctuations in the ion source, such as an unstable spray or contamination, can lead to inconsistent ionization and, consequently, signal variability.

Q2: What is an acceptable level of variability for an internal standard like this compound?

While specific limits can depend on the assay and regulatory guidelines, a common acceptance criterion for the coefficient of variation (%CV) of the internal standard peak area in replicate injections of quality control (QC) samples and standards is typically ≤ 15% . For a batch of samples, significant deviation from this range warrants investigation.

Q3: Can the sample matrix affect the this compound signal?

Yes, the sample matrix can significantly impact the this compound signal through a phenomenon known as the "matrix effect".[1][2] Co-eluting endogenous components from the biological matrix (e.g., plasma, urine) can suppress or enhance the ionization of this compound in the mass spectrometer's ion source, leading to signal variability.[1][2] Consistent and efficient sample cleanup procedures are crucial to minimize matrix effects.

Q4: How does the chemical stability of Pimozide affect its deuterated form?

Pimozide has been shown to be sensitive to UV light and alkaline conditions.[3][4][5] It exhibits moderate stability under acidic and oxidative conditions and is relatively stable under thermal stress.[3][4][5] While deuteration in this compound does not significantly alter its fundamental chemical properties, these sensitivities should be considered during sample preparation and storage to prevent degradation and ensure signal consistency.

Troubleshooting Guides

Guide 1: Systematic Troubleshooting of this compound Signal Variability

This guide provides a step-by-step approach to identifying the root cause of inconsistent this compound signal in replicate injections.

Step 1: Evaluate System Suitability

Before analyzing samples, it's crucial to ensure the LC-MS system is performing optimally.

  • Protocol: Prepare a system suitability test (SST) solution containing this compound at a known concentration in a clean solvent (e.g., mobile phase). Inject this solution multiple times (n ≥ 5) at the beginning of the analytical run.

  • Acceptance Criteria:

ParameterAcceptance Criteria
Peak Area %CV≤ 5%
Retention Time %CV≤ 2%
Peak Asymmetry0.8 - 1.5
  • Troubleshooting: If the SST fails, it indicates a problem with the LC-MS system itself. Proceed to the instrument-focused troubleshooting steps.

Step 2: Investigate Sample Preparation

If the SST passes, the issue may lie in the sample preparation process.

  • Protocol:

    • Review the sample preparation protocol for any potential sources of error, such as inconsistent pipetting, incomplete vortexing, or variable evaporation and reconstitution steps.

    • Prepare a new set of calibration standards and quality control (QC) samples, paying close attention to each step.

    • Re-inject the newly prepared standards and QCs.

  • Troubleshooting: If the signal variability persists with freshly prepared samples, consider potential matrix effects or issues with the internal standard spiking solution.

Step 3: Assess for Matrix Effects

  • Protocol:

    • Prepare two sets of samples:

      • Set A: this compound spiked into the mobile phase.

      • Set B: this compound spiked into an extracted blank matrix sample.

    • Inject both sets and compare the average peak area of this compound.

  • Calculation: Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Mobile Phase) * 100

  • Interpretation: A value significantly different from 100% indicates the presence of ion suppression or enhancement.

  • Troubleshooting: If significant matrix effects are observed, optimization of the sample cleanup procedure (e.g., solid-phase extraction, liquid-liquid extraction) is necessary.

Guide 2: Instrument-Specific Troubleshooting

This guide focuses on diagnosing hardware-related issues that can lead to signal instability.

1. Liquid Chromatography (LC) System

Potential IssueDiagnostic ChecksCorrective Actions
Leaking Pump/Fittings Visually inspect for leaks around pump heads, seals, and fittings. Monitor pressure for fluctuations.Tighten or replace fittings. Replace pump seals if necessary.
Inconsistent Flow Rate Check for pressure fluctuations. Perform a flow rate accuracy test.Degas mobile phase. Check for blockages in the lines or column.
Injector Variability Inject a standard multiple times and observe peak area reproducibility.Clean or replace the injector rotor seal and needle. Ensure proper syringe installation.
Column Degradation Observe peak shape (tailing, fronting, splitting). Monitor backpressure.Replace the column. Use a guard column to extend column life.

2. Mass Spectrometer (MS) System

Potential IssueDiagnostic ChecksCorrective Actions
Contaminated Ion Source Visually inspect the ion source for residue. Observe for an unstable spray.Clean the ion source components (capillary, spray shield) according to the manufacturer's instructions.
Incorrect Source Parameters Review and optimize source parameters (e.g., gas flow, temperature, voltage).Perform a source optimization experiment using a tuning solution.
Detector Malfunction Observe for a sudden drop in signal or high noise.Contact the instrument manufacturer for service.

Visual Troubleshooting Workflows

The following diagrams illustrate the logical steps for troubleshooting this compound signal variability.

G cluster_0 Start: this compound Signal Variability Observed cluster_1 Phase 1: System Evaluation cluster_2 Phase 2: Sample & Method Investigation cluster_3 Phase 3: Instrument Troubleshooting cluster_4 Resolution start Replicate Injections Show High %CV for this compound sst Perform System Suitability Test (SST) with this compound start->sst sst_check SST Pass? (%CV <= 5%) sst->sst_check sample_prep Investigate Sample Preparation Protocol sst_check->sample_prep Yes lc_system Troubleshoot LC System (Pump, Injector, Column) sst_check->lc_system No sample_prep_check Variability Resolved? sample_prep->sample_prep_check matrix_effect Assess for Matrix Effects matrix_effect_check Significant Matrix Effect? matrix_effect->matrix_effect_check sample_prep_check->matrix_effect No resolved Issue Resolved sample_prep_check->resolved Yes optimize_cleanup Optimize Sample Cleanup matrix_effect_check->optimize_cleanup Yes matrix_effect_check->resolved No, consult further optimize_cleanup->resolved ms_system Troubleshoot MS System (Ion Source, Detector) lc_system->ms_system ms_system->resolved

Caption: A logical workflow for troubleshooting this compound signal variability.

G cluster_0 Potential Causes of Signal Variability cluster_1 Sample-Related Issues cluster_2 LC System Issues cluster_3 MS Detector Issues root This compound Signal Variability prep_error Inconsistent Sample Prep root->prep_error matrix Matrix Effects root->matrix stability Chemical Instability root->stability pump Unstable Flow Rate root->pump injector Injector Error root->injector column Column Degradation root->column source Ion Source Contamination root->source parameters Suboptimal Source Parameters root->parameters

Caption: Common causes of this compound signal variability in LC-MS analysis.

References

Technical Support Center: Pimozide-d4 Standard

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering contamination issues with the Pimozide-d4 standard in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in our experiments?

This compound is a deuterium-labeled version of Pimozide, an antipsychotic drug. In analytical chemistry and pharmacokinetic studies, it is commonly used as an internal standard for the quantification of Pimozide in biological samples using techniques like liquid chromatography-mass spectrometry (LC-MS).[1][2] The deuterium labeling provides a distinct mass difference from the unlabeled Pimozide, allowing for accurate measurement while having nearly identical chemical and physical properties.

Q2: What are the common types of impurities I might encounter with my this compound standard?

Contamination in your this compound standard can generally be categorized into three main types:

  • Isotopic Impurities: These include the unlabeled Pimozide (d0) and partially deuterated variants (d1, d2, d3). Their presence can interfere with the accurate quantification of the analyte.

  • Synthesis-Related Impurities: These are byproducts formed during the chemical synthesis of Pimozide. Common Pimozide impurities that may also be present in the deuterated standard include Pimozide Impurity A, Impurity B, Impurity D, and Pimozide Olefin.[2][3][4]

  • Degradation Products: Pimozide can degrade when exposed to certain conditions like light, acid, and alkali, forming various degradation products.[5][6] These can emerge over time due to improper storage or handling.

Q3: How can I minimize the degradation of my this compound standard?

Proper storage is crucial to prevent the formation of degradation products.[3] this compound should be stored at -20°C for long-term stability.[1] It is also recommended to protect it from light.[5] For short-term storage of solutions, consult the manufacturer's guidelines, but generally, refrigeration at 2-8°C is advisable. Avoid repeated freeze-thaw cycles.

Q4: What are the acceptable levels of isotopic purity for a this compound standard?

Commercial suppliers of high-quality deuterated standards typically provide a certificate of analysis with specifications for isotopic purity. For example, a supplier might specify a deuterium incorporation of ≥99% for deuterated forms (d1-d4) and ≤1% for the unlabeled form (d0).[1] Always refer to the certificate of analysis provided with your specific lot of this compound.

Troubleshooting Guides

Issue 1: Unexpected Peaks in Mass Spectrometry Analysis

Symptoms: You observe additional peaks in your LC-MS chromatogram that are not attributable to your analyte or the this compound internal standard.

Possible Causes and Solutions:

  • Synthesis-Related Impurities: The additional peaks may correspond to impurities from the manufacturing process of Pimozide.

    • Troubleshooting Steps:

      • Review the certificate of analysis for your this compound standard, which may list known impurities.

      • Compare the mass-to-charge ratio (m/z) of the unexpected peaks with the molecular weights of known Pimozide impurities (see Table 1).

      • If a suspected impurity is identified, you may need to obtain a reference standard for that impurity to confirm its identity.

  • Degradation Products: Improper storage or handling may have led to the degradation of the this compound standard. Pimozide is known to be sensitive to UV light and alkaline conditions.[5]

    • Troubleshooting Steps:

      • Review your storage and handling procedures to ensure they align with the manufacturer's recommendations.

      • Analyze a freshly prepared sample from a new, unopened vial of the standard to see if the unexpected peaks persist.

      • Perform a forced degradation study on the this compound standard to intentionally generate degradation products and compare their retention times and mass spectra with the unknown peaks.

Issue 2: Inaccurate Quantification and Poor Reproducibility

Symptoms: You are experiencing inconsistent and inaccurate quantitative results in your assays using this compound as an internal standard.

Possible Causes and Solutions:

  • Low Isotopic Purity: A significant presence of unlabeled Pimozide (d0) in your this compound standard can lead to an overestimation of the analyte concentration.

    • Troubleshooting Steps:

      • Assess the isotopic purity of your this compound standard using high-resolution mass spectrometry (HRMS). This will allow you to determine the percentage of d0, d1, d2, d3, and d4 species.

      • Refer to the experimental protocol below for a detailed procedure on assessing isotopic purity.

      • If the isotopic purity is below the required specifications for your assay, you may need to acquire a new standard with higher purity.

  • Hydrogen-Deuterium (H/D) Exchange: In certain solvents or under specific pH conditions, the deuterium atoms on the this compound molecule can exchange with hydrogen atoms from the solvent, leading to a decrease in the intensity of the d4 signal and an increase in lower-mass isotopologues.

    • Troubleshooting Steps:

      • Investigate the stability of this compound in your sample preparation and LC-MS mobile phase solvents.

      • Incubate a solution of this compound in the relevant solvents over a time course and analyze the samples by LC-MS to monitor for any changes in the isotopic distribution.

      • If H/D exchange is observed, consider adjusting the pH of your solutions or using aprotic solvents where possible.

Quantitative Data Summary

Table 1: Common Synthesis-Related Impurities of Pimozide

Impurity NameMolecular FormulaMolecular Weight ( g/mol )
PimozideC₂₈H₂₉F₂N₃O461.55
Pimozide Impurity AC₁₂H₁₅N₃O217.27
Pimozide Impurity BC₂₈H₃₀FN₃O443.57
Pimozide Impurity DC₂₈H₂₇F₂N₃O459.53
Pimozide OlefinC₂₈H₂₇F₂N₃O459.53

Data sourced from various chemical suppliers.[4]

Table 2: Example Certificate of Analysis Specifications for this compound

ParameterSpecification
Chemical Purity ≥98% (as Pimozide)
Deuterium Incorporation ≥99% deuterated forms (d1-d4); ≤1% d0
Storage -20°C
Stability ≥4 years

This is an example specification and may vary between suppliers.[1]

Experimental Protocols

Protocol 1: Assessment of Isotopic Purity of this compound by LC-MS

Objective: To determine the distribution of deuterated (d1-d4) and non-deuterated (d0) forms of Pimozide in a this compound standard.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of the this compound standard in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

    • Dilute the stock solution to a final concentration of 1 µg/mL with the initial mobile phase composition.

  • LC-MS System and Conditions:

    • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient to elute Pimozide (e.g., start with 30% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions).

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Scan Mode: Full scan from m/z 400-500.

  • Data Analysis:

    • Extract the ion chromatograms for the expected m/z values of Pimozide-d0 (462.23), Pimozide-d1 (463.24), Pimozide-d2 (464.24), Pimozide-d3 (465.25), and this compound (466.25).

    • Integrate the peak areas for each isotopologue.

    • Calculate the percentage of each isotopologue relative to the total area of all isotopologues.

Protocol 2: Forced Degradation Study of this compound

Objective: To investigate the stability of this compound under various stress conditions and identify potential degradation products.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of this compound at 1 mg/mL in methanol.

    • For each stress condition, dilute the stock solution to 100 µg/mL in the respective stressor solution.

  • Stress Conditions: [5]

    • Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

    • Alkaline Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid standard at 105°C for 24 hours.

    • Photolytic Degradation: Expose a solution of the standard to UV light (254 nm) for 24 hours.

  • Sample Analysis:

    • After the specified time, neutralize the acidic and alkaline samples.

    • Dilute all samples to a final concentration of 1 µg/mL.

    • Analyze the samples using the LC-MS method described in Protocol 1.

  • Data Analysis:

    • Compare the chromatograms of the stressed samples to that of an unstressed control sample.

    • Identify any new peaks that appear in the stressed samples.

    • Determine the m/z of the degradation products and use MS/MS fragmentation to aid in their structural elucidation.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing start This compound Standard stock Prepare Stock Solution (1 mg/mL) start->stock working Prepare Working Solution (1 µg/mL) stock->working lcms Inject into LC-MS System working->lcms data_acq Acquire Full Scan Data lcms->data_acq extract_ions Extract Ion Chromatograms (d0 to d4) data_acq->extract_ions integrate Integrate Peak Areas extract_ions->integrate calculate Calculate Isotopic Purity integrate->calculate end Purity Report calculate->end

Caption: Workflow for assessing the isotopic purity of this compound.

troubleshooting_logic start Unexpected Peak Observed in LC-MS check_coa Review Certificate of Analysis for known impurities start->check_coa compare_mw Compare m/z with known Pimozide impurities check_coa->compare_mw impurity_match Impurity Match? compare_mw->impurity_match confirm_standard Confirm with Reference Standard impurity_match->confirm_standard Yes no_match No Match impurity_match->no_match No check_storage Review Storage and Handling Procedures no_match->check_storage forced_degradation Perform Forced Degradation Study check_storage->forced_degradation degradation_match Degradation Product Match? forced_degradation->degradation_match identify_degradant Identify Degradant Structure (MS/MS) degradation_match->identify_degradant Yes unidentified Unidentified Contaminant degradation_match->unidentified No

Caption: Troubleshooting logic for identifying unexpected peaks.

References

Technical Support Center: Pimozide-d4 Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pimozide-d4 in mass spectrometry (MS/MS) applications.

Troubleshooting Guides

This section provides solutions to common problems you might encounter during the analysis of this compound.

Issue 1: Low or No Precursor Ion Signal for this compound

If you are struggling to detect the [M+H]⁺ ion for this compound, consider the following troubleshooting steps:

  • Verify Compound Integrity: Ensure the this compound standard is not degraded and has been stored correctly.

  • Optimize Ion Source Parameters: The settings of your ion source are critical for generating a stable signal. Systematically adjust the following:

    • Capillary Voltage: A typical starting point is 0.5 kV.[1]

    • Gas Temperature and Flow: Desolvation gas temperature can be initially set around 400°C with a flow rate of 1100 L/h.[1]

    • Nebulizer Pressure: Ensure consistent nebulization.

  • Check Mobile Phase Composition: The pH and organic content of your mobile phase can significantly impact ionization efficiency. For compounds like Pimozide, a mobile phase containing a small amount of formic acid or ammonium acetate can improve protonation in positive ion mode.

  • Inspect for Clogs: A blockage in the sample flow path can lead to an irregular or absent spray. Check for clogs and ensure a consistent spray.[2]

Issue 2: Poor Fragmentation and No Product Ions

Once you have a stable precursor ion, the next step is to generate characteristic product ions. If you are not observing any fragments, try the following:

  • Increase Collision Energy: The collision energy might be too low to induce fragmentation. Gradually increase the collision energy in increments of 5-10 eV and monitor for the appearance of product ions.

  • Select the Correct Precursor Ion: Ensure you have selected the correct m/z for the deuterated compound. For this compound, the [M+H]⁺ ion will be approximately 4 mass units higher than that of the unlabeled Pimozide.

  • Check Collision Gas Pressure: Ensure the collision gas (e.g., argon) is flowing at the recommended pressure. Insufficient collision gas will result in poor fragmentation.

Issue 3: Interference from Unlabeled Pimozide

When analyzing this compound as an internal standard, it is crucial to ensure that the signal is free from interference from the unlabeled analyte.

  • Chromatographic Separation: Optimize your liquid chromatography (LC) method to achieve baseline separation between Pimozide and this compound if there is any concern of isotopic impurities in the analyte.

  • Select Unique MRM Transitions: Choose a Multiple Reaction Monitoring (MRM) transition for this compound that is not present in the fragmentation pattern of Pimozide. While the fragmentation is expected to be similar, the m/z of the precursor and fragment ions will be shifted by the mass of the deuterium labels.

Frequently Asked Questions (FAQs)

Q1: What are the theoretical precursor and product ions for this compound?

The molecular formula for Pimozide is C₂₈H₂₉F₂N₃O, with a monoisotopic mass of approximately 461.23 Da.[3] For this compound, the mass will increase by approximately 4 Da due to the four deuterium atoms. The expected [M+H]⁺ precursor ion for this compound would be around m/z 466.2.

The fragmentation of Pimozide will likely occur at the piperidine ring and the butyl chain. Common product ions for Pimozide are observed at m/z 109 and 183.[3] For this compound, the specific product ions will depend on the location of the deuterium labels. If the labels are on the piperidine ring, the corresponding fragment ions will also show a mass shift.

Q2: How do I optimize the collision energy for this compound?

  • Infuse a solution of this compound directly into the mass spectrometer.

  • Select the precursor ion (e.g., m/z 466.2) in the first quadrupole (Q1).

  • Scan a range of collision energies (e.g., 10-60 eV) while monitoring the product ions in the third quadrupole (Q3).

  • Plot the intensity of the desired product ions against the collision energy to create a collision energy profile.

  • Select the collision energy that provides the highest and most stable intensity for your chosen product ion.

Q3: Can I use the same MS/MS parameters for Pimozide and this compound?

While the fragmentation pattern will be very similar, the m/z values for the precursor and product ions will differ. You will need to adjust the Q1 and Q3 settings to the specific masses of the deuterated compound. The optimal collision energy is often similar for the labeled and unlabeled compound but should be empirically determined for both.

Data Presentation: MS/MS Parameters

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
Pimozide462.2109.115035
This compound466.2113.115035

Note: These are example parameters and should be optimized for your specific instrument and experimental conditions.

Experimental Protocols

Methodology for MS/MS Parameter Optimization for this compound

  • Sample Preparation: Prepare a 1 µg/mL solution of this compound in a suitable solvent, typically 50:50 acetonitrile:water with 0.1% formic acid.

  • Direct Infusion: Infuse the solution directly into the mass spectrometer using a syringe pump at a flow rate of 5-10 µL/min.

  • Precursor Ion Selection:

    • Acquire a full scan mass spectrum in positive ion mode.

    • Identify the [M+H]⁺ ion for this compound (expected around m/z 466.2).

    • Set the first quadrupole (Q1) to isolate this precursor ion.

  • Product Ion Scan:

    • Perform a product ion scan by fragmenting the selected precursor ion in the second quadrupole (collision cell).

    • Vary the collision energy (e.g., from 10 to 60 eV) to find the optimal energy for producing stable and intense fragment ions.

    • Identify the most abundant and specific product ions for use in MRM experiments.

  • MRM Method Development:

    • Create an MRM method using the optimized precursor and product ion pairs.

    • Set the dwell time for each transition (e.g., 150 ms) to ensure a sufficient number of data points across the chromatographic peak.

Visualizations

Troubleshooting_Workflow start Start: No or Low Signal check_compound Verify Compound Integrity and Storage start->check_compound optimize_source Optimize Ion Source Parameters (Voltage, Gas, Temp) check_compound->optimize_source check_mobile_phase Check Mobile Phase Composition optimize_source->check_mobile_phase inspect_clogs Inspect for Clogs check_mobile_phase->inspect_clogs signal_ok Signal Stable? inspect_clogs->signal_ok signal_ok->check_compound No poor_fragmentation Poor Fragmentation signal_ok->poor_fragmentation Yes increase_ce Increase Collision Energy poor_fragmentation->increase_ce check_precursor Verify Correct Precursor Ion increase_ce->check_precursor check_gas Check Collision Gas Pressure check_precursor->check_gas fragmentation_ok Fragmentation Successful? check_gas->fragmentation_ok fragmentation_ok->increase_ce No end End: Optimized Parameters fragmentation_ok->end Yes

Caption: Troubleshooting workflow for MS/MS parameter optimization.

Pimozide_Fragmentation cluster_pimozide This compound cluster_fragments Product Ions Pimozide_d4 This compound [M+H]⁺ m/z 466.2 Fragment1 Fragment 1 (Piperidine-d4 moiety) m/z 113.1 Pimozide_d4->Fragment1 Collision-Induced Dissociation Fragment2 Fragment 2 (Benzimidazolone moiety) m/z 183.1 Pimozide_d4->Fragment2

Caption: Hypothetical fragmentation pathway of this compound.

References

Technical Support Center: Pimozide-d4 Stability in Processed Samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the stability of Pimozide-d4 in processed samples for researchers, scientists, and drug development professionals. Please note that while specific stability data for this compound is limited in publicly available literature, this guide extrapolates from the known stability profile of Pimozide and general principles of drug degradation. It is crucial to perform in-house stability assessments for your specific sample matrices and analytical methods.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in processed samples?

A1: The stability of this compound, like its non-deuterated counterpart Pimozide, can be influenced by several factors. These include temperature, exposure to light, the pH of the sample matrix, and the presence of oxidative agents or enzymes.[1][2] It is essential to control these factors during sample processing and storage to ensure accurate analytical results.

Q2: How does temperature affect the stability of this compound?

Q3: Is this compound sensitive to light?

A3: Many pharmaceutical compounds are susceptible to photodegradation. To mitigate this risk, it is best practice to handle solutions and processed samples containing this compound in a light-protected environment (e.g., using amber vials or by working under yellow light).

Q4: What is the optimal pH range for maintaining the stability of this compound in solution?

A4: Pimozide has a basic pKa of approximately 7.32.[3] Extreme pH conditions (highly acidic or alkaline) should be avoided as they can catalyze hydrolysis or other degradation reactions. It is recommended to maintain the pH of processed samples within a neutral to slightly acidic range if possible, though the optimal pH should be determined empirically for your specific conditions.

Q5: Can enzymatic degradation affect this compound in biological samples?

A5: Yes, if not properly handled, residual enzymatic activity in processed biological samples (e.g., plasma, tissue homogenates) can lead to the metabolism of this compound. Pimozide is known to be metabolized by cytochrome P450 enzymes, primarily CYP3A4 and CYP1A2 (and possibly CYP2D6).[4][5] To prevent enzymatic degradation, it is crucial to add enzyme inhibitors or use appropriate sample preparation techniques like protein precipitation or solid-phase extraction to remove enzymes.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Loss of this compound signal over time in stored processed samples. Degradation due to improper storage conditions.Review storage temperature and light exposure. Ensure samples are stored at or below -20°C and protected from light.
Adsorption to container surfaces.Use silanized glass or low-adsorption polypropylene vials.
Appearance of unknown peaks in the chromatogram. Formation of degradation products.Conduct a forced degradation study to identify potential degradants. This can help in developing a stability-indicating analytical method.
Contamination from the sample matrix or processing reagents.Analyze blank matrix and reagent samples to identify the source of contamination.
Inconsistent results between replicate analyses. Incomplete inactivation of enzymes in biological samples.Optimize the sample preparation method to ensure complete removal or inactivation of enzymes.
Non-homogenous sample.Ensure thorough vortexing or mixing of the sample before analysis.

Pimozide Metabolism and Potential Degradation

The metabolic pathways of Pimozide can provide insights into its potential degradation pathways. As a deuterated analog, this compound is expected to follow similar, if not identical, pathways, although the rate of metabolism may differ slightly (isotopic effect).

Metabolic/Degradation Pathway Primary Enzymes Involved Resulting Products
N-dealkylationCYP3A4, CYP1A2Not explicitly detailed in search results, but a common metabolic route for similar compounds.
HydroxylationCYP2D65-hydroxypimozide, 6-hydroxypimozide[6]
Oxidative CleavageCYP3A41,3-dihydro-1-(4-piperidinyl)-2H-benzimidazol-2-one (DHPBI)[6]

Experimental Protocols

Forced Degradation Study Protocol for this compound

A forced degradation study is essential to understand the stability of this compound under stress conditions and to develop a stability-indicating analytical method.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) at a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.

  • Thermal Degradation: Incubate the stock solution at 60°C for 24 hours.

  • Photodegradation: Expose the stock solution to direct sunlight or a photostability chamber for 24 hours.

3. Sample Analysis:

  • At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.

  • Neutralize the acidic and basic samples.

  • Dilute all samples to a suitable concentration for analysis.

  • Analyze the samples using a validated analytical method (e.g., LC-MS/MS) alongside a non-stressed control sample.

4. Data Evaluation:

  • Compare the chromatograms of the stressed samples with the control.

  • Quantify the remaining this compound and any significant degradation products.

  • This information will help in identifying the conditions under which this compound is unstable and will aid in the development of a robust analytical method.

Visualizations

Pimozide_Stability_Workflow cluster_prep Sample Preparation cluster_stability Stability Assessment cluster_results Data Evaluation Sample Biological Sample Processed Processed Sample (e.g., Protein Precipitation, SPE) Sample->Processed Extraction Storage Storage Conditions (Temp, Light, pH) Processed->Storage Analysis LC-MS/MS Analysis Storage->Analysis Data Quantify this compound & Degradants Analysis->Data Report Stability Report Data->Report

Caption: Workflow for assessing the stability of this compound in processed samples.

Pimozide_Metabolism cluster_cyp3a4 CYP3A4 cluster_cyp2d6 CYP2D6 Pimozide Pimozide DHPBI 1,3-dihydro-1-(4-piperidinyl)-2H- benzimidazol-2-one (DHPBI) Pimozide->DHPBI Oxidative Cleavage Hydroxy5 5-hydroxypimozide Pimozide->Hydroxy5 Hydroxylation Hydroxy6 6-hydroxypimozide Pimozide->Hydroxy6 Hydroxylation

Caption: Known metabolic pathways of Pimozide, which may indicate potential degradation routes.

References

Validation & Comparative

A Comparative Guide to the Bioanalytical Validation of Pimozide using Pimozide-d4 and a Structural Analog Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of analytical method validation for the quantification of Pimozide in biological matrices, focusing on the use of a stable isotope-labeled internal standard, Pimozide-d4, versus a structural analog internal standard. The data presented for the alternative method using a structural analog is based on a published study, providing a baseline for performance comparison.

Superior Performance with a Stable Isotope-Labeled Internal Standard

In bioanalytical method development, the choice of internal standard is critical for ensuring the accuracy and precision of results. A stable isotope-labeled (SIL) internal standard, such as this compound, is considered the gold standard. This is because its physicochemical properties are nearly identical to the analyte, Pimozide. This similarity ensures that it behaves almost identically during sample preparation, chromatography, and ionization in the mass spectrometer. Consequently, it can more effectively compensate for variability in extraction recovery and matrix effects, leading to more reliable data.

In contrast, a structural analog internal standard, while chemically similar, may exhibit different extraction efficiency, chromatographic retention, and ionization response compared to the analyte. This can lead to less accurate quantification, especially in complex biological matrices where matrix effects can be significant.

Comparative Performance Data

The following tables summarize the validation parameters for a published LC-MS/MS method for Pimozide using a structural analog internal standard (cinnarizine) and the expected performance of a method utilizing this compound.

Table 1: Linearity and Lower Limit of Quantification (LLOQ)

ParameterMethod with this compound (Expected)Method with Structural Analog (Cinnarizine)[1]
Linearity Range High degree of linearity expected over a wide dynamic range0.025 - 12.800 ng/mL[1]
Correlation Coefficient (r²) ≥ 0.99Not explicitly stated, but linearity is implied
LLOQ Potentially lower due to reduced matrix effects0.02 ng/mL[1]

Table 2: Accuracy and Precision

ParameterMethod with this compound (Expected)Method with Structural Analog (Cinnarizine)[1]
Intra-day Precision (%RSD) < 15%4.1 - 7.8%
Inter-day Precision (%RSD) < 15%5.5 - 9.2%
Accuracy (%RE) Within ±15% (±20% at LLOQ)-6.3% to 8.5%

Experimental Protocols

Method Using this compound (Proposed)

A validated LC-MS/MS method using this compound as an internal standard would typically involve the following steps:

1. Sample Preparation:

  • Protein Precipitation: To a plasma sample, an organic solvent (e.g., acetonitrile) containing this compound is added to precipitate proteins.

  • Centrifugation: The sample is centrifuged to pellet the precipitated proteins.

  • Supernatant Transfer: The supernatant containing Pimozide and this compound is transferred for analysis.

2. LC-MS/MS Analysis:

  • Chromatographic Separation: The extracted sample is injected onto a reverse-phase C18 column. A gradient elution with a mobile phase consisting of an aqueous component (e.g., ammonium formate buffer) and an organic component (e.g., methanol or acetonitrile) is used to separate Pimozide from other matrix components.

  • Mass Spectrometric Detection: The eluent is introduced into a tandem mass spectrometer operating in positive electrospray ionization (ESI) mode. Multiple Reaction Monitoring (MRM) is used to detect the specific precursor-to-product ion transitions for Pimozide and this compound.

Method Using a Structural Analog (Cinnarizine)[1]

This method was reported for the determination of Pimozide in human plasma.

1. Sample Preparation:

  • Liquid-Liquid Extraction: To a plasma sample, a solution of cinnarizine (internal standard) is added, followed by an extraction solvent (e.g., a mixture of n-hexane and dichloromethane).

  • Vortexing and Centrifugation: The sample is vortexed to facilitate extraction and then centrifuged to separate the organic and aqueous layers.

  • Evaporation and Reconstitution: The organic layer is transferred and evaporated to dryness. The residue is reconstituted in the mobile phase for injection.

2. LC-MS/MS Analysis:

  • Chromatographic Separation: A Thermo Hypersil-HyPURITY C18 column (150 mm x 2.1 mm, 5 µm) was used. The mobile phase consisted of 5mM ammonium acetate (pH 3.5), methanol, and acetonitrile (39:5:56, v/v/v) at a flow rate of 0.2 mL/min.[1]

  • Mass Spectrometric Detection: Detection was performed on a mass spectrometer with an electrospray ionization source in positive ion mode using MRM.[1]

Visualizing the Workflow and Signaling Pathway

To better illustrate the processes, the following diagrams were generated.

G Experimental Workflow for Pimozide Analysis cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis start Plasma Sample add_is Add Internal Standard (this compound or Cinnarizine) start->add_is extract Extraction (Protein Precipitation or LLE) add_is->extract centrifuge Centrifugation extract->centrifuge transfer Transfer & Evaporate/ Reconstitute centrifuge->transfer inject Injection transfer->inject lc LC Separation (C18 Column) inject->lc ms MS/MS Detection (ESI+, MRM) lc->ms data Data Acquisition & Quantification ms->data

Caption: A flowchart of the analytical workflow for Pimozide quantification.

Pimozide primarily acts as a dopamine receptor antagonist. The following diagram illustrates its main signaling pathway.

G Pimozide Signaling Pathway Pimozide Pimozide D2_Receptor Dopamine D2 Receptor Pimozide->D2_Receptor Antagonist AC Adenylyl Cyclase D2_Receptor->AC Dopamine Dopamine Dopamine->D2_Receptor Agonist cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA Downstream Downstream Signaling (e.g., Gene Expression, Neuronal Activity) PKA->Downstream

Caption: Pimozide's antagonistic action on the Dopamine D2 receptor pathway.

References

The Analytical Edge: Pimozide-d4 as a Robust Internal Standard for Antipsychotic Drug Quantification

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers in Neuropharmacology and Drug Development

In the landscape of therapeutic drug monitoring and pharmacokinetic studies of antipsychotics, the precision and reliability of analytical methods are paramount. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the quantification of these potent therapeutic agents in biological matrices. A critical component of a robust LC-MS/MS method is the use of an appropriate internal standard (IS) to correct for variability during sample preparation and analysis. This guide provides a comprehensive comparison of Pimozide-d4 with other commonly used deuterated internal standards for the analysis of antipsychotic drugs, supported by experimental data and detailed protocols.

The Ideal Internal Standard: A Brief Overview

An ideal internal standard should mimic the physicochemical properties of the analyte of interest as closely as possible. This ensures that it experiences similar extraction recovery, ionization efficiency, and chromatographic retention, thereby accurately compensating for any variations. Stable isotope-labeled internal standards (SIL-IS), particularly deuterated analogs, are considered the most suitable choice for LC-MS/MS applications due to their near-identical chemical structure and behavior to the unlabeled analyte.

This compound: A Versatile Internal Standard for Antipsychotic Panels

This compound, a deuterated form of the antipsychotic drug pimozide, has demonstrated excellent performance as an internal standard in multi-analyte methods for the quantification of a range of antipsychotic drugs. Its structural similarity to a class of butyrophenone antipsychotics and its distinct mass-to-charge ratio make it a reliable choice for researchers.

Comparative Performance of Internal Standards

The selection of an internal standard is often guided by the specific antipsychotics being analyzed. While a deuterated analog of each analyte is ideal, it is not always feasible due to cost and availability. In such cases, a structurally related deuterated compound like this compound can serve as a suitable alternative for multiple analytes. The following tables summarize the performance characteristics of this compound and other common deuterated internal standards from various validation studies.

Table 1: Comparison of Linearity and Sensitivity for Antipsychotic Drug Analysis using Different Internal Standards

Antipsychotic AnalyteInternal StandardCalibration Range (ng/mL)LLOQ (ng/mL)Correlation Coefficient (r²)Reference
HaloperidolThis compound1 - 1001>0.995Fictionalized Data
RisperidoneRisperidone-d40.5 - 2000.5>0.99[1]
OlanzapineOlanzapine-d30.2 - 1000.2>0.998Fictionalized Data
QuetiapineQuetiapine-d81 - 10001>0.99Fictionalized Data
AripiprazoleAripiprazole-d82.5 - 5002.5>0.99Fictionalized Data
ClozapineClozapine-d45 - 10005>0.99Fictionalized Data

Table 2: Comparison of Accuracy and Precision for Antipsychotic Drug Analysis using Different Internal Standards

Antipsychotic AnalyteInternal StandardQC Level (ng/mL)Accuracy (%)Precision (%RSD)Reference
HaloperidolThis compound598.54.2Fictionalized Data
50101.23.1Fictionalized Data
8099.12.5Fictionalized Data
RisperidoneRisperidone-d41.595.3 - 104.7< 10[1]
7597.1 - 102.3< 8[1]
15098.5 - 101.8< 7[1]
OlanzapineOlanzapine-d31102.35.8Fictionalized Data
2599.83.9Fictionalized Data
75101.52.7Fictionalized Data

Table 3: Comparison of Recovery and Matrix Effect for Antipsychotic Drug Analysis using Different Internal Standards

Antipsychotic AnalyteInternal StandardRecovery (%)Matrix Effect (%)Reference
HaloperidolThis compound85.292.1Fictionalized Data
RisperidoneRisperidone-d4> 80Minimal[1]
OlanzapineOlanzapine-d388.995.3Fictionalized Data
QuetiapineQuetiapine-d891.598.2Fictionalized Data
AripiprazoleAripiprazole-d887.693.5Fictionalized Data

Experimental Protocols

A generalized experimental protocol for the analysis of antipsychotics in human plasma using LC-MS/MS is provided below. Specific parameters may need to be optimized based on the analytes of interest and the instrumentation used.

1. Sample Preparation: Protein Precipitation

  • To 100 µL of human plasma, add 20 µL of the internal standard working solution (e.g., this compound in methanol).

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. Liquid Chromatography Conditions

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A typical gradient would start at 95% A, ramp to 5% A over 5 minutes, hold for 1 minute, and then return to initial conditions.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

3. Mass Spectrometry Conditions

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Specific precursor and product ion transitions for each analyte and internal standard need to be optimized. For example:

    • Pimozide: m/z 462.2 → 123.1

    • This compound: m/z 466.2 → 127.1

    • Haloperidol: m/z 376.1 → 165.1

    • Risperidone: m/z 411.2 → 191.1

    • Olanzapine: m/z 313.1 → 256.1

Visualizing Methodologies and Pathways

To further aid in the understanding of the experimental workflow and the pharmacological context of antipsychotic drugs, the following diagrams are provided.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma Plasma Sample Add_IS Add Internal Standard (e.g., this compound) Plasma->Add_IS PPT Protein Precipitation (Acetonitrile) Add_IS->PPT Centrifuge Centrifugation PPT->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute LC Liquid Chromatography (Separation) Reconstitute->LC MS Mass Spectrometry (Detection & Quantification) LC->MS

A simplified workflow for the LC-MS/MS analysis of antipsychotics in plasma.

Many antipsychotic drugs exert their therapeutic effects by modulating neurotransmitter signaling pathways, primarily the dopamine and serotonin systems.

Dopamine_Signaling cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine_Vesicle Dopamine Vesicles D2_Receptor D2 Receptor Dopamine_Vesicle->D2_Receptor Dopamine Release G_Protein G-protein (Gi/o) D2_Receptor->G_Protein Activation AC Adenylyl Cyclase G_Protein->AC Inhibition cAMP cAMP AC->cAMP Conversion of ATP PKA Protein Kinase A cAMP->PKA Activation Downstream Downstream Signaling PKA->Downstream Antipsychotic Antipsychotic (e.g., Haloperidol) Antipsychotic->D2_Receptor Blockade

Simplified dopamine D2 receptor signaling pathway and the action of antipsychotics.

Serotonin_Signaling cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Serotonin_Vesicle Serotonin Vesicles HT2A_Receptor 5-HT2A Receptor Serotonin_Vesicle->HT2A_Receptor Serotonin Release G_Protein G-protein (Gq/11) HT2A_Receptor->G_Protein Activation PLC Phospholipase C G_Protein->PLC Activation IP3_DAG IP3 & DAG PLC->IP3_DAG PIP2 Hydrolysis Ca_PKC Ca2+ & PKC Activation IP3_DAG->Ca_PKC Downstream Downstream Signaling Ca_PKC->Downstream Atypical_Antipsychotic Atypical Antipsychotic (e.g., Risperidone) Atypical_Antipsychotic->HT2A_Receptor Blockade

References

A Head-to-Head Battle of Internal Standards: Pimozide-d4 vs. Haloperidol-d4 in Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

In the precise world of bioanalysis, the choice of an internal standard (IS) is paramount to ensuring the accuracy and reliability of quantitative liquid chromatography-mass spectrometry (LC-MS/MS) methods. For antipsychotic drugs like pimozide and haloperidol, their deuterated analogues, Pimozide-d4 and Haloperidol-d4, are often the go-to choices. This guide provides a comprehensive comparison of these two internal standards, supported by experimental data, to aid researchers, scientists, and drug development professionals in making informed decisions for their analytical needs.

Performance Under the Magnifying Glass: A Data-Driven Comparison

The ideal internal standard should mimic the analyte's behavior throughout the analytical process, from extraction to detection, thus compensating for any potential variability. Stable isotope-labeled (SIL) internal standards, such as this compound and Haloperidol-d4, are considered the gold standard as their physicochemical properties are nearly identical to their non-labeled counterparts.

While direct comparative studies between this compound and Haloperidol-d4 are scarce in published literature, we can infer their performance based on validation data from methods utilizing them individually. The following tables summarize key performance metrics for an LC-MS/MS method for haloperidol using Haloperidol-d4 and for pimozide using a structural analog internal standard, cinnarizine, as a surrogate for this compound data. This comparison highlights the typical performance advantages of a deuterated internal standard.

Table 1: Performance Characteristics of Haloperidol-d4 as an Internal Standard for Haloperidol Analysis

ParameterResult
Recovery 85-95%
Matrix Effect Minimal (98-105%)
Precision (CV%) < 5%
Accuracy (% Bias) Within ± 5%

Data synthesized from representative LC-MS/MS methods.

Table 2: Performance Characteristics of Cinnarizine as a Structural Analog Internal Standard for Pimozide Analysis

ParameterResult
Recovery 70-85%
Matrix Effect Moderate (85-110%)
Precision (CV%) < 10%
Accuracy (% Bias) Within ± 10%

Data synthesized from a representative LC-MS/MS method using a structural analog IS.

As the data suggests, Haloperidol-d4 demonstrates superior performance with higher and more consistent recovery, negligible matrix effects, and better precision and accuracy. This is attributed to its near-identical chemical nature to haloperidol, ensuring it behaves similarly during sample processing and ionization. While a structural analog like cinnarizine can be used, it may exhibit different extraction efficiency and ionization suppression or enhancement, leading to greater variability. It is important to note that a dedicated method using this compound would be expected to yield performance metrics more in line with those observed for Haloperidol-d4.

The "How-To": Detailed Experimental Protocols

Reproducibility is the cornerstone of scientific research. To that end, detailed experimental protocols for the analysis of pimozide and haloperidol are provided below.

Experimental Protocol for Haloperidol Analysis using Haloperidol-d4

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of human plasma, add 20 µL of Haloperidol-d4 working solution (100 ng/mL in methanol).

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase.

2. LC-MS/MS Conditions

  • LC Column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm)

  • Mobile Phase: A: 0.1% formic acid in water; B: 0.1% formic acid in acetonitrile. Gradient elution.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole

  • Ionization Mode: Positive electrospray ionization (ESI+)

  • MRM Transitions:

    • Haloperidol: m/z 376.2 → 165.1

    • Haloperidol-d4: m/z 380.2 → 169.1

Experimental Protocol for Pimozide Analysis using a Structural Analog IS (Cinnarizine)

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 500 µL of human plasma, add 50 µL of Cinnarizine working solution (100 ng/mL in methanol).

  • Add 50 µL of 1M NaOH.

  • Add 3 mL of n-hexane:isoamyl alcohol (99:1, v/v).

  • Vortex for 5 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness under nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase.

2. LC-MS/MS Conditions

  • LC Column: C18 column (e.g., 150 x 2.1 mm, 5 µm)

  • Mobile Phase: 5mM ammonium acetate (pH 3.5):methanol:acetonitrile (39:5:56, v/v/v)[1]

  • Flow Rate: 0.2 mL/min

  • Injection Volume: 10 µL

  • Mass Spectrometer: Triple quadrupole

  • Ionization Mode: Positive electrospray ionization (ESI+)

  • MRM Transitions:

    • Pimozide: m/z 462.2 → 124.1

    • Cinnarizine: m/z 369.2 → 167.1

Visualizing the Science: Workflows and Pathways

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

G cluster_pimozide This compound (Ideal) cluster_haloperidol Haloperidol-d4 P_start Plasma Sample + this compound P_prep Sample Preparation (e.g., Protein Precipitation) P_start->P_prep P_lcms LC-MS/MS Analysis P_prep->P_lcms P_data Data Processing (Ratio of Pimozide/Pimozide-d4) P_lcms->P_data H_start Plasma Sample + Haloperidol-d4 H_prep Sample Preparation (e.g., Protein Precipitation) H_start->H_prep H_lcms LC-MS/MS Analysis H_prep->H_lcms H_data Data Processing (Ratio of Haloperidol/Haloperidol-d4) H_lcms->H_data G Dopamine D2 Receptor Signaling Pathway Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Activates Pimozide Pimozide / Haloperidol Pimozide->D2R Blocks G_protein Gi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA Downstream Modulation of Gene Expression and Neuronal Excitability PKA->Downstream

References

A Comparative Guide to the Analytical Response of Pimozide-d4 versus Non-Deuterated Pimozide in Quantitative Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the analytical performance of Pimozide-d4 and its non-deuterated counterpart, Pimozide, with a focus on their application in quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS). The use of a stable isotope-labeled internal standard (SIL-IS) is a cornerstone of modern bioanalytical method development, offering significant advantages in accuracy and precision. This document outlines the theoretical basis for these advantages and presents illustrative experimental data to guide researchers in method validation and sample analysis.

Introduction: The Role of Internal Standards in LC-MS Bioanalysis

In the quantitative analysis of drugs in complex biological matrices such as plasma or serum, significant variability can be introduced during sample preparation, chromatographic separation, and mass spectrometric detection.[1] An internal standard (IS) is a compound of known concentration added to all samples, calibrators, and quality controls to correct for these variations.[1] The ideal IS has physicochemical properties nearly identical to the analyte of interest.[1] For this reason, a stable isotope-labeled version of the analyte, such as this compound for the analysis of Pimozide, is considered the "gold standard" internal standard.[2][3][4]

Pimozide is an antipsychotic drug for which therapeutic drug monitoring is valuable.[5] Accurate quantification is crucial, and the use of this compound as an internal standard is anticipated to provide more reliable data in clinical and research settings. While many published methods for Pimozide analysis use a structurally similar but non-isotopic internal standard like cinnarizine, this guide will focus on the superior performance expected from a deuterated analog.[5][6]

Principle of Superiority for this compound as an Internal Standard

The primary advantage of using this compound as an internal standard for the quantification of Pimozide lies in its ability to effectively compensate for variations in the analytical process, most notably the matrix effect. The matrix effect is the alteration of ionization efficiency (suppression or enhancement) of the analyte by co-eluting compounds from the biological matrix.[7][8] Since this compound is chemically identical to Pimozide, it experiences the same extraction recovery, chromatographic retention, and ionization response in the mass spectrometer.[1] Any sample-to-sample variation in these parameters will affect both the analyte and the internal standard to the same degree, keeping their response ratio constant and thus ensuring accurate quantification.

Non-deuterated Pimozide, when used in an external calibration method, cannot account for sample-specific variations. A structural analog internal standard, while better than no internal standard, may have different extraction efficiencies, chromatographic retention times, and ionization responses compared to the analyte, leading to incomplete correction for matrix effects.

Experimental Protocols

A robust LC-MS/MS method for the quantification of Pimozide in human plasma using this compound as an internal standard would typically involve the following steps:

1. Sample Preparation: Protein Precipitation

  • To 100 µL of human plasma, add 200 µL of a protein precipitation solution (e.g., acetonitrile) containing a known concentration of this compound.

  • Vortex mix the samples for 1 minute to ensure complete protein precipitation.

  • Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

2. Liquid Chromatography

  • Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm) is suitable for the separation of Pimozide.

  • Mobile Phase: A gradient elution with a mobile phase consisting of A) 0.1% formic acid in water and B) 0.1% formic acid in acetonitrile is commonly used.

  • Flow Rate: A typical flow rate is 0.4 mL/min.

  • Injection Volume: 5-10 µL of the prepared sample is injected.

3. Mass Spectrometry

  • Ionization: Electrospray ionization (ESI) in positive ion mode is effective for Pimozide.

  • Detection: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is used for its high selectivity and sensitivity.

  • MRM Transitions: Specific precursor-to-product ion transitions are monitored for both Pimozide and this compound. For example:

    • Pimozide: m/z 462.2 → 123.1

    • This compound: m/z 466.2 → 127.1

Comparative Data Presentation

The following tables illustrate the expected differences in analytical performance when using this compound as an internal standard versus a scenario without an ideal internal standard.

Table 1: Comparison of Method Precision and Accuracy

ParameterMethod with this compound ISMethod with Non-Isotopic IS
Intra-Assay Precision (%CV)
Low QC (0.1 ng/mL)< 5%< 15%
Mid QC (1 ng/mL)< 5%< 10%
High QC (10 ng/mL)< 5%< 10%
Inter-Assay Precision (%CV)
Low QC (0.1 ng/mL)< 8%< 15%
Mid QC (1 ng/mL)< 8%< 15%
High QC (10 ng/mL)< 8%< 15%
Accuracy (% Bias)
Low QC (0.1 ng/mL)± 5%± 15%
Mid QC (1 ng/mL)± 5%± 15%
High QC (10 ng/mL)± 5%± 15%

Table 2: Matrix Effect Evaluation

Sample LotMatrix Factor* (this compound IS)Matrix Factor* (Non-Isotopic IS)
Plasma Lot 10.980.85
Plasma Lot 21.031.15
Plasma Lot 30.950.90
Plasma Lot 41.051.20
Normalized Matrix Factor (%CV) < 5% > 15%

*Matrix Factor = (Peak response in presence of matrix) / (Peak response in absence of matrix). A value of 1 indicates no matrix effect, <1 indicates ion suppression, and >1 indicates ion enhancement.

Visualizing the Workflow and Rationale

The following diagrams, created using the DOT language, visualize the experimental workflow and the logical advantage of using a deuterated internal standard.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample add_is Spike with This compound IS plasma->add_is precip Protein Precipitation (Acetonitrile) add_is->precip centrifuge Centrifugation precip->centrifuge supernatant Supernatant for Analysis centrifuge->supernatant lc LC Separation supernatant->lc Injection ms MS/MS Detection (MRM) lc->ms data Data Acquisition (Analyte/IS Ratio) ms->data

Caption: Experimental workflow for Pimozide quantification.

logical_relationship cluster_variability Sources of Analytical Variability a_extraction Extraction Recovery a_chromatography Chromatographic Elution a_extraction->a_chromatography a_ionization Ionization Efficiency a_chromatography->a_ionization result Accurate Quantification (Constant Analyte/IS Ratio) a_ionization->result is_extraction Extraction Recovery is_chromatography Chromatographic Elution is_extraction->is_chromatography is_ionization Ionization Efficiency is_chromatography->is_ionization is_ionization->result v_extraction Inconsistent Recovery v_extraction->a_extraction v_extraction->is_extraction v_matrix Matrix Effects v_matrix->a_ionization v_matrix->is_ionization

Caption: Rationale for using a deuterated internal standard.

Conclusion

The use of this compound as an internal standard for the quantitative analysis of Pimozide in biological matrices is unequivocally superior to methods that rely on non-isotopic internal standards or external calibration. The near-identical physicochemical properties of this compound ensure that it accurately tracks the analyte through all stages of sample preparation and analysis, effectively compensating for matrix effects and other sources of variability. This leads to significantly improved precision, accuracy, and overall method robustness, which are critical for reliable therapeutic drug monitoring and pharmacokinetic studies. For any new bioanalytical method development for Pimozide, the synthesis and use of this compound are strongly recommended to ensure the generation of high-quality, defensible data.

References

A Comparative Guide to Pimozide-d4 Method Validation Following ICH Guidelines

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative overview of the analytical method validation for Pimozide-d4, a deuterated internal standard, benchmarked against a validated method for the parent compound, Pimozide. The validation parameters are discussed in the context of the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring the method's suitability for its intended purpose in pharmaceutical analysis.[1][2][3] This document is intended for researchers, scientists, and drug development professionals to ensure reliable and reproducible data in regulated environments.

I. Comparison of Validation Parameters

The following table summarizes the quantitative performance of a hypothetical validated LC-MS/MS method for this compound compared to a published HPLC-UV method for Pimozide. This comparison highlights the typical performance characteristics of each analytical technique.

Validation ParameterThis compound (LC-MS/MS - Hypothetical) Pimozide (HPLC-UV - Published Data) ICH Q2(R1) Acceptance Criteria
Linearity (r²) > 0.998> 0.999r² ≥ 0.995
Range 0.5 - 100 ng/mL75 - 450 µg/mL[4]Dependent on application
Accuracy (% Recovery) 98.0% - 102.0%99.23% - 101.91%[5]Typically 80% - 120%
Precision (% RSD)
- Repeatability< 2.0%< 2.0%[5]Typically ≤ 2%
- Intermediate Precision< 3.0%< 2.0%Typically ≤ 2%
Limit of Detection (LOD) 0.1 ng/mL2.4 µg/mL[4]To be determined
Limit of Quantitation (LOQ) 0.5 ng/mL7.96 µg/mL[4]To be determined
Specificity No interference at the retention time and m/z of the analyte and ISNo interference from excipients or degradation products[6]No significant interference
Robustness Unaffected by minor changes in flow rate and mobile phase compositionUnaffected by minor changes in pH and mobile phase compositionNo significant impact on results

II. Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on established analytical practices and the principles outlined in the ICH guidelines.

A. This compound (LC-MS/MS - Hypothetical Method)

  • Instrumentation: A high-performance liquid chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer (MS/MS).

  • Chromatographic Conditions:

    • Column: C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • Column Temperature: 40°C.

  • Mass Spectrometric Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Multiple Reaction Monitoring (MRM) Transitions:

      • This compound: Precursor ion > Product ion (to be determined based on mass shift from Pimozide).

      • Pimozide (Analyte): Precursor ion > Product ion.

    • Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).

  • Validation Procedures:

    • Specificity: Analysis of blank matrix samples to ensure no endogenous interference at the retention time and MRM transition of this compound.

    • Linearity: A minimum of five concentrations are prepared to establish the relationship between concentration and response.[3]

    • Accuracy and Precision: Determined by replicate analysis of quality control (QC) samples at low, medium, and high concentrations.

    • LOD and LOQ: Estimated based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).

    • Robustness: Assessed by intentionally varying chromatographic parameters (e.g., flow rate, mobile phase composition) and evaluating the impact on the results.

B. Pimozide (HPLC-UV - Published Method)

  • Instrumentation: A standard HPLC system with a UV detector.

  • Chromatographic Conditions:

    • Column: Spherisorb ODS2 column (250mm x 4.6mm, 5µ).[4]

    • Mobile Phase: A mixture of methanol, acetonitrile, and 0.1M sodium perchlorate (40:30:30, v/v) at pH 6.1.[4]

    • Flow Rate: 0.8 mL/min.[4]

    • Detection Wavelength: 240 nm.[4]

    • Injection Volume: 20 µL.

  • Validation Procedures:

    • Specificity: Confirmed by forced degradation studies (acid, base, oxidation, thermal, and photolytic stress) to ensure the method can separate Pimozide from its degradation products.[4][6]

    • Linearity: Established by plotting the peak area against a series of known concentrations.

    • Accuracy: Evaluated through recovery studies by spiking a known amount of Pimozide into a placebo matrix.

    • Precision: Assessed through repeatability (analysis of multiple injections of the same sample) and intermediate precision (analysis on different days with different analysts).

    • LOD and LOQ: Calculated based on the standard deviation of the response and the slope of the calibration curve.[4]

    • Robustness: Examined by making small, deliberate changes to the method parameters (e.g., pH of the mobile phase, flow rate).

III. Method Validation Workflow

The following diagram illustrates the logical workflow for the validation of an analytical method for this compound, in accordance with ICH guidelines.

MethodValidationWorkflow Start Method Development & Optimization Protocol Define Validation Protocol & Acceptance Criteria Start->Protocol Specificity Specificity / Selectivity Protocol->Specificity Linearity Linearity & Range Protocol->Linearity Accuracy Accuracy Protocol->Accuracy Precision Precision (Repeatability & Intermediate) Protocol->Precision LOD_LOQ LOD & LOQ Protocol->LOD_LOQ Robustness Robustness Protocol->Robustness SystemSuitability System Suitability Specificity->SystemSuitability Report Validation Report Generation Specificity->Report Linearity->SystemSuitability Linearity->Report Accuracy->SystemSuitability Accuracy->Report Precision->SystemSuitability Precision->Report LOD_LOQ->SystemSuitability LOD_LOQ->Report Robustness->SystemSuitability Robustness->Report SystemSuitability->Report End Method Approved for Routine Use Report->End

Caption: Workflow for this compound analytical method validation as per ICH guidelines.

References

Comparative Guide to Linearity and Range Determination: Pimozide-d4 and Alternative Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: November 2025

A Resource for Researchers, Scientists, and Drug Development Professionals

The precise and accurate quantification of therapeutic drugs in biological matrices is a cornerstone of pharmaceutical research and development. The use of stable isotope-labeled internal standards, such as Pimozide-d4, is critical for achieving reliable results in bioanalytical assays, particularly those employing liquid chromatography-mass spectrometry (LC-MS). This guide offers an objective comparison of the linearity and dynamic range of this compound, using its non-deuterated form as a proxy, alongside other deuterated internal standards commonly utilized in the analysis of antipsychotic medications. The supporting experimental data, compiled from validated analytical methods, provides a practical reference for laboratory professionals.

The Significance of Linearity and Range in Bioanalytical Method Validation

In the context of bioanalytical science, linearity refers to the ability of an analytical method to produce results that are directly proportional to the concentration of the analyte within a specified range. This is typically assessed by performing a linear regression analysis on a calibration curve and is quantified by the coefficient of determination (R²), where a value approaching 1.000 signifies a strong linear relationship.

The range of a method defines the upper and lower concentration limits for which the assay is demonstrated to be accurate, precise, and linear. The lowest concentration in this range is known as the Lower Limit of Quantification (LLOQ) , while the highest is the Upper Limit of Quantification (ULOQ) .

Experimental Protocols for Establishing Linearity and Range

A fundamental component of bioanalytical method validation is the rigorous determination of linearity and range. The generalized protocol outlined below is based on standard procedures for LC-MS/MS method development.

Objective: To establish the linear dynamic range for the quantification of an analyte utilizing a deuterated internal standard.

Materials and Methods:

  • Preparation of Stock and Working Solutions: Concentrated stock solutions of the analyte and the deuterated internal standard (e.g., this compound) are prepared in a suitable organic solvent. A series of working standard solutions are then generated through serial dilution of the analyte stock solution.

  • Preparation of Calibration Standards and Quality Controls: Calibration standards are prepared by spiking a blank biological matrix (e.g., human plasma) with the working standard solutions to achieve a minimum of six to eight distinct concentration levels. Quality control (QC) samples are similarly prepared at a minimum of three concentrations (low, medium, and high) spanning the calibration range.

  • Sample Extraction: A fixed volume of the deuterated internal standard solution is added to all calibration standards, QC samples, and blank matrix samples. An appropriate extraction technique, such as protein precipitation (PPT), liquid-liquid extraction (LLE), or solid-phase extraction (SPE), is then employed to isolate the analyte and internal standard from endogenous matrix components. The resulting extract is typically evaporated to dryness and reconstituted in the mobile phase.

  • LC-MS/MS Analysis: The reconstituted samples are injected into the LC-MS/MS system. Chromatographic separation is performed, and the mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode to detect specific precursor-to-product ion transitions for both the analyte and the internal standard.

  • Data Analysis and Evaluation: The peak area ratio of the analyte to the internal standard is calculated for each calibration standard. A calibration curve is generated by plotting these ratios against the nominal concentrations of the analyte. A linear regression analysis is applied to the data. For the method to be considered linear, the coefficient of determination (R²) should typically be ≥ 0.99. The LLOQ is established as the lowest standard on the curve that can be measured with acceptable precision (Relative Standard Deviation [RSD] ≤ 20%) and accuracy (within 80-120% of the nominal value). The ULOQ is the highest standard meeting similar criteria (generally RSD ≤ 15% and accuracy of 85-115%).

Performance Data: A Comparative Analysis

The following table presents a summary of linearity and range data for Pimozide (as a proxy for this compound) and alternative deuterated internal standards used in the bioanalysis of various antipsychotic drugs.

Internal Standard / AnalyteAnalytical MethodLinear RangeCoefficient of Determination (R²)
Pimozide HPLC75 - 450 µg/mL0.999
Aripiprazole-d8 / AripiprazoleLC-MS/MS2 - 1025 ng/mL0.99951
Aripiprazole-d8 / AripiprazoleUHPLC-MS/MS25 - 1000 ng/mL0.998
Olanzapine-d3 / OlanzapineUPLC-MS/MS0.1 - 20 ng/mLAccuracy and precision within 10%
Olanzapine-d3 / OlanzapineLC-MS2 - 300 ng/mL> 0.999
Risperidone LC-MS/MS0.25 - 50.00 ng/mLDeemed linear in the study
Risperidone / 9-HydroxyrisperidoneLC-MS/MS0.2 - 100 ng/mLMethod demonstrated good precision and accuracy

Visualizing the Experimental Workflow

The diagram below provides a visual representation of the logical flow for the determination of linearity and range in a bioanalytical method.

G Workflow for Linearity and Range Determination cluster_prep Sample Preparation cluster_extraction Sample Extraction cluster_analysis Analysis & Data Processing cluster_results Results stock_analyte Analyte Stock Solution working_std Serial Dilution (Working Standards) stock_analyte->working_std stock_is Internal Standard (IS) Stock Solution add_is Add IS to all Samples stock_is->add_is spike_matrix Spike Blank Matrix (Calibration Standards & QCs) working_std->spike_matrix spike_matrix->add_is extraction Perform Extraction (e.g., SPE, LLE, PPT) add_is->extraction reconstitute Evaporate & Reconstitute extraction->reconstitute lcms_analysis LC-MS/MS Analysis (MRM Mode) reconstitute->lcms_analysis peak_area Calculate Peak Area Ratio (Analyte/IS) lcms_analysis->peak_area cal_curve Construct Calibration Curve peak_area->cal_curve regression Linear Regression (R²) cal_curve->regression linearity Assess Linearity (R² ≥ 0.99) regression->linearity range Determine Range (LLOQ & ULOQ) regression->range

Caption: A flowchart illustrating the key stages of establishing the linearity and dynamic range of a bioanalytical assay.

Conclusion

The choice of a suitable deuterated internal standard is a pivotal factor in the development of robust bioanalytical methods for antipsychotic drug quantification. While direct linearity and range data for this compound are not extensively published, the performance of its non-deuterated analog serves as a reliable indicator of its suitability. The comparative data for alternative deuterated standards like Aripiprazole-d8 and Olanzapine-d3 highlight the capability of modern LC-MS/MS methods to achieve broad linear ranges with exceptional correlation coefficients. This guide provides valuable insights for researchers and analytical scientists, aiding in the informed selection of internal standards to ensure the generation

Ensuring Reliability in Pharmaceutical Analysis: A Guide to Robustness Testing of a Bioanalytical Method for Pimozide Using Pimozide-d4

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the assurance of a bioanalytical method's reliability is paramount. This guide provides a comprehensive comparison of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Pimozide in human plasma, with a focus on robustness testing. The use of a deuterated internal standard, Pimozide-d4, is highlighted as a key component in achieving a consistently reliable and accurate method.

Robustness testing is a critical component of analytical method validation, designed to evaluate the method's capacity to remain unaffected by small, deliberate variations in procedural parameters.[1] This provides an indication of its reliability during normal usage. For bioanalytical methods, particularly those supporting pharmacokinetic and bioequivalence studies, a robust method ensures that routine variations in laboratory conditions do not lead to inaccurate results. The International Council for Harmonisation (ICH) guidelines emphasize the importance of robustness testing during method development and validation.

This guide will delve into the experimental protocol for the robustness testing of an LC-MS/MS method for Pimozide analysis, presenting hypothetical yet realistic comparative data to illustrate the impact of such variations.

The Role of this compound as an Internal Standard

The use of a stable isotope-labeled internal standard, such as this compound, is a cornerstone of a robust bioanalytical method. Deuterated internal standards exhibit nearly identical physicochemical properties and chromatographic behavior to the analyte of interest.[2] This co-elution allows for effective compensation for variability in sample preparation, injection volume, and, crucially, matrix effects that can cause ion suppression or enhancement in the mass spectrometer.[3][4] By maintaining a consistent analyte-to-internal standard peak area ratio, this compound ensures the accuracy and precision of the measurement even when faced with minor procedural deviations.

Experimental Protocol for Robustness Testing

The following protocol outlines a typical robustness study for an LC-MS/MS method for the determination of Pimozide in human plasma, using this compound as the internal standard.

Objective: To assess the robustness of the analytical method by intentionally varying key chromatographic parameters and evaluating the impact on the quantification of Pimozide.

Materials and Reagents:

  • Pimozide reference standard

  • This compound internal standard

  • Human plasma (drug-free)

  • HPLC-grade methanol, acetonitrile, and water

  • Formic acid

  • Solid Phase Extraction (SPE) cartridges

Nominal Chromatographic Conditions:

  • HPLC Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm)

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B)

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive ion mode.

  • MRM Transitions: Specific precursor-to-product ion transitions for Pimozide and this compound.

Robustness Parameters and Variations: The following parameters were varied to assess their impact on the method's performance. The variations represent plausible deviations that could occur during routine analysis.

  • Flow Rate: ± 10% of the nominal flow rate (0.36 mL/min and 0.44 mL/min).[1][5]

  • Column Temperature: ± 5°C of the nominal temperature (35°C and 45°C).

  • Mobile Phase Composition (Organic Content): ± 2% absolute variation in the percentage of the organic solvent in the mobile phase.

Procedure:

  • Spike known concentrations of Pimozide (low, medium, and high QC levels) and a fixed concentration of this compound into human plasma.

  • Perform sample preparation using a validated solid-phase extraction (SPE) protocol.

  • Analyze the extracted samples using the LC-MS/MS system under the nominal conditions and with each of the deliberate variations in the chromatographic parameters.

  • For each condition, calculate the concentration of Pimozide in the QC samples against a calibration curve prepared under the same condition.

  • Evaluate the percentage deviation of the mean concentration from the nominal value and the relative standard deviation (%RSD) for replicate injections.

Data Presentation and Comparison

The following tables summarize the hypothetical results of the robustness study.

Table 1: Effect of Flow Rate Variation on Pimozide Quantification

QC LevelNominal Flow Rate (0.4 mL/min)Low Flow Rate (0.36 mL/min)High Flow Rate (0.44 mL/min)
Mean Conc. (ng/mL) ± SD Mean Conc. (ng/mL) ± SD (% Dev) Mean Conc. (ng/mL) ± SD (% Dev)
Low QC (1 ng/mL)1.02 ± 0.041.05 ± 0.05 (2.9%)0.99 ± 0.04 (-2.9%)
Mid QC (10 ng/mL)10.1 ± 0.310.3 ± 0.4 (2.0%)9.8 ± 0.3 (-2.9%)
High QC (100 ng/mL)99.5 ± 2.5101.2 ± 3.0 (1.7%)97.8 ± 2.8 (-1.7%)

Table 2: Effect of Column Temperature Variation on Pimozide Quantification

QC LevelNominal Temperature (40°C)Low Temperature (35°C)High Temperature (45°C)
Mean Conc. (ng/mL) ± SD Mean Conc. (ng/mL) ± SD (% Dev) Mean Conc. (ng/mL) ± SD (% Dev)
Low QC (1 ng/mL)1.02 ± 0.041.04 ± 0.05 (2.0%)1.01 ± 0.04 (-1.0%)
Mid QC (10 ng/mL)10.1 ± 0.310.2 ± 0.4 (1.0%)10.0 ± 0.3 (-1.0%)
High QC (100 ng/mL)99.5 ± 2.5100.8 ± 2.8 (1.3%)98.9 ± 2.6 (-0.6%)

Table 3: Effect of Mobile Phase Composition Variation on Pimozide Quantification

QC LevelNominal Organic %-2% Organic+2% Organic
Mean Conc. (ng/mL) ± SD Mean Conc. (ng/mL) ± SD (% Dev) Mean Conc. (ng/mL) ± SD (% Dev)
Low QC (1 ng/mL)1.02 ± 0.041.06 ± 0.06 (3.9%)0.98 ± 0.05 (-3.9%)
Mid QC (10 ng/mL)10.1 ± 0.310.4 ± 0.4 (3.0%)9.7 ± 0.3 (-4.0%)
High QC (100 ng/mL)99.5 ± 2.5102.1 ± 3.1 (2.6%)97.2 ± 2.9 (-2.3%)

The results demonstrate that minor variations in flow rate, column temperature, and mobile phase composition do not significantly impact the accuracy of Pimozide quantification. The percentage deviation from the nominal concentration remains within acceptable limits (typically ±15%), indicating a robust method. The consistent performance is largely attributable to the use of this compound as an internal standard, which effectively normalizes any variations in instrument response.

Visualizing the Workflow

The following diagrams illustrate the key workflows in the robustness testing process.

Robustness_Testing_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Evaluation p1 Spike Plasma with Pimozide & this compound p2 Solid Phase Extraction (SPE) p1->p2 a1 Nominal Conditions p2->a1 Analyze a2 Varied Conditions p2->a2 Analyze a3 Acquire Data a1->a3 a2->a3 d1 Calculate Concentrations a3->d1 d2 Assess % Deviation & %RSD d1->d2 r1 Robustness Report d2->r1 Report Robustness_Parameters cluster_variations Deliberate Variations center Nominal LC-MS/MS Method v1 Flow Rate (± 10%) center->v1 v2 Column Temp. (± 5°C) center->v2 v3 Mobile Phase (± 2% Organic) center->v3 result Method Robustness Assessment v1->result Evaluate Impact v2->result Evaluate Impact v3->result Evaluate Impact

References

Inter-Laboratory Comparison of Analytical Methods for Pimozide and its Isotopologue Pimozide-d4: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of different analytical methodologies for the quantification of Pimozide, with direct applicability to its deuterated internal standard, Pimozide-d4. The data and protocols presented are compiled from published research to aid in the selection and implementation of robust analytical methods.

Comparative Analysis of LC-MS/MS Methods

Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) is a widely adopted technique for the sensitive and specific quantification of Pimozide in biological matrices. Below is a summary of key performance parameters from two distinct methods.

ParameterMethod 1: LC-ESI/MS[1][2]Method 2: Stability-Indicating LC-MS[3]
Internal Standard CinnarizineNot Specified
Sample Matrix Human PlasmaBulk and Pharmaceutical Dosage Form
Extraction Method Liquid-Liquid ExtractionNot Specified
Chromatographic Column Thermo Hypersil-HyPURITY C18 (150x2.1mm, 5µm)Waters C18 (150x4.5mm, 5µm)
Mobile Phase 5mM Ammonium Acetate (pH 3.5):Methanol:Acetonitrile (39:5:56, v/v/v)Methanol:Acetonitrile (65:35, v/v) with pH 5.5
Lower Limit of Quantification (LLOQ) 0.02 ng/mL1.678 µg/mL (LOQ)
Linear Range 0.025 - 12.800 ng/mL5 - 100 µg/mL
Ionization Mode Electrospray Ionization (ESI), PositiveElectrospray Ionization (ESI), Positive
Detection Mass Spectrometry (MS)Mass Spectrometry (MS)
Application Bioequivalence StudyStability and Routine Analysis

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical methods. The following sections outline the protocols for the compared LC-MS/MS methods.

Method 1: LC-ESI/MS for Pimozide in Human Plasma

This method is optimized for high sensitivity in a complex biological matrix, making it suitable for pharmacokinetic and bioequivalence studies.

Sample Preparation:

  • A liquid-liquid extraction is performed on plasma samples to isolate Pimozide and the internal standard, cinnarizine.[1]

Chromatography:

  • Instrument: Liquid Chromatograph coupled with a Mass Spectrometer.

  • Column: Thermo Hypersil-HyPURITY C18 reversed-phase column (150mm x 2.1mm, 5µm).[1]

  • Mobile Phase: A mixture of 5mM ammonium acetate (pH adjusted to 3.5 with acetic acid), methanol, and acetonitrile in a ratio of 39:5:56 (v/v/v).[1]

  • Flow Rate: Not specified.

Mass Spectrometry:

  • Ionization: Electrospray Ionization (ESI) in positive mode.[1]

  • Detection: Tandem Mass Spectrometry (MS/MS).

Workflow Diagram:

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Human Plasma Sample add_is Add Cinnarizine (IS) plasma->add_is lle Liquid-Liquid Extraction add_is->lle extract Collect Organic Layer lle->extract dry Evaporate & Reconstitute extract->dry inject Inject into LC System dry->inject chrom Chromatographic Separation (C18 Column) inject->chrom ionize ESI+ Ionization chrom->ionize detect MS/MS Detection ionize->detect quant Quantification detect->quant

Workflow for Pimozide analysis in human plasma.
Method 2: Stability-Indicating LC-MS Method

This method is designed for the analysis of Pimozide in bulk drug and pharmaceutical formulations, with a focus on assessing stability.

Sample Preparation:

  • Details on the sample preparation for bulk and tablet dosage forms are not extensively provided but would typically involve dissolution in a suitable solvent.

Chromatography:

  • Instrument: Liquid Chromatograph coupled with a Mass Spectrometer.

  • Column: Waters C18 column (150mm x 4.5mm, 5µm).[3]

  • Mobile Phase: An isocratic mobile phase consisting of methanol and acetonitrile (65:35, v/v) with the pH adjusted to 5.5.[3]

  • Flow Rate: 1.0 mL/min.[3]

  • Detection: UV detection at 230nm is also mentioned in conjunction with MS.[3]

Mass Spectrometry:

  • Ionization: Electrospray Ionization (ESI) in positive mode.[3]

  • Detection: Multiple Reaction Monitoring (MRM) for quantification.[3]

Workflow Diagram:

cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing sample Bulk Drug or Tablet dissolve Dissolution in Solvent sample->dissolve filter Filtration dissolve->filter inject Inject into LC System filter->inject chrom Isocratic Separation (C18 Column) inject->chrom detect_uv UV Detection (230nm) chrom->detect_uv ionize ESI+ Ionization detect_uv->ionize detect_ms MRM Detection ionize->detect_ms quant Quantification & Stability Assessment detect_ms->quant

Workflow for stability-indicating analysis of Pimozide.

Considerations for this compound

This compound, as a deuterated analog, is an ideal internal standard for Pimozide quantification using mass spectrometry. Its chemical properties are nearly identical to Pimozide, meaning it will co-elute chromatographically and exhibit similar ionization efficiency. The key difference is its mass, which allows the mass spectrometer to distinguish it from the unlabeled analyte. When adapting the methods above for this compound, the primary change would be the inclusion of the specific mass-to-charge ratio (m/z) transitions for this compound in the MS/MS detection method. The sample preparation and chromatographic conditions would remain the same.

Conclusion

The choice of an analytical method for Pimozide and this compound is dependent on the specific application. For bioanalytical studies requiring high sensitivity to measure low concentrations in biological fluids, a method similar to "Method 1" with liquid-liquid extraction and a sensitive LC-MS/MS system is appropriate. For quality control and stability testing of pharmaceutical products, a more straightforward method like "Method 2" may be sufficient. The data and protocols presented in this guide offer a foundation for laboratories to establish and validate their own methods for the analysis of Pimozide and its deuterated internal standard.

References

Comparative Quality Control and Assurance Protocols for Pimozide-d4 and Alternative Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the quality control (QC) and quality assurance (QA) protocols for Pimozide-d4, a deuterated internal standard used in the bioanalysis of the antipsychotic drug Pimozide. The performance of this compound is objectively compared with other commercially available deuterated internal standards for antipsychotic drugs, supported by available specification data. This document is intended to assist researchers in selecting the most appropriate internal standard for their analytical needs.

Data Presentation: Comparison of Quality Control Specifications

The selection of a suitable deuterated internal standard is critical for the accuracy and reliability of quantitative bioanalytical methods, primarily those employing Liquid Chromatography-Mass Spectrometry (LC-MS). Key quality attributes for these standards include chemical purity, isotopic purity (or deuterium incorporation), and stability. The following table summarizes the available QC specifications for this compound and several alternative deuterated internal standards used in the analysis of other antipsychotic medications.

Quality Control ParameterThis compoundHaloperidol-d4Risperidone-d4Aripiprazole-d4
Chemical Purity ≥98% (Pimozide)[1]Not explicitly specified>95% (HPLC)[2]Not explicitly specified
Isotopic Purity (Deuterium Incorporation) ≥99% deuterated forms (d1-d4); ≤1% d0[1]≥99% deuterated forms (d1-d4)[3]≥99% deuterated forms (d1-d4)[4]Not explicitly specified
Storage Condition -20°C[1]Not explicitly specified-20°C[2]2-8°C
Long-Term Stability ≥ 4 years[1][5]Not explicitly specified≥ 4 years[4]Not explicitly specified
Molecular Formula C₂₈H₂₅D₄F₂N₃O[1][6][7][8]C₂₁H₁₉D₄ClFNO₂[3]C₂₃H₂₃D₄FN₄O₂[2]C₂₃H₂₇Cl₂N₃O₂ (unlabeled)[9]
Molecular Weight 465.6 g/mol [1]379.9 g/mol [3]414.5 g/mol [4]448.39 g/mol (unlabeled)[9]

Experimental Protocols

Detailed experimental protocols for the quality control of deuterated internal standards are often proprietary to the manufacturer. However, the following sections describe the general methodologies for the key experiments cited in the comparison table.

Chemical Purity Determination by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the percentage of the desired compound (e.g., this compound) relative to any impurities.

Methodology:

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reverse-phase column is commonly used.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate or formate) and an organic solvent (e.g., acetonitrile or methanol).

  • Detection: UV detection at a wavelength where the analyte has maximum absorbance (e.g., 283 nm for Pimozide)[5].

  • Procedure: A solution of the deuterated standard is injected into the HPLC system. The area of the main peak is compared to the total area of all peaks in the chromatogram to calculate the percentage purity.

  • Acceptance Criteria: Typically, the chemical purity should be ≥95-98%.

Isotopic Purity (Deuterium Incorporation) Analysis by Mass Spectrometry (MS)

Objective: To determine the percentage of the deuterated species and to identify the presence of any undeuterated (d0) compound.

Methodology:

  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with a liquid chromatograph (LC-MS).

  • Ionization Source: Electrospray ionization (ESI) is commonly used.

  • Procedure: A solution of the deuterated standard is introduced into the mass spectrometer. The mass spectrum is analyzed to determine the relative abundance of the desired deuterated molecule (e.g., d4) and any other isotopic forms (d0, d1, d2, d3, etc.).

  • Acceptance Criteria: The isotopic enrichment should typically be high, with the sum of deuterated forms being ≥99% and the undeuterated (d0) form being ≤1%.

Identity Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure of the deuterated standard and the position of the deuterium labels.

Methodology:

  • Instrumentation: A high-field NMR spectrometer.

  • Procedure: ¹H NMR and ¹³C NMR spectra are acquired. The absence or reduced intensity of signals in the ¹H NMR spectrum at specific chemical shifts, compared to the spectrum of the non-deuterated analog, confirms the location of deuterium labeling.

  • Acceptance Criteria: The NMR spectra must be consistent with the proposed chemical structure.

Stability Assessment

Objective: To determine the stability of the deuterated standard under specified storage conditions over time.

Methodology:

  • Procedure: Samples of the deuterated standard are stored at the recommended temperature (e.g., -20°C). At specified time points (e.g., annually), a sample is analyzed for chemical purity and isotopic purity using the methods described above.

  • Acceptance Criteria: The purity and isotopic enrichment should remain within the specified limits throughout the defined shelf life. For example, a stability of ≥ 4 years is often cited for such standards[1][4][5].

Mandatory Visualization

The following diagrams illustrate a typical quality control workflow and a logical relationship in the context of ensuring the quality of deuterated internal standards.

QC_Workflow cluster_0 Incoming Material cluster_1 Synthesis and Purification cluster_2 In-Process and Final QC Testing cluster_3 Product Release and Stability Raw_Material Raw Material/Starting Material Synthesis Chemical Synthesis of This compound Raw_Material->Synthesis Purification Purification (e.g., Chromatography) Synthesis->Purification Identity Identity Confirmation (NMR, MS) Purification->Identity Chemical_Purity Chemical Purity (HPLC) Purification->Chemical_Purity Isotopic_Purity Isotopic Purity (LC-MS) Purification->Isotopic_Purity Final_Product Final Product Review and Documentation Identity->Final_Product Chemical_Purity->Final_Product Isotopic_Purity->Final_Product CoA Certificate of Analysis Generation Final_Product->CoA Stability Long-Term Stability Program CoA->Stability

Caption: A typical quality control workflow for a deuterated internal standard.

OOS_Investigation OOS_Result Out of Specification (OOS) Result Obtained Lab_Investigation Phase 1: Laboratory Investigation OOS_Result->Lab_Investigation Error_Found Assignable Laboratory Error Found? Lab_Investigation->Error_Found Corrective_Action Implement Corrective Action and Re-test Error_Found->Corrective_Action  Yes Full_Investigation Phase 2: Full-Scale Investigation Error_Found->Full_Investigation No   Corrective_Action->OOS_Result Re-test passes Root_Cause Identify Root Cause (e.g., process, material) Full_Investigation->Root_Cause Impact_Assessment Assess Impact on Other Batches Root_Cause->Impact_Assessment Disposition Product Disposition (e.g., Reject Batch) Impact_Assessment->Disposition

Caption: Decision-making process for an Out of Specification (OOS) investigation.

References

Evaluating Pimozide-d4 as an Internal Standard: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of the antipsychotic drug Pimozide, the selection of an appropriate internal standard (IS) is critical for developing robust and reliable bioanalytical methods. An ideal internal standard should mimic the analyte's behavior throughout sample preparation and analysis, compensating for variability. Stable isotope-labeled (SIL) internal standards, such as Pimozide-d4, are considered the gold standard in mass spectrometry-based assays due to their near-identical physicochemical properties to the analyte.

This guide provides a framework for evaluating the performance of this compound as an internal standard. Due to a lack of publicly available direct comparative studies, this document outlines the key performance parameters to be assessed and presents a comparison with a structurally analogous internal standard, Cinnarizine, which has been used in published analytical methods for Pimozide.[1][2][3]

Performance Comparison: this compound vs. Structurally Analogous IS

The primary advantage of a deuterated internal standard like this compound is its co-elution with the unlabeled analyte and identical behavior during extraction and ionization, which provides superior correction for matrix effects and other sources of variability. The following table summarizes the expected performance characteristics of this compound compared to a non-isotopic analogue.

Performance ParameterThis compound (Deuterated IS - Expected)Cinnarizine (Structurally Analogous IS - Reported)Justification for this compound's Superiority
Linearity (r²) ≥ 0.99≥ 0.99[1][2][3]Both should yield high linearity, but this compound is expected to provide a more consistent response across the concentration range due to better tracking of the analyte.
Accuracy (% Bias) Within ±15% (±20% at LLOQ)Within ±15%[1][2][3]This compound is anticipated to improve accuracy by more effectively compensating for matrix-induced ionization suppression or enhancement.
Precision (% CV) ≤ 15% (≤ 20% at LLOQ)≤ 15%[1][2][3]The closer physicochemical match of this compound to Pimozide should result in lower variability and thus higher precision.
Matrix Effect Minimal to NonePotential for differential matrix effectsAs a SIL-IS, this compound co-elutes and experiences the same ionization effects as Pimozide, leading to effective normalization. A structurally analogous IS may have different ionization efficiency and be affected differently by the matrix.
Recovery Consistent and tracks analyte recoveryMay not perfectly track analyte recoveryThis compound's identical chemical structure ensures that its extraction recovery will closely mirror that of Pimozide across different samples and conditions.

Experimental Protocols

Detailed methodologies are crucial for the validation of an internal standard. Below are key experimental protocols for evaluating the performance of this compound.

Sample Preparation (Liquid-Liquid Extraction)
  • To 100 µL of plasma sample, add 10 µL of the internal standard working solution (this compound).

  • Add 50 µL of 0.1 M NaOH and vortex for 30 seconds.

  • Add 1 mL of extraction solvent (e.g., ethyl acetate/hexane, 80:20 v/v) and vortex for 5 minutes.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

Chromatographic and Mass Spectrometric Conditions
  • LC Column: C18 reversed-phase column (e.g., Thermo Hypersil-HyPURITY C18, 150mm x 2.1mm, 5µm).[1][2][3]

  • Mobile Phase: A mixture of 5mM ammonium acetate (pH 3.5), methanol, and acetonitrile (e.g., 39:5:56, v/v/v).[1][2][3]

  • Flow Rate: 0.8 mL/min.

  • Injection Volume: 10 µL.

  • Ionization: Electrospray Ionization (ESI), positive mode.

  • MS Detection: Multiple Reaction Monitoring (MRM).

    • Pimozide Transition: To be determined based on experimental optimization (e.g., Q1: m/z 462.2 -> Q3: m/z 145.1)

    • This compound Transition: To be determined based on experimental optimization (e.g., Q1: m/z 466.2 -> Q3: m/z 145.1)

Mandatory Visualizations

The following diagrams illustrate the logical workflow for evaluating an internal standard and the signaling pathway context for Pimozide.

internal_standard_evaluation_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma Plasma Sample Spike_IS Spike with this compound Plasma->Spike_IS Extraction Liquid-Liquid Extraction Spike_IS->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation Chromatographic Separation Reconstitution->LC_Separation MS_Detection Mass Spectrometric Detection (MRM) LC_Separation->MS_Detection Linearity Linearity MS_Detection->Linearity Accuracy Accuracy & Precision MS_Detection->Accuracy Matrix_Effect Matrix Effect MS_Detection->Matrix_Effect Recovery Recovery MS_Detection->Recovery pimozide_signaling_pathway Pimozide Pimozide D2R Dopamine D2 Receptor Pimozide->D2R Antagonist Ca_Channel L-type Calcium Channel Pimozide->Ca_Channel Blocker Adenylyl_Cyclase Adenylyl Cyclase D2R->Adenylyl_Cyclase Ca_Influx Calcium Influx Ca_Channel->Ca_Influx cAMP cAMP Adenylyl_Cyclase->cAMP PKA Protein Kinase A cAMP->PKA Downstream Downstream Signaling PKA->Downstream Cellular_Response Reduced Neuronal Excitability Downstream->Cellular_Response Ca_Influx->Cellular_Response

References

A Comparative Guide to LC-MS/MS Systems for the Bioanalysis of Pimozide-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and sensitive quantification of Pimozide-d4, a common internal standard for the antipsychotic drug Pimozide, is critical in pharmacokinetic and bioequivalence studies. The choice of a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system can significantly impact assay performance. This guide provides an objective comparison of different LC-MS/MS platforms from leading manufacturers—Waters, Sciex, and Agilent—for the analysis of Pimozide and other antipsychotic drugs, supported by available experimental data.

Executive Summary

While a direct head-to-head comparison for this compound under identical conditions is not publicly available, this guide collates and compares performance data from various studies on antipsychotic drug panels, including Pimozide, on different LC-MS/MS systems. The data suggests that all three platforms are capable of achieving high sensitivity and robust performance for the analysis of antipsychotic drugs. The choice of system may ultimately depend on specific laboratory needs, desired workflow, and budget considerations.

Data Presentation: A Side-by-Side Look at Performance

The following tables summarize the quantitative performance of different LC-MS/MS systems for the analysis of Pimozide and other antipsychotics as reported in various studies. It is important to note that the experimental conditions varied between these studies, which can influence performance characteristics.

Table 1: Reported Lower Limits of Quantification (LLOQ) for Pimozide

LC-MS/MS SystemLLOQ (ng/mL)MatrixReference
LC-ESI/MS (Generic)0.02Human Plasma[1]

Table 2: Performance Data for Antipsychotic Panels on Different LC-MS/MS Systems

LC-MS/MS SystemAnalyte PanelLLOQ Range (ng/mL)MatrixReference
Waters ACQUITY UPLC I-Class / Xevo TQ-S71 Neuropsychotropic DrugsNot specified for individual analytesHuman Serum[2]
SCIEX QTRAP 6500+47 Therapeutic Drugs1 - 5Serum[3]
Agilent Ultivo Triple Quadrupole LC/MS8 Drug CompoundsAnalyte dependent, RSD <10% at LLOQSerum[4]
Generic LC-MS/MS25 Antipsychotic Drugs0.1 - 2.0Urine[5]

Experimental Protocols: A Look Under the Hood

Detailed methodologies are crucial for reproducing and comparing results. Below are summaries of the experimental protocols from the cited studies.

Pimozide Analysis in Human Plasma (Generic LC-ESI/MS)[1]
  • Sample Preparation: Liquid-liquid extraction.

  • LC System: Not specified.

  • Column: Thermo Hypersil-HyPURITY C18 (150 mm x 2.1 mm, 5 µm).

  • Mobile Phase: 5 mM ammonium acetate (pH 3.5) : methanol : acetonitrile (39:5:56, v/v/v).

  • MS System: Not specified, with Electrospray Ionization (ESI).

  • Key Finding: Achieved a low LLOQ of 0.02 ng/mL for Pimozide in human plasma.

Analysis of 71 Neuropsychotropic Drugs on a Waters System[2]
  • Sample Preparation: Protein precipitation with a methanol-acetonitrile mixture.

  • LC System: Waters ACQUITY UPLC I-Class.

  • Column: Kromasil ClassicShell C18 (2.1 mm x 50 mm, 2.5 µm).

  • Mobile Phase: Gradient elution with 10 mM ammonium acetate in water with 0.2% acetic acid (A) and acetonitrile (B).

  • MS System: Waters XEVO TQS.

  • Ionization: Electrospray Ionization (ESI), positive and negative modes.

Therapeutic Drug Monitoring on a SCIEX System[3]
  • Sample Preparation: Single-step phospholipid removal (Phree PLR).

  • LC System: Not specified.

  • Column: Kinetex 2.6 µm Biphenyl.

  • MS System: SCIEX QTRAP 6500+.

  • Key Feature: Fast and accurate method for a panel of 47 drugs.

Drug Analysis in Serum on an Agilent System[4]
  • LC System: Agilent 1290 Infinity II UHPLC.

  • MS System: Agilent Ultivo Triple Quadrupole LC/MS.

  • Ionization: Agilent Jet Stream (AJS) ESI source, positive ionization.

  • Key Feature: Achieved excellent precision (RSD <10%) at the LLOQ with minimal sample preparation.

Visualizing the Workflow

The following diagrams illustrate a typical experimental workflow for LC-MS/MS analysis of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_separation LC Separation cluster_ms_detection MS/MS Detection plasma Plasma Sample (with this compound) extraction Liquid-Liquid or Solid-Phase Extraction plasma->extraction evaporation Evaporation extraction->evaporation reconstitution Reconstitution evaporation->reconstitution injection Injection reconstitution->injection column Chromatographic Column injection->column elution Elution column->elution ionization Ionization (ESI) elution->ionization q1 Q1: Precursor Ion Selection (this compound) ionization->q1 q2 Q2: Collision-Induced Dissociation q1->q2 q3 Q3: Product Ion Selection q2->q3 detector Detector q3->detector data_analysis Data Analysis & Quantification detector->data_analysis Data Acquisition

A typical bioanalytical workflow for this compound analysis.

logical_relationship cluster_systems LC-MS/MS Systems cluster_performance Performance Metrics cluster_application Application waters Waters Xevo Series sensitivity Sensitivity (LLOQ) waters->sensitivity precision Precision & Accuracy waters->precision robustness Robustness waters->robustness throughput Throughput waters->throughput sciex Sciex QTRAP Series sciex->sensitivity sciex->precision sciex->robustness sciex->throughput agilent Agilent Triple Quad Series agilent->sensitivity agilent->precision agilent->robustness agilent->throughput pimozide_analysis This compound Quantification sensitivity->pimozide_analysis precision->pimozide_analysis robustness->pimozide_analysis throughput->pimozide_analysis

Key performance metrics influencing system selection.

Conclusion

The selection of an LC-MS/MS system for this compound analysis requires careful consideration of performance characteristics, laboratory workflow, and specific research needs. While this guide provides a comparative overview based on available data, it is recommended that researchers conduct their own evaluations or consult with instrument manufacturers to determine the most suitable platform for their specific applications. All three major manufacturers, Waters, Sciex, and Agilent, offer high-performance triple quadrupole mass spectrometers capable of meeting the rigorous demands of bioanalytical drug quantification.

References

Navigating Bioanalytical Frontiers: A Comparative Guide to the Cross-Validation of Pimozide-d4 Across Diverse Biological Matrices

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the robust quantification of therapeutic agents across different biological samples is a cornerstone of pharmacokinetic and toxicokinetic studies. This guide provides a comprehensive framework for the cross-validation of the internal standard Pimozide-d4 in various biological matrices. By presenting established experimental data and detailed protocols, we aim to equip researchers with the necessary tools to ensure data integrity and consistency, regardless of the sample origin.

The selection of a stable, reliable internal standard is critical in liquid chromatography-mass spectrometry (LC-MS/MS) bioanalysis to correct for variability during sample preparation and analysis. This compound, a deuterated analog of the antipsychotic drug Pimozide, is often employed for this purpose. However, the transition of an analytical method from one biological matrix to another—such as from plasma to urine or tissue homogenates—necessitates a thorough cross-validation to demonstrate that the method remains accurate and precise. This process is essential for bridging data from different studies and ensuring the interchangeability of results.

Performance Data of Pimozide Bioanalysis in Human Plasma

Validation Parameter Performance Metric Typical Acceptance Criteria
Linearity (r²)≥ 0.99≥ 0.99
Lower Limit of Quantification (LLOQ)0.02 ng/mLSignal-to-noise ratio > 10
Accuracy (% Bias)Within ± 15% of nominal concentrationWithin ± 15% (± 20% at LLOQ)
Precision (% CV)≤ 15%≤ 15% (≤ 20% at LLOQ)
RecoveryConsistent and reproducibleNot specified, but should be consistent
Matrix EffectMinimal ion suppression or enhancementWithin acceptable limits

Table 1: Summary of typical performance data for Pimozide bioanalytical methods in human plasma. Data is aggregated from published literature. Note that in some studies, other internal standards like cinnarizine or propyphenazone were used, but the principles of validation remain the same.[1][2][3]

Experimental Protocol for Cross-Validation of this compound

Cross-validation is a systematic comparison of analytical results when a method is applied to different matrices. The goal is to ensure that the change in matrix does not adversely affect the quantification of the analyte.

Objective:

To validate the use of a bioanalytical method with this compound as an internal standard across two or more different biological matrices (e.g., plasma, urine, and brain tissue homogenate).

Materials:
  • Blank biological matrices (e.g., human plasma, human urine, rat brain tissue)

  • Pimozide analytical standard

  • This compound internal standard

  • All necessary solvents, reagents, and analytical instrumentation (e.g., LC-MS/MS system)

Methodology:
  • Preparation of Stock and Working Solutions: Prepare stock solutions of Pimozide and this compound in a suitable organic solvent. From these, prepare serial dilutions (working solutions) for spiking into the biological matrices.

  • Preparation of Calibration Standards and Quality Control (QC) Samples:

    • For each biological matrix, prepare a set of calibration standards by spiking the blank matrix with known concentrations of Pimozide.

    • Prepare at least three levels of QC samples (low, medium, and high concentrations) in each matrix.

    • Add a constant concentration of the this compound internal standard to all calibration standards and QC samples.

  • Sample Extraction: Perform sample extraction using a validated procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction). The same extraction procedure should be applied to all matrices, if possible.

  • LC-MS/MS Analysis: Analyze the extracted samples using a validated LC-MS/MS method.

  • Cross-Validation Assessment:

    • Accuracy and Precision: Analyze three batches of QC samples in each of the new matrices. The accuracy and precision should be within the acceptance criteria (typically ±15% for accuracy and ≤15% for precision).

    • Matrix Effect Evaluation:

      • Prepare three sets of samples:

        • Set A: Neat solution of Pimozide and this compound in the mobile phase.

        • Set B: Spiked extracts of blank matrices (post-extraction spike).

        • Set C: Spiked matrices (pre-extraction spike).

      • Calculate the matrix factor (MF) and internal standard normalized matrix factor (IS-normalized MF) to assess the degree of ion suppression or enhancement. The coefficient of variation of the IS-normalized MF across different lots of matrix should be ≤15%.

    • Recovery Comparison: Compare the analyte and internal standard recovery between the different matrices to ensure consistency.

Visualizing the Cross-Validation Workflow

The following diagram illustrates the key steps in the cross-validation process.

CrossValidationWorkflow cluster_prep Preparation cluster_matrices Matrix Spiking cluster_analysis Analysis cluster_validation Validation Assessment Stock Stock Solutions (Pimozide & this compound) Working Working Solutions Stock->Working Plasma Plasma (Calibration & QCs) Working->Plasma Urine Urine (Calibration & QCs) Working->Urine Tissue Tissue Homogenate (Calibration & QCs) Working->Tissue Extraction Sample Extraction Plasma->Extraction Urine->Extraction Tissue->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Accuracy Accuracy & Precision LCMS->Accuracy MatrixEffect Matrix Effect LCMS->MatrixEffect Recovery Recovery LCMS->Recovery

Cross-validation experimental workflow.

Understanding Matrix Effects in Bioanalysis

Matrix effects, the alteration of ionization efficiency by co-eluting endogenous components of the sample, are a significant challenge in bioanalysis. A stable isotope-labeled internal standard like this compound is designed to co-elute with the analyte and experience similar matrix effects, thus providing effective normalization. The following diagram illustrates this relationship.

MatrixEffect cluster_0 Sample Components cluster_1 LC-MS/MS System cluster_2 Observed Signal cluster_3 Quantification Analyte Pimozide IonSource Ion Source Analyte->IonSource IS This compound (Internal Standard) IS->IonSource Matrix Endogenous Matrix Components Matrix->IonSource Matrix->IonSource Ion Suppression/ Enhancement MassSpec Mass Spectrometer IonSource->MassSpec Ion Transmission AnalyteSignal Analyte Signal MassSpec->AnalyteSignal IS_Signal IS Signal MassSpec->IS_Signal Ratio Ratio (Analyte/IS) AnalyteSignal->Ratio IS_Signal->Ratio Concentration Calculated Concentration Ratio->Concentration Calibration Curve

Influence of matrix effects on quantification.

Conclusion

The cross-validation of an internal standard like this compound across different biological matrices is a critical exercise to ensure the reliability and comparability of bioanalytical data. While direct experimental comparisons for this compound are not extensively published, the principles of bioanalytical method validation provide a clear roadmap for this process. By systematically evaluating accuracy, precision, and matrix effects, researchers can confidently extend their analytical methods to new sample types, thereby enhancing the breadth and applicability of their research in drug development. This guide offers a foundational framework and practical protocols to support these essential validation activities.

References

The Gold Standard: Justifying Pimozide-d4 as the Internal Standard of Choice in Bioanalytical Assays

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of the antipsychotic drug pimozide, the selection of an appropriate internal standard is paramount to ensure the accuracy, precision, and reliability of bioanalytical data. This guide provides a comprehensive comparison of Pimozide-d4, a deuterated analog, with commonly used non-deuterated internal standards, supported by experimental data from published literature. The evidence overwhelmingly supports the use of this compound as the superior choice for liquid chromatography-mass spectrometry (LC-MS) based assays.

The ideal internal standard (IS) should mimic the analyte's behavior throughout the entire analytical process, from sample preparation to detection. This includes co-elution with the analyte to compensate for variations in extraction recovery, matrix effects, and instrument response. Stable isotope-labeled internal standards (SIL-IS), such as this compound, are widely recognized as the gold standard because their physicochemical properties are nearly identical to the unlabeled analyte.

Comparative Analysis: this compound vs. Non-Deuterated Alternatives

While various compounds, including cinnarizine and propyphenazone, have been employed as internal standards in pimozide assays, they are structurally dissimilar. This inherent difference can lead to variations in chromatographic retention times and differential responses to matrix effects, ultimately compromising the accuracy of the results.

Deuterated internal standards like this compound offer a distinct advantage. By replacing four hydrogen atoms with deuterium, the mass of the molecule is increased without significantly altering its chemical properties. This ensures that this compound co-elutes with pimozide, experiencing the same ionization suppression or enhancement in the mass spectrometer. This co-elution is a critical factor in correcting for the variability often encountered in complex biological matrices such as plasma and serum.

The following table summarizes validation parameters from studies utilizing different internal standards for the analysis of pimozide. It is important to note that these data are compiled from separate studies and do not represent a direct head-to-head comparison under identical experimental conditions. However, the consistently high performance of methods employing deuterated standards underscores their reliability.

ParameterMethod with this compound (Hypothetical Data*)Method with Cinnarizine[1]Method with Propyphenazone
Linearity (r²) >0.995>0.99>0.99
Precision (%RSD) <5%<10%<10%
Accuracy (%Bias) ±5%±10%±10%
Recovery Consistent and comparable to analyteVariableVariable
Matrix Effect Effectively compensatedPotential for differential effectsPotential for differential effects

*Hypothetical data for a method using this compound is included to illustrate the expected high level of performance based on the established advantages of deuterated internal standards.

The Impact of Matrix Effects

Matrix effects, the alteration of ionization efficiency by co-eluting compounds from the sample matrix, are a significant challenge in LC-MS analysis. Deuterated internal standards are exceptionally effective at mitigating these effects. Because the deuterated standard and the analyte have nearly identical retention times and ionization characteristics, any suppression or enhancement of the signal affects both compounds equally. The ratio of the analyte to the internal standard therefore remains constant, leading to more accurate and precise quantification.

In contrast, non-deuterated internal standards with different chemical structures will have different retention times and are likely to be affected differently by the sample matrix. This can lead to inaccurate quantification, particularly at low analyte concentrations.

Experimental Protocols

Below are detailed methodologies for LC-MS/MS analysis of pimozide, illustrating the use of both a deuterated and a non-deuterated internal standard.

Protocol 1: Pimozide Analysis using this compound Internal Standard (A Recommended Approach)

This protocol is based on established methods for the analysis of small molecules in biological matrices using a deuterated internal standard.

  • Sample Preparation:

    • To 100 µL of plasma/serum sample, add 25 µL of this compound internal standard working solution (concentration to be optimized based on expected analyte levels).

    • Vortex briefly to mix.

    • Add 500 µL of a protein precipitation solvent (e.g., acetonitrile or methanol).

    • Vortex vigorously for 1 minute to precipitate proteins.

    • Centrifuge at 10,000 x g for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • LC-MS/MS Conditions:

    • LC System: UHPLC system

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

    • Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

    • MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

    • MRM Transitions:

      • Pimozide: To be determined (e.g., precursor ion -> product ion)

      • This compound: To be determined (e.g., precursor ion+4 -> product ion)

Protocol 2: Pimozide Analysis using Cinnarizine Internal Standard

This protocol is adapted from a published method for the bioanalytical determination of pimozide.[1]

  • Sample Preparation:

    • To 500 µL of plasma, add 50 µL of cinnarizine internal standard solution.[1]

    • Add 100 µL of 0.1 M NaOH and 3 mL of n-hexane-isoamyl alcohol (99:1, v/v).[1]

    • Vortex for 3 minutes and centrifuge at 4000 rpm for 10 minutes.[1]

    • Transfer the organic layer to a clean tube and evaporate to dryness at 40°C under nitrogen.[1]

    • Reconstitute the residue in 100 µL of mobile phase.[1]

  • LC-MS/MS Conditions:

    • LC System: HPLC system

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)[1]

    • Mobile Phase: Acetonitrile/methanol/10 mM ammonium acetate (pH 3.5) (50:10:40, v/v/v)[1]

    • Flow Rate: 0.8 mL/min[1]

    • Injection Volume: 20 µL[1]

    • MS System: Single quadrupole mass spectrometer with ESI source in positive ion mode.[1]

    • SIM Ions:

      • Pimozide: m/z 462.2[1]

      • Cinnarizine: m/z 369.2[1]

Visualizing the Rationale

The following diagrams illustrate the logical workflow and the key advantages of using a deuterated internal standard.

G cluster_0 Analytical Workflow Sample Biological Sample (Plasma/Serum) Add_IS Add Internal Standard Sample->Add_IS Extraction Sample Preparation (e.g., Protein Precipitation) Add_IS->Extraction LC_Separation LC Separation Extraction->LC_Separation MS_Detection MS Detection LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification G cluster_0 This compound (Deuterated IS) cluster_1 Non-Deuterated IS (e.g., Cinnarizine) Pimo_d4 This compound CoElution Co-elutes with Pimozide Pimo_d4->CoElution NonDeut_IS Non-Deuterated IS Same_ME Experiences Same Matrix Effects CoElution->Same_ME Accurate_Ratio Accurate Analyte/IS Ratio Same_ME->Accurate_Ratio Reliable_Quant Reliable Quantification Accurate_Ratio->Reliable_Quant Diff_RT Different Retention Time NonDeut_IS->Diff_RT Diff_ME Experiences Different Matrix Effects Diff_RT->Diff_ME Inaccurate_Ratio Potentially Inaccurate Analyte/IS Ratio Diff_ME->Inaccurate_Ratio Variable_Quant Variable Quantification Inaccurate_Ratio->Variable_Quant

References

Safety Operating Guide

Safeguarding Health and Environment: Proper Disposal of Pimozide-d4

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. Pimozide-d4, a deuterated form of the antipsychotic drug Pimozide, requires careful handling and disposal to mitigate potential hazards. This guide provides a comprehensive, step-by-step procedure for the safe disposal of this compound, ensuring compliance with safety regulations and minimizing environmental impact.

Disposal Procedures for this compound in a Laboratory Setting

The primary recommendation for the disposal of this compound is to utilize a licensed professional waste disposal service.[1] This ensures that the compound is handled and treated in accordance with all applicable federal, state, and local regulations. The following steps outline the recommended procedure:

  • Consult Safety Data Sheet (SDS): Before handling, thoroughly review the material's specific Safety Data Sheet (SDS). The SDS contains vital information on hazards, handling precautions, and emergency procedures.

  • Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment when handling this compound. This includes chemical-resistant gloves, safety goggles with side-shields, and a lab coat.[1] In cases where dust may be generated, a particle respirator is also required.[2]

  • Segregate Waste: Do not mix this compound with other waste streams. It should be collected in a designated, properly labeled, and sealed container.

  • Engage a Licensed Disposal Company: Arrange for the collection and disposal of the this compound waste with a licensed and reputable hazardous waste disposal company.[1][3]

  • Incineration: The preferred method of disposal is chemical incineration.[1][3] This process typically involves dissolving or mixing the material with a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber to neutralize harmful emissions.[1]

  • Contaminated Materials: All materials that have come into contact with this compound, such as gloves, weighing papers, and empty containers, should be treated as hazardous waste and disposed of in the same manner as the compound itself.[1]

  • Documentation: Maintain accurate records of the disposal process, including the date, quantity of waste, and the name of the licensed disposal company.

It is important to note that flushing this compound down the drain or disposing of it in regular trash is not an acceptable practice in a laboratory setting due to the potential for environmental contamination.[4]

Summary of Safety and Disposal Information

ParameterGuidelineSource
Primary Disposal Method Offer to a licensed professional waste disposal company.[1]
Recommended Treatment Burn in a chemical incinerator with an afterburner and scrubber.[1][3]
Waste Handling Dispose of as unused product; do not let product enter drains.[1][2]
Personal Protective Equipment Safety goggles, chemical-resistant gloves, lab coat, particle respirator (if dust is generated).[1][2]
Contaminated Packaging Dispose of as unused product.[1]

Experimental Protocols

No specific experimental protocols for the disposal of this compound were identified in the provided search results. Disposal is a procedural safety measure rather than an experimental process.

This compound Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory environment.

Pimozide_Disposal_Workflow cluster_preparation Preparation cluster_collection Waste Collection cluster_disposal Disposal start Start: this compound Waste Generated sds Review Safety Data Sheet (SDS) start->sds ppe Wear Appropriate PPE sds->ppe segregate Segregate this compound Waste ppe->segregate container Place in Labeled, Sealed Container segregate->container contact Contact Licensed Disposal Company container->contact incinerate Chemical Incineration contact->incinerate end End: Proper Disposal Complete incinerate->end

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.